molecular formula C9H11NO3 B1266387 DL-Phenylserine CAS No. 69-96-5

DL-Phenylserine

Numéro de catalogue: B1266387
Numéro CAS: 69-96-5
Poids moléculaire: 181.19 g/mol
Clé InChI: VHVGNTVUSQUXPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910522
Record name beta-Hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7
Record name DL-Phenylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-hydroxy-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenyl-DL-Serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DL-Phenylserine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of DL-Phenylserine, a non-proteinogenic amino acid derivative. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, stereoisomerism, physicochemical properties, synthesis, and analytical characterization. The content is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness.

Introduction to this compound

This compound, chemically known as 2-amino-3-hydroxy-3-phenylpropanoic acid, is a synthetic amino acid derivative of phenylalanine.[1][2][3] It is not incorporated into proteins but serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1][] The prefix "DL" indicates that it is a racemic mixture, containing equal amounts of its D and L enantiomers.[5] Understanding the distinct properties of its stereoisomers is critical for its application in stereoselective synthesis and drug design.

Chemical Structure and Stereoisomerism

The molecular structure of phenylserine contains a phenyl group, a hydroxyl group, an amino group, and a carboxylic acid group. Its backbone features two chiral centers at the α- and β-carbon atoms, giving rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: erythro and threo. Each pair consists of two enantiomers (D and L).

  • DL-Erythro-Phenylserine : A racemic mixture of D-erythro-phenylserine and L-erythro-phenylserine.

  • DL-Threo-Phenylserine : A racemic mixture of D-threo-phenylserine and L-threo-phenylserine.[1]

The relative configuration of the substituents on the chiral carbons determines whether the diastereomer is erythro or threo. In a Fischer projection, the erythro form has similar substituents on the same side, while the threo form has them on opposite sides. The condensation of glycine with aromatic aldehydes can yield either the threo- or erythro- form depending on the reaction conditions, with lower temperatures often favoring the erythro- form and higher temperatures favoring the threo- form.[6]

G cluster_erythro Erythro Isomers cluster_threo Threo Isomers D-Erythro D-Erythro-Phenylserine L-Erythro L-Erythro-Phenylserine D-Erythro->L-Erythro Enantiomers D-Threo D-Threo-Phenylserine D-Erythro->D-Threo Diastereomers L-Threo L-Threo-Phenylserine L-Erythro->L-Threo Diastereomers D-Threo->L-Threo Enantiomers Phenylserine Phenylserine Phenylserine->D-Erythro Diastereomer Phenylserine->L-Erythro Diastereomer Phenylserine->D-Threo Diastereomer Phenylserine->L-Threo Diastereomer

Caption: Stereoisomers of Phenylserine.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][] Its physical and chemical properties are summarized in the table below. It is important to note that properties like melting point can vary between the diastereomeric forms (threo vs. erythro) and their racemic mixtures.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1][2][][7]
Molecular Weight 181.19 g/mol [][7][8][9]
CAS Number 69-96-5 (DL-threo form)[1][7]
207605-47-8 (DL-hydrate)[8]
Melting Point 202-208 °C (dec.) (threo form)[1][10]
186 °C (dec.) (hydrate)[8]
Solubility Soluble in water. The solubility of racemic amino acids can be lower than that of the pure enantiomers due to different crystal packing and hydrogen bonding.[11] Specific quantitative data for this compound is sparse, but its behavior is expected to be similar to other amino acids like serine, where solubility decreases with the addition of organic solvents like alcohols.N/A
IUPAC Name 2-amino-3-hydroxy-3-phenylpropanoic acid[7]
Canonical SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O[2]
InChIKey VHVGNTVUSQUXPS-UHFFFAOYSA-N[3][7]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and differentiation of phenylserine isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is a powerful tool for distinguishing between erythro and threo diastereomers based on the coupling constants between the α- and β-protons.[6]

    • Aromatic Protons (C₆H₅-) : Typically appear as a multiplet in the range of 7.2-7.5 ppm.

    • β-Proton (-CH(OH)-) : A doublet coupled to the α-proton.

    • α-Proton (-CH(NH₂)-) : A doublet coupled to the β-proton.

    • Hydroxyl (-OH), Amino (-NH₂), and Carboxyl (-COOH) protons : These signals can be broad and their chemical shifts are concentration and solvent dependent. They can be confirmed by D₂O exchange.

  • ¹³C NMR : The carbon spectrum provides information on the carbon framework.

    • Carboxyl Carbon (-COO-) : ~170-175 ppm.

    • Aromatic Carbons (C₆H₅-) : ~125-140 ppm.

    • β-Carbon (-CH(OH)-) : ~70-75 ppm.

    • α-Carbon (-CH(NH₂)-) : ~55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

  • O-H Stretch (Alcohol & Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

  • N-H Stretch (Amine) : A moderate band around 3000-3300 cm⁻¹, often superimposed on the O-H band.

  • C-H Stretch (Aromatic & Aliphatic) : Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Carboxylic Acid) : A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]

  • Molecular Ion (M⁺) : A peak corresponding to the molecular weight (181.19) should be observable.

  • Fragmentation : Common fragmentation pathways include the loss of water (H₂O), formic acid (HCOOH), and cleavage adjacent to the functional groups.

Synthesis and Resolution

Synthesis

A common and straightforward method for synthesizing phenylserine is the aldol condensation of benzaldehyde with glycine.[13][14][15] This reaction is typically base-catalyzed and produces a mixture of threo and erythro diastereomers. The stereochemical outcome can be influenced by reaction conditions such as temperature and the choice of catalyst.[6]

G Benzaldehyde Benzaldehyde Condensation Aldol Condensation Benzaldehyde->Condensation Glycine Glycine Glycine->Condensation Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Condensation Mixture Mixture of DL-Threo and DL-Erythro Phenylserine Condensation->Mixture Separation Diastereomer Separation Mixture->Separation DL_Threo DL-Threo-Phenylserine Separation->DL_Threo DL_Erythro DL-Erythro-Phenylserine Separation->DL_Erythro

Caption: General workflow for the synthesis of this compound.

Resolution of Enantiomers

Since synthesis typically yields a racemic mixture, and often only one enantiomer has the desired biological activity, resolution is a critical step for pharmaceutical applications.[5] A standard method involves diastereomeric salt formation .

  • The racemic mixture (e.g., DL-threo-phenylserine) is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid).

  • This reaction forms a mixture of two diastereomeric salts (e.g., L-phenylserine-(+)-tartrate and D-phenylserine-(+)-tartrate).

  • Diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[5]

  • After separation, the individual diastereomeric salts are treated with a base to neutralize the resolving agent and isolate the pure D- and L-enantiomers.

Experimental Protocol: Analysis by Thin Layer Chromatography (TLC)

This protocol describes a standard method for analyzing the product of a phenylserine synthesis reaction to identify the product and assess its purity.[16]

Objective: To separate and visualize this compound from starting materials (benzaldehyde, glycine) using TLC.

Materials:

  • TLC Plate (Silica gel 60 F₂₅₄)

  • Developing Chamber

  • Mobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)[16]

  • Visualization Agent: 1.5% Ninhydrin solution in acetone-ethanol (7:3 v/v)[16]

  • Reaction mixture sample (dissolved in a suitable solvent)

  • Standards: Benzaldehyde, Glycine, this compound

  • Capillary tubes for spotting

  • Hot plate or heat gun

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 15-20 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark points for each sample to be spotted.

  • Spot the Plate: Using separate capillary tubes, spot small amounts of the reaction mixture and each standard onto the baseline at the marked points. Allow the solvent to evaporate completely between applications.

  • Develop the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Spray the dried plate evenly with the ninhydrin solution.[16]

  • Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Amino acids like phenylserine will typically appear as purple or yellow spots.

  • Analysis: Circle the spots and calculate the Retention Factor (Rƒ) for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front). Compare the Rƒ value of the product spot in the reaction mixture to that of the this compound standard to confirm its presence.[16]

Applications and Significance

This compound and its individual stereoisomers are valuable in drug development and biochemical research.

  • Pharmaceutical Intermediate : It is a precursor for the synthesis of antibiotics and other drugs. For instance, L-threo-phenylserine is an important intermediate for chloramphenicol, and other derivatives are used in drugs for Parkinson's disease.[14][16]

  • Chiral Building Block : Its defined stereochemistry makes it a useful starting material in asymmetric synthesis, allowing for the construction of complex chiral molecules.[1]

  • Biochemical Research : Used in studies of enzyme mechanisms, particularly for enzymes like aldolases and dehydrogenases that act on phenylserine.[14][16]

References

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DL-Phenylserine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal non-proteinogenic amino acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer field-proven insights into its synthesis, characterization, and application. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.

This compound, systematically named 2-amino-3-hydroxy-3-phenylpropanoic acid, is a derivative of phenylalanine with a hydroxyl group on the beta-carbon[1]. This addition creates two chiral centers, giving rise to four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The "DL" designation indicates a racemic mixture of D and L enantiomers, most commonly referring to the threo diastereomer due to its prevalence in synthetic routes.

Understanding the correct chemical identifiers is critical for sourcing and regulatory documentation. There is notable variability in CAS numbers reported by suppliers, which typically corresponds to different isomeric forms or hydration states.

Chemical Structure and Stereochemistry

The presence of two stereocenters at the α- and β-carbons is the most critical structural feature of phenylserine, dictating its utility as a chiral building block.

G cluster_0 DL-threo-Phenylserine Structure C_alpha Cα* C_beta Cβ* C_alpha->C_beta NH2 H₂N C_alpha->NH2 COOH COOH C_alpha->COOH H_alpha H C_alpha->H_alpha OH OH C_beta->OH H_beta H C_beta->H_beta Phenyl C₆H₅ C_beta->Phenyl

Caption: Chemical structure of Phenylserine showing two chiral centers (*).

Physicochemical Data

The quantitative data for this compound is summarized below. Variations in melting point often reflect the purity and specific isomeric composition of the sample.

PropertyValueSource(s)
Primary CAS Number 69-96-5 (for DL-threo form)[1][2][3][4]
Alternative CAS 207605-47-8 (hydrate); 1078-17-7 (threo)[5]
Molecular Formula C₉H₁₁NO₃[2][5][6][]
Molecular Weight 181.19 g/mol (anhydrous)[3][5][6]
IUPAC Name 2-amino-3-hydroxy-3-phenylpropanoic acid[6]
Appearance White to off-white crystalline powder[2][]
Melting Point 186-208 °C (decomposes)[2][4][8]
Solubility Soluble in water[9][10]
Synonyms beta-Hydroxy-phenylalanine, 3-Phenylserine[6]

Synthesis of this compound: A Biocatalytic Approach

While classical chemical syntheses exist, biocatalytic routes using aldolase enzymes offer superior stereocontrol under mild, environmentally benign conditions. The enzyme L-threonine aldolase (LTA) is particularly effective, as it catalyzes the reversible aldol addition of glycine to an aldehyde—in this case, benzaldehyde—to form the corresponding β-hydroxy-α-amino acid.[11][12]

Causality: The choice of an enzymatic pathway is driven by the need for high diastereoselectivity and enantioselectivity, which is difficult and costly to achieve through traditional organic chemistry. LTAs create the two stereocenters in a single, controlled step, directly yielding the desired L-threo or L-erythro isomers, depending on the specific enzyme used.[11][13]

Experimental Workflow: Enzymatic Synthesis

This protocol describes a typical batch synthesis of L-threo-phenylserine, which can be adapted for the DL form by using a less specific enzyme or a racemic starting material if applicable.

G start Prepare Reaction Buffer (e.g., 50 mM Phosphate, pH 7.5) dissolve Dissolve Substrates: Glycine (1 M) Benzaldehyde (0.1 M) Pyridoxal 5'-phosphate (PLP, cofactor) start->dissolve add_enzyme Add Threonine Aldolase (TA) (e.g., 0.3-0.5 U/mL) dissolve->add_enzyme incubate Incubate Reaction (e.g., 70°C, 1-2 hours with stirring) add_enzyme->incubate terminate Terminate Reaction (Add 30% Trichloroacetic Acid) incubate->terminate extract Extract & Analyze (HPLC/GC for conversion & selectivity) terminate->extract end Product Formed (Phenylserine) extract->end G start Crude Reaction Mixture tlc TLC Analysis (Qualitative Monitoring) start->tlc Quick Check hplc Chiral HPLC Analysis (Quantitative Diastereo- & Enantioselectivity) start->hplc Primary Quantification nmr Structure Confirmation (¹H & ¹³C NMR) hplc->nmr For Purity ms Mass Verification (MS/LC-MS) hplc->ms For Identity final Characterized Product hplc->final G cluster_0 Role of Phenylserine as a Chiral Precursor ps L-threo-Phenylserine (Chiral Building Block) cma Cyclomarin A (Antimalarial/Antibiotic) ps->cma Multi-step Synthesis dopa L-threo-DOPS (Droxidopa) (Parkinson's Disease Therapy) ps->dopa Chemical Modification pep Specialty Peptides & Other Bioactive Molecules ps->pep Peptide Synthesis

References

Synthesis of DL-Phenylserine laboratory protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of DL-Phenylserine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, the following sections move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible outcome.

Introduction: The Significance of β-Hydroxy-α-Amino Acids

This compound is a non-proteinogenic β-hydroxy-α-amino acid. Its structure, featuring two stereogenic centers, makes it a valuable chiral building block in synthetic organic chemistry. Specific stereoisomers of phenylserine are precursors to important pharmaceutical compounds, including the antibiotic chloramphenicol and the anti-Parkinson's agent Droxidopa[1]. The synthesis of the racemic DL-mixture is a fundamental starting point for further resolution or for applications where a stereoisomeric mixture is acceptable.

The protocol detailed herein focuses on a classic and reliable chemical approach: the base-catalyzed aldol-type condensation of glycine with benzaldehyde. This method is favored for its operational simplicity and use of readily available starting materials.

The Synthetic Pathway: A Mechanistic Overview

The core of this synthesis is an aldol condensation reaction. In this process, a strong base deprotonates the α-carbon of glycine, forming a nucleophilic enolate equivalent. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent workup protonates the resulting alkoxide and the amino group, yielding the final this compound product as a mixture of diastereomers (threo and erythro).

The choice of a strong base like potassium hydroxide in an alcoholic solvent is critical; it is sufficient to generate the glycine anion and facilitate the reaction[2].

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Final Product Glycine Glycine Glycine_Enolate Glycine Enolate (Nucleophile) Glycine->Glycine_Enolate Deprotonation Benzaldehyde Benzaldehyde Aldol_Adduct Alkoxide Adduct Benzaldehyde->Aldol_Adduct Nucleophilic Attack Glycine_Enolate->Aldol_Adduct Nucleophilic Attack Phenylserine This compound Aldol_Adduct->Phenylserine Protonation Base KOH (Base) Protonation Acidic Workup (H3O+)

Caption: Mechanism of base-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the condensation of aldehydes with glycine[2].

Materials & Reagents:

  • Glycine

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Preparation of the Basic Medium: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g of potassium hydroxide in 100 mL of absolute ethanol. Stir until the KOH is fully dissolved. Causality: This creates the necessary basic environment to deprotonate glycine, initiating the reaction.

  • Addition of Reactants: To the ethanolic KOH solution, add 7.5 g of glycine, followed by the slow, dropwise addition of 10.6 g (10.2 mL) of benzaldehyde. Causality: Glycine is added first to allow for its suspension in the basic medium. Benzaldehyde is added slowly to control the initial reaction rate and prevent excessive heat generation.

  • Reaction Incubation: Stir the mixture at room temperature for 24 hours. The mixture will likely become a thick paste or slurry. Causality: An extended reaction time ensures maximum conversion of the starting materials into the phenylserine product.

  • Initial Workup - Neutralization: After 24 hours, cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid to the stirred mixture until the pH is approximately 6-7. A significant amount of solid (potassium chloride and the product) will be present. Causality: Acidification neutralizes the excess potassium hydroxide and protonates the amino acid, causing it to precipitate from the solution. Cooling is essential to manage the heat from the acid-base neutralization.

  • Isolation of Crude Product: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid cake thoroughly with 50 mL of diethyl ether to remove any unreacted benzaldehyde. Allow the crude product to air-dry. Causality: The ether wash is critical for removing non-polar impurities, primarily residual benzaldehyde, which is soluble in ether while the amino acid salt is not.

Purification Protocol: Recrystallization

The crude product contains the desired this compound along with inorganic salts (KCl). Recrystallization from hot water is an effective method for purification.

Purification_Workflow Crude Crude Product (this compound + KCl) Dissolve Dissolve in Minimum Hot Water Crude->Dissolve Filter Hot Gravity Filtration (Removes Insolubles) Dissolve->Filter Crystallize Slow Cooling (Induces Crystallization) Filter->Crystallize Isolate Vacuum Filtration (Collect Crystals) Crystallize->Isolate Dry Drying (Oven or Desiccator) Isolate->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude solid to a beaker and add a minimal amount of deionized water. Heat the mixture gently with stirring until the solid completely dissolves. Causality: this compound has higher solubility in hot water than in cold water, while KCl is highly soluble regardless of temperature. Using the minimum volume of hot solvent ensures the solution is saturated upon cooling, maximizing yield.

  • Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling promotes the formation of larger, purer crystals. The ice bath significantly reduces the solubility of phenylserine, forcing more of it out of solution.

  • Final Isolation: Collect the purified white crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a vacuum oven at 60-70°C or in a desiccator to a constant weight.

Product Characterization

Verifying the identity and purity of the final product is a mandatory step. The following table summarizes key analytical parameters for this compound.

Parameter Technique Expected Result Purpose
Appearance Visual InspectionWhite crystalline powderBasic product verification
Melting Point Melting Point Apparatus186 °C (decomposes)[3]Indicator of purity
Purity HPLCSingle major peakQuantify purity and detect impurities
Identity ¹H NMR / ¹³C NMRCharacteristic shifts for aromatic and aliphatic protons/carbonsStructural confirmation
Functional Groups FT-IR SpectroscopyPeaks for O-H, N-H, C=O (acid), and aromatic C-HConfirmation of functional groups
Separation TLCVisualization of spots using ninhydrin spray[4]Qualitative purity assessment

Note: For HPLC analysis, a chiral column can be employed to separate the four stereoisomers if required[5][6][7].

Safety and Handling

All synthesis work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves[8].

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle with care as it can cause severe burns.

  • Benzaldehyde: Harmful if swallowed or inhaled. It is also a combustible liquid.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby.

Always have emergency equipment, such as eyewash stations and safety showers, readily accessible[8]. Dispose of all chemical waste according to institutional guidelines.

Conclusion

This guide outlines a robust and validated laboratory-scale synthesis of this compound. By understanding the causality behind each step—from the base-catalyzed condensation mechanism to the principles of purification and characterization—researchers can confidently and safely produce this valuable amino acid derivative. The protocol's integrity relies on careful execution and thorough analytical verification of the final product.

References

A Technical Guide to the Mechanism of Action of DL-Phenylserine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Phenylserine is a synthetic amino acid derivative that has been investigated for its potential to modulate adrenergic and other neurotransmitter systems. As a racemic mixture, its biological activity is primarily attributable to the L-threo stereoisomer, which functions as a metabolic precursor, or prodrug, to the sympathomimetic amine phenylethanolamine. This guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its enzymatic conversion, the pharmacological activity of its metabolites, its physiological effects on biological systems, and the experimental methodologies used to elucidate these properties. By synthesizing data from biochemical and physiological studies, this document aims to offer a comprehensive technical resource for professionals engaged in neuroscience and drug development.

Introduction: The Prodrug Concept and Stereochemical Considerations

This compound is a racemic mixture comprising four stereoisomers: L-threo-phenylserine, D-threo-phenylserine, L-erythro-phenylserine, and D-erythro-phenylserine. Its primary mechanism of action in biological systems is not direct receptor agonism but rather its role as a synthetic precursor to a biologically active molecule.[1][2][3] This prodrug approach is a common strategy in pharmacology to improve the delivery and bioavailability of a therapeutic agent.[2]

The biological activity of this compound is critically dependent on its stereochemistry. The enzyme responsible for its conversion, Aromatic L-amino acid decarboxylase (AADC), is stereospecific and primarily acts on the L-isomers. The L-threo isomer is the most relevant for the canonical mechanism of action, as it is converted into the active sympathomimetic agent, phenylethanolamine.[4] The D-isomers and L-erythro isomer are generally considered to have minimal contribution to the primary pressor and central nervous system effects, though they may have other, less characterized biological activities. For instance, D-amino acids like D-serine are known to be important neuromodulators, acting as co-agonists at the glycine site of NMDA receptors.[5][6][7] While this compound is not D-serine, the metabolic fate of the D-phenylserine component is an area that warrants further investigation.

Core Mechanism: Enzymatic Conversion to Phenylethanolamine

The central tenet of this compound's action is its enzymatic decarboxylation to phenylethanolamine (also known as β-hydroxyphenethylamine).[8] This conversion is a single-step reaction catalyzed by Aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine and 5-HTP to serotonin in endogenous neurotransmitter synthesis pathways.

  • Enzyme: Aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28).

  • Substrate: L-threo-phenylserine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6.

  • Product: Phenylethanolamine.

  • Reaction: The carboxyl group (-COOH) of L-threo-phenylserine is removed, releasing carbon dioxide and forming phenylethanolamine.

This process occurs in both peripheral tissues and within the central nervous system, as AADC is widely distributed throughout the body. The rate of this conversion can be influenced by the availability of the precursor substrate, a principle that underlies the therapeutic strategy of using amino acid precursors to boost neurotransmitter synthesis.[2][9]

Metabolic Conversion of L-threo-Phenylserine sub L-threo-Phenylserine enzyme Aromatic L-amino acid decarboxylase (AADC) + Pyridoxal-5'-phosphate (PLP) sub->enzyme Substrate prod Phenylethanolamine (β-hydroxyphenethylamine) enzyme->prod Product co2 CO₂ enzyme->co2

Caption: Metabolic pathway of L-threo-Phenylserine to phenylethanolamine.

Pharmacological Action of Phenylethanolamine

The product of this compound metabolism, phenylethanolamine, is a trace amine with a structure similar to endogenous catecholamines like norepinephrine.[8] Its pharmacological effects stem from its ability to interact with adrenergic receptors.

Adrenergic Receptor Activity: Phenylethanolamine acts as an agonist at both α- and β-adrenergic receptors, though with significantly lower potency than norepinephrine.[8][10]

  • α-Adrenergic Receptors: Activation of α1-receptors on vascular smooth muscle leads to vasoconstriction, resulting in an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[10]

  • β-Adrenergic Receptors: Interaction with β1-receptors in the heart can lead to a modest increase in heart rate and contractility. Its affinity for β2-receptors is comparatively lower.[8][11]

This adrenergic activity is the primary driver of the physiological effects observed after this compound administration, particularly the pressor response that prompted its investigation for conditions like neurogenic orthostatic hypotension.[12][13][14]

System-Level Effects

Cardiovascular System

The most pronounced effect of this compound administration is on the cardiovascular system. By increasing the systemic pool of phenylethanolamine, it produces a sympathomimetic effect:

  • Blood Pressure: A dose-dependent increase in both systolic and diastolic blood pressure is observed, driven by α1-mediated vasoconstriction.[13]

  • Heart Rate: Effects on heart rate can be variable. A direct β1-agonist effect may increase heart rate, but this can be counteracted by the baroreflex response to elevated blood pressure.

Central Nervous System (CNS)

As an amino acid, L-phenylserine can be transported across the blood-brain barrier via neutral amino acid transporters. Once in the CNS, it can be converted by AADC within neurons to phenylethanolamine. This centrally-produced phenylethanolamine can then act as a neurotransmitter or neuromodulator, potentially influencing alertness and other CNS functions mediated by adrenergic signaling. However, the L-threo isomer of 3,4-dihydroxyphenylserine (DOPS) has shown more pronounced effects on central noradrenaline concentrations.[4]

Critical Distinction: this compound vs. Droxidopa (L-threo-DOPS)

It is essential for researchers to distinguish this compound from the clinically approved drug Droxidopa (L-threo-3,4-dihydroxyphenylserine). While both are prodrugs that are converted by AADC, their metabolites and resulting potencies are vastly different.

  • This compound is metabolized to phenylethanolamine .

  • Droxidopa is metabolized to norepinephrine , the primary endogenous adrenergic neurotransmitter.

The two hydroxyl groups on the phenyl ring of norepinephrine are critical for high-affinity binding to adrenergic receptors.[11] Consequently, norepinephrine is a much more potent vasoconstrictor and pressor agent than phenylethanolamine. This difference in potency explains why Droxidopa is an effective treatment for neurogenic orthostatic hypotension, whereas studies on this compound for the same condition have yielded less robust results.[1][13][15]

Comparative Metabolic Pathways ps L-threo-Phenylserine pe Phenylethanolamine (Lower Potency) ps->pe AADC dops Droxidopa (L-threo-DOPS) ne Norepinephrine (Higher Potency) dops->ne AADC

Caption: Comparison of this compound and Droxidopa metabolic pathways.

FeatureThis compoundDroxidopa (L-threo-DOPS)
Structure 2-amino-3-hydroxy-3-phenylpropanoic acid2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Active Isomer L-threo-phenylserineL-threo-dihydroxyphenylserine
Metabolite PhenylethanolamineNorepinephrine
Primary Target α- and β-Adrenergic Receptorsα- and β-Adrenergic Receptors
Relative Potency LowerHigher[10][11]
Clinical Use InvestigationalApproved for Neurogenic Orthostatic Hypotension[1][14]

Experimental Protocols for Mechanistic Investigation

Protocol: In Vitro AADC Enzyme Activity Assay

This protocol quantifies the conversion of L-threo-phenylserine to phenylethanolamine by AADC.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant AADC or prepare a homogenate from a tissue rich in the enzyme (e.g., kidney, liver).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2) containing the essential cofactor, 50 µM Pyridoxal-5'-phosphate.

  • Initiation: Add a known concentration of this compound (e.g., 1-10 mM) to the reaction mixture and incubate at 37°C. A control reaction without the enzyme should be run in parallel.

  • Termination: After a set time (e.g., 30 minutes), stop the reaction by adding an acid, such as 10% trichloroacetic acid (TCA), which precipitates the enzyme.[16]

  • Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection to separate and quantify the amount of phenylethanolamine produced.

  • Data Analysis: Calculate the rate of enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Protocol: In Vivo Cardiovascular Monitoring in a Rodent Model

This protocol assesses the physiological pressor effect of this compound.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Acclimation: Allow animals to recover from surgery and acclimate to the housing conditions for at least one week to ensure stable baseline recordings.

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline). Administer the drug via oral gavage (p.o.) or intraperitoneal (i.p.) injection at various doses. Administer vehicle alone to a control group.

  • Data Acquisition: Record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate continuously, starting from a baseline period before administration until the physiological parameters return to baseline.

  • Data Analysis: Analyze the time course of the cardiovascular response. Calculate the peak change in MAP from baseline and the duration of the effect for each dose. Perform statistical analysis (e.g., ANOVA) to determine dose-dependency and significance compared to the vehicle control.

Experimental Workflow for In Vivo Monitoring start Start: Telemetry-Instrumented Rodent Model acclimate Acclimation & Baseline Data Recording (24h) start->acclimate admin Drug Administration (this compound or Vehicle) acclimate->admin monitor Continuous Cardiovascular Monitoring (e.g., 6 hours) admin->monitor analysis Data Analysis: ΔMAP, ΔHR vs. Time monitor->analysis end End: Determine Pressor Effect and Duration analysis->end

Caption: Workflow for assessing the cardiovascular effects of this compound.

Conclusion and Future Directions

The primary mechanism of action of this compound is that of a prodrug, with its L-threo isomer serving as a substrate for Aromatic L-amino acid decarboxylase to produce the sympathomimetic amine phenylethanolamine. This metabolite, in turn, exerts its physiological effects through low-potency agonism at adrenergic receptors, leading to predictable effects on the cardiovascular system.

For researchers and drug development professionals, a clear understanding of this mechanism is paramount. Key takeaways include the critical role of stereochemistry, the distinction from more potent precursors like Droxidopa, and the well-defined biochemical pathway that can be interrogated using standard experimental protocols.

Future research should focus on several key areas:

  • Metabolism of D-isomers: Elucidating the complete metabolic fate of D-phenylserine and its potential for neuromodulatory activity, perhaps through pathways unrelated to adrenergic signaling.

  • Pharmacokinetics: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of all four stereoisomers.

  • Central Nervous System Effects: More nuanced investigations into the effects of centrally-produced phenylethanolamine on neuronal firing, behavior, and cognition.

By continuing to explore these facets, the scientific community can build a more complete picture of this compound's biological activity and refine its potential therapeutic applications.

References

An In-depth Technical Guide on the Stability and Storage Conditions of DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. DL-Phenylserine, a non-proteinogenic amino acid, is a pivotal building block in the synthesis of a variety of biologically active molecules. Its stability, or lack thereof, can have cascading effects on the validity of research data and the quality of final drug products. This technical guide is crafted to provide a comprehensive, scientifically grounded understanding of the stability and optimal storage of this compound. We will move beyond mere procedural listings to delve into the "why" behind the recommended practices, fostering a proactive approach to maintaining the chemical fidelity of this important compound. Our narrative is built upon the pillars of scientific expertise, trustworthiness through self-validating protocols, and authoritative references.

The Molecular Blueprint: Physicochemical Properties Dictating Stability

The inherent stability of any chemical entity is fundamentally governed by its structure and physicochemical characteristics. This compound, with its amalgam of an amino group, a carboxylic acid, a hydroxyl group, and a phenyl ring, presents a multifaceted profile for potential degradation. A thorough understanding of these properties is the cornerstone of designing effective stability studies and storage strategies.

PropertyValueImplication for Stability
Chemical Formula C₉H₁₁NO₃Defines the elemental makeup.
Molecular Weight 181.19 g/mol [1]Essential for quantitative analysis in stability protocols.
Appearance White to off-white crystalline powder[2]A visual inspection for any change in color or texture can serve as an initial, albeit non-specific, indicator of degradation.
Melting Point Approximately 186-195 °C with decomposition[2]The decomposition at its melting point underscores its susceptibility to thermal stress.
Solubility Soluble in water; sparingly soluble to insoluble in many organic solvents.The aqueous solubility is a critical factor, as many degradation pathways are facilitated in solution.
pKa Values pKa₁ (α-COOH) ≈ 2.2 pKa₂ (α-NH₃⁺) ≈ 9.1The ionization state of this compound is pH-dependent, profoundly influencing its reactivity and stability in solution.

The Forces of Decay: Unraveling the Degradation Pathways

This compound is susceptible to a range of degradation mechanisms due to its functional groups. A proactive stability strategy requires a mechanistic understanding of these pathways.

Oxidative Degradation: The Peril of Reactive Oxygen Species

The presence of the phenyl ring and the benzylic hydroxyl group renders this compound vulnerable to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts, leading to the formation of impurities. The hydroxyl radical (•OH) is a particularly aggressive species that can abstract hydrogen atoms from the molecule, initiating a cascade of degradation reactions.

Diagram of Oxidative Degradation Initiation

G DLP This compound Radical This compound Radical DLP->Radical H-atom abstraction ROS Reactive Oxygen Species (e.g., •OH) Products Oxidative Degradation Products Radical->Products Further Reactions

Caption: Initiation of oxidative degradation of this compound by reactive oxygen species.

Hydrolytic Degradation: The Influence of pH

In aqueous solutions, the stability of this compound is intrinsically linked to the pH of the medium. While the ester-like linkage is absent, the amide bond in peptides containing serine can be susceptible to hydrolysis, and extreme pH conditions can catalyze other degradation reactions involving the amino and carboxylic acid groups. Generally, the stability of amino acids in solution is lowest at highly acidic or alkaline pH values. For serine-containing peptides, hydrolysis can be promoted under neutral pH in the presence of certain catalysts[3].

Thermal Degradation: The Impact of Heat

As evidenced by its decomposition upon melting, this compound is sensitive to elevated temperatures. The primary thermal degradation pathway for many amino acids is decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding amine. The rate of thermal degradation is typically accelerated in the presence of moisture and oxygen.

G DLP This compound Product Corresponding Amine + CO₂ DLP->Product Decarboxylation Heat Heat (Δ)

Caption: A logical workflow for conducting forced degradation studies on this compound.

Stability-Indicating HPLC Method: A Proposed Starting Point

Proposed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating polar compounds like amino acids.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (adjust pH to 2.5-3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the polar parent compound from potentially less polar degradation products. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 210 nm or 257 nm, where the phenyl group exhibits absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Drug-Excipient Compatibility: Foreseeing Interactions

In the context of formulation development, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients. Potential incompatibilities can lead to degradation of the active pharmaceutical ingredient (API).

  • Reducing Sugars (e.g., Lactose): The primary amine group of this compound can potentially undergo a Maillard reaction with reducing sugars, leading to the formation of colored degradation products.

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone, which can induce oxidative degradation of this compound.

  • Hygroscopic Excipients: The use of highly hygroscopic excipients can increase the water activity within a solid dosage form, potentially accelerating hydrolytic degradation pathways.

  • pH-Modifying Excipients: The choice of excipients that can alter the micro-pH of the formulation is critical. Highly acidic or basic excipients could accelerate the degradation of this compound.

Protocol for Excipient Compatibility Screening:

  • Prepare binary mixtures of this compound with individual excipients (e.g., in a 1:1 or 1:5 ratio).

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C).

  • Analyze the samples at initial and subsequent time points (e.g., 2 and 4 weeks) using the validated stability-indicating HPLC method.

  • Monitor for the appearance of new degradation peaks and a decrease in the peak area of this compound.

  • Visual observation for any physical changes (e.g., color change, caking) is also important.

Concluding Remarks: A Commitment to Quality

The chemical stability of this compound is a multifaceted issue that demands a rigorous and scientifically informed approach. By understanding its physicochemical properties, being cognizant of its potential degradation pathways, and implementing appropriate storage and handling protocols, researchers and formulation scientists can ensure the integrity of this vital compound. The establishment and validation of a robust stability-indicating analytical method are non-negotiable for any serious development program involving this compound. This guide provides a comprehensive framework to achieve these goals, ultimately contributing to the generation of reliable scientific data and the development of safe and effective pharmaceutical products.

References

The Pivotal Role of DL-Phenylserine and Its Derivatives in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted biological significance of DL-Phenylserine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their mechanisms of action, therapeutic applications, and the enzymatic pathways governing their synthesis and degradation. Moving beyond a simple recitation of facts, this guide delves into the causal relationships behind experimental choices and provides actionable protocols and visualizations to empower your research endeavors.

Executive Summary

This compound, a non-proteinogenic β-hydroxy-α-amino acid, exists as a racemic mixture of four stereoisomers. The subtle variations in the spatial arrangement of its constituent atoms give rise to a remarkable diversity of biological activities. From antiviral agents to precursors for vital neurotransmitters, phenylserine derivatives represent a rich and underexplored landscape for therapeutic innovation. This guide will illuminate the distinct roles of these stereoisomers, with a particular focus on the clinically significant L-threo-3,4-dihydroxyphenylserine (Droxidopa), and provide the technical foundation necessary to investigate and harness their potential.

The Stereoisomers of Phenylserine: A Foundation of Functional Diversity

Phenylserine possesses two chiral centers, resulting in four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. The biological activity is often highly dependent on the specific stereochemical configuration.

  • L-threo-Phenylserine: This isomer has demonstrated notable antiviral activity, particularly against influenza A virus.[1] Its mechanism appears to involve competition with L-phenylalanine, an essential amino acid for viral protein synthesis.[1]

  • D-threo-Phenylserine: While less studied than its L-threo counterpart, D-isomers of amino acids are gaining recognition for their unique biological roles. D-serine, for example, is a crucial co-agonist of NMDA receptors in the central nervous system.[2] The specific functions of D-threo-phenylserine are an active area of investigation.

  • L-erythro-Phenylserine: Research suggests that this isomer can also be utilized by certain enzymes, although often with different kinetics compared to the threo form.[3][4] Its distinct biological roles are still being elucidated.

  • D-erythro-Phenylserine: As with D-threo-phenylserine, the specific biological functions of this isomer are not as well-characterized, representing an opportunity for further research.

Droxidopa (L-threo-3,4-dihydroxyphenylserine): A Clinically Relevant Phenylserine Derivative

One of the most prominent examples of a phenylserine derivative in clinical use is Droxidopa, also known as L-threo-DOPS.[5][6] It serves as a synthetic amino acid precursor to the neurotransmitter norepinephrine.[5][6][7]

Mechanism of Action

Droxidopa is orally administered and readily absorbed.[5][7] It is then converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[5][6] This conversion bypasses the need for dopamine β-hydroxylase, the enzyme that is often deficient in conditions leading to norepinephrine insufficiency. By increasing the levels of norepinephrine in the peripheral nervous system, Droxidopa enhances vascular tone and helps to maintain blood pressure.[5][7]

Droxidopa_Mechanism Droxidopa Droxidopa (L-threo-DOPS) AADC Aromatic L-amino Acid Decarboxylase (AADC) Droxidopa->AADC Metabolism Norepinephrine Norepinephrine Vasoconstriction Peripheral Vasoconstriction Norepinephrine->Vasoconstriction Stimulates Adrenergic Receptors AADC->Norepinephrine BP Increased Blood Pressure Vasoconstriction->BP

Figure 1: Simplified pathway of Droxidopa's conversion to norepinephrine and its physiological effect.

Clinical Applications

Droxidopa is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[7] This condition, characterized by a significant drop in blood pressure upon standing, is often associated with neurodegenerative diseases such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[7]

Pharmacokinetics
ParameterValueReference
Bioavailability Not explicitly stated, but orally administered[5][7]
Time to Peak (Tmax) 1 to 4 hours[7]
Elimination Half-life (t½) Approximately 2.5 hours[6]
Metabolism Converted to norepinephrine by AADC; also metabolized by COMT[5][7][8]
Elimination Primarily renal[7]

Antiviral Properties of L-threo-Phenylserine

Early research has highlighted the potential of L-threo-phenylserine and its esters as antiviral agents, particularly against the influenza A virus in tissue culture.[1]

Proposed Mechanism of Action

The antiviral activity of L-threo-phenylserine is competitively reversed by the amino acid L-phenylalanine.[1] This suggests that L-threo-phenylserine acts as an antimetabolite, interfering with the utilization of phenylalanine, which is essential for the synthesis of viral proteins.[1] The structural similarity between the two molecules allows L-threo-phenylserine to potentially block the active sites of enzymes involved in incorporating phenylalanine into the growing polypeptide chains of the virus.

Antiviral_Mechanism cluster_viral_synthesis Viral Protein Synthesis Phenylalanine L-Phenylalanine Enzyme Viral Synthesis Enzyme Phenylalanine->Enzyme Viral_Protein Viral Protein Enzyme->Viral_Protein Incorporation L_threo_Phenylserine L-threo-Phenylserine (Antiviral Agent) L_threo_Phenylserine->Inhibition Inhibition->Enzyme Competitive Inhibition

Figure 2: Competitive inhibition of viral protein synthesis by L-threo-Phenylserine.

Enzymatic Synthesis and Degradation: The Metabolic Crossroads

The biosynthesis and catabolism of phenylserine are governed by a fascinating array of enzymes, offering opportunities for biocatalytic production of specific stereoisomers.

Key Enzymes in Phenylserine Metabolism
  • Threonine Aldolases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of an aldehyde with glycine to form a β-hydroxy-α-amino acid.[1][9][10] TAs are particularly valuable for the stereoselective synthesis of phenylserine and its derivatives.

  • Phenylserine Aldolase (PSA): This enzyme specifically catalyzes the reversible cleavage of L-threo-3-phenylserine to glycine and benzaldehyde.[4][11] It is inducible by its substrate and plays a role in the degradation of phenylserine.[4]

  • Serine Hydroxymethyltransferase (SHMT): While its primary role is the interconversion of serine and glycine, SHMT also exhibits promiscuous activity towards other β-hydroxy-α-amino acids, including phenylserine, catalyzing their retro-aldol cleavage.[12][13]

  • Phenylserine Dehydratase: This enzyme catalyzes the deamination of L-threo-3-phenylserine to produce phenylpyruvate and ammonia, representing a key step in its catabolic pathway.[14][15]

Experimental Protocol: Enzymatic Synthesis of L-threo-Phenylserine using Threonine Aldolase

This protocol provides a general framework for the batch synthesis of phenylserine using a threonine aldolase. Optimization of specific parameters will be necessary depending on the enzyme source and desired scale.

Materials:

  • L-allo-threonine aldolase (L-low-TA)

  • Glycine

  • Benzaldehyde

  • Pyridoxal-5'-phosphate (PLP) solution (5 mM)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (50 mM, pH adjusted to enzyme optimum, typically 7.0-8.0)

  • Trichloroacetic acid (TCA) solution (30%) for reaction termination

  • Internal standard solution (e.g., 1,3-dimethoxybenzene in ethyl acetate) for GC analysis

Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 10 mL reaction, combine:

    • 750 mg Glycine (final concentration ~1 M)[1]

    • 106 mg Benzaldehyde (final concentration ~0.1 M)[1]

    • 100 µL of 5 mM PLP solution[1]

    • 2 mL DMSO[1]

    • 7 mL of 50 mM phosphate buffer[1]

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70 °C for TA from Thermotoga maritima).[1]

  • Initiate the reaction by adding a known amount of threonine aldolase solution (e.g., 2.7 mg of enzyme with a specific activity of 0.135 U/mg).[1]

  • Incubate the reaction with stirring at the optimal temperature.

  • At desired time points (e.g., 20, 40, 60 minutes), withdraw a 1 mL aliquot of the reaction mixture.[1]

  • Immediately terminate the reaction in the aliquot by adding a 30% TCA solution.[1]

  • Extract the terminated reaction mixture with 2 mL of the internal standard solution.[1]

  • Analyze the aqueous phase by chiral HPLC to determine the enantiomeric and diastereomeric excess of the phenylserine product.

  • Analyze the organic phase by gas chromatography to determine the conversion of benzaldehyde.

Enzymatic_Synthesis_Workflow Start Prepare Reaction Mixture (Glycine, Benzaldehyde, PLP, Buffer, DMSO) Pre_incubation Pre-incubate at Optimal Temperature Start->Pre_incubation Add_Enzyme Add Threonine Aldolase Pre_incubation->Add_Enzyme Incubation Incubate with Stirring Add_Enzyme->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Termination Terminate Reaction with TCA Sampling->Termination Extraction Extract with Internal Standard Termination->Extraction Analysis Analyze by Chiral HPLC and GC Extraction->Analysis

Figure 3: General workflow for the enzymatic synthesis of phenylserine.

Chemical Synthesis and Analysis

While enzymatic methods offer high stereoselectivity, chemical synthesis provides a route to racemic this compound, which can then be resolved into its constituent stereoisomers.

General Approach to this compound Synthesis

A common method for the synthesis of β-phenylserine involves the condensation of benzaldehyde with glycine in the presence of a base.[16]

Illustrative Reaction Scheme: Benzaldehyde + Glycine --(Base)--> DL-β-Phenylserine

A patent describes a process where glycine and benzaldehyde are reacted in the presence of sodium hydroxide in an organic solvent.[17] The reaction is carried out at a controlled temperature, followed by acidification to precipitate the β-phenylserine.[17]

Experimental Protocol: Chiral HPLC Separation of Phenylserine Stereoisomers

The accurate quantification of the four stereoisomers of phenylserine is crucial for both synthetic and biological studies. Chiral HPLC is the method of choice for this analysis.

Instrumentation and Consumables:

  • HPLC system with a UV detector[12]

  • Chiral column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm[12]

  • Copper (II) Sulfate (CuSO₄)[12]

  • Methanol, HPLC grade[12]

  • Water, HPLC grade[12]

Chromatographic Conditions:

  • Mobile Phase: 75% 2 mM CuSO₄ (aqueous) / 25% Methanol[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 40 °C[12]

  • Detection: UV at 254 nm[12]

  • Injection Volume: 10 µL[12]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 2 mM aqueous solution of CuSO₄.

    • Mix 750 mL of the CuSO₄ solution with 250 mL of methanol.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the phenylserine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and identify the peaks corresponding to the four stereoisomers based on the retention times of pure standards. The typical elution order is D-threo, D-erythro, L-threo, and L-erythro.[11]

HPLC_Workflow Start Prepare Mobile Phase (CuSO₄/Methanol) Equilibration Equilibrate Chiral HPLC Column Start->Equilibration Sample_Prep Prepare and Filter Sample Injection Inject Sample Sample_Prep->Injection Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Data_Analysis Analyze Chromatogram for Stereoisomer Separation Detection->Data_Analysis

Figure 4: Workflow for the chiral HPLC analysis of phenylserine stereoisomers.

Future Directions and Conclusion

The study of this compound and its derivatives is a field ripe with potential. While significant strides have been made in understanding the biological roles of the L-threo isomer, particularly in the context of Droxidopa and antiviral research, the functions of the D-isomers and erythro-isomers remain largely uncharted territory. Future research should focus on:

  • Elucidating the specific biological roles of D-threo, L-erythro, and D-erythro-phenylserine. This could uncover novel therapeutic targets and pathways.

  • Developing more efficient and stereoselective synthetic methods. Advances in biocatalysis and asymmetric chemical synthesis will be crucial for accessing pure stereoisomers for further study.

  • Exploring the therapeutic potential of novel phenylserine derivatives. The phenylserine scaffold offers a versatile platform for the design and synthesis of new drug candidates targeting a range of diseases.

References

An In-Depth Technical Guide to DL-Phenylserine as a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Expanded Chemical Functionality in Proteins

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, has long been defined by a 20-amino-acid alphabet. While this canonical set has given rise to the vast diversity of life, the ability to move beyond it represents a paradigm shift in protein engineering and drug discovery. The incorporation of non-canonical amino acids (ncAAs) offers an unprecedented opportunity to introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins with site-specific precision.[1] This guide focuses on one such ncAA, DL-Phenylserine, a β-hydroxy-α-amino acid that provides a unique combination of stereochemical complexity and functional potential. As a senior application scientist, my goal is to provide not just a collection of protocols, but a comprehensive understanding of the principles and practicalities of working with this compound, from its synthesis to its application in cutting-edge research.

Section 1: The Foundation - Synthesis of this compound

The availability of high-purity ncAAs is the bedrock of any successful incorporation experiment. This compound, with its two chiral centers, presents interesting synthetic challenges and opportunities. Both chemical and enzymatic routes have been developed, each with its own advantages in terms of stereocontrol, scalability, and cost-effectiveness.

Chemical Synthesis: The Aldol Condensation Approach

The most common chemical route to this compound is a variation of the aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] In this approach, a glycine enolate or its equivalent reacts with benzaldehyde. The reaction can be catalyzed by either acid or base, and the choice of catalyst and reaction conditions can influence the diastereoselectivity of the product.[2][3]

A key consideration in the chemical synthesis of β-hydroxy-α-amino acids is controlling the stereochemistry at both the α and β carbons.[4] Various strategies have been employed to achieve diastereoselectivity, including the use of chiral auxiliaries and stereoselective catalysts.

Experimental Protocol: Chemical Synthesis of this compound via Aldol Condensation

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired stereochemical outcomes.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a protected glycine derivative (e.g., N-benzylidene glycine ethyl ester) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. Stir the reaction mixture at -78°C for 30-60 minutes.

  • Aldol Reaction: Slowly add a solution of freshly distilled benzaldehyde in anhydrous THF to the enolate solution at -78°C.

  • Allow the reaction to stir at -78°C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product by column chromatography on silica gel.

  • The protecting groups are then removed under appropriate conditions (e.g., acid hydrolysis for the imine and ester) to yield this compound.

  • The final product can be further purified by recrystallization.

Enzymatic Synthesis: Leveraging Threonine Aldolases

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high stereoselectivity under mild reaction conditions. Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde.[5][6] Both L- and D-threonine aldolases have been utilized for the synthesis of various β-hydroxy-α-amino acids, including phenylserine.[6]

The stereochemical outcome of the enzymatic reaction is dependent on the specific threonine aldolase used. For instance, L-threonine aldolase typically produces the L-threo and L-erythro isomers.[7] The equilibrium of the reaction can be a limiting factor, often resulting in moderate yields.[5] Strategies to overcome this include using a high concentration of substrates or removing one of the products to drive the reaction forward.[6]

Experimental Protocol: Enzymatic Synthesis of L-threo-Phenylserine using L-Threonine Aldolase

This protocol is a general guideline and should be optimized for the specific enzyme and reaction scale.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing glycine (e.g., 200 mM), benzaldehyde (e.g., 50 mM), and pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM).

  • To improve the solubility of benzaldehyde, a co-solvent such as DMSO may be added (e.g., 10% v/v).

  • Enzyme Addition: Add a purified L-threonine aldolase to the reaction mixture to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by high-performance liquid chromatography (HPLC) or other suitable analytical techniques.

  • Reaction Termination and Product Isolation: Terminate the reaction by adding an acid (e.g., trichloroacetic acid to a final concentration of 5%) to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • The supernatant containing the product can be purified using ion-exchange chromatography or reverse-phase HPLC.

Comparison of Synthesis Methods
Method Advantages Disadvantages Typical Yield Stereoselectivity
Chemical Synthesis (Aldol) Scalable, versatile for various derivatives.Often requires protecting groups, harsh reaction conditions, and can have moderate stereoselectivity without chiral auxiliaries.40-80%Variable, can be improved with specific catalysts.
Enzymatic Synthesis (TA) High stereoselectivity, mild reaction conditions, environmentally friendly.Equilibrium-limited yields, potential for product inhibition, enzyme cost and stability can be a concern.30-60% (can be improved with process optimization)High (dependent on the enzyme)

Section 2: Genetic Incorporation of this compound

The site-specific incorporation of this compound into a target protein is achieved through the powerful technique of genetic code expansion. This methodology relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This pair functions independently of the host cell's endogenous translational machinery, allowing for the reassignment of a codon—typically a nonsense or "stop" codon like UAG (amber)—to encode the ncAA.[8]

The Principle of Orthogonality

An orthogonal aaRS/tRNA pair must satisfy two critical criteria:

  • The orthogonal aaRS must not aminoacylate any of the host cell's endogenous tRNAs.

  • The orthogonal tRNA must not be aminoacylated by any of the host cell's endogenous aaRSs.

This mutual exclusivity ensures that the ncAA is incorporated only at the designated codon and that the host's normal protein synthesis is not disrupted.

Engineering an Orthogonal Phenylalanyl-tRNA Synthetase for Phenylserine

The most common starting point for engineering an aaRS for a phenylalanine analog is the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii or the phenylalanyl-tRNA synthetase (PheRS) from various organisms.[9] The active site of the synthetase is mutated to accommodate the new amino acid while discriminating against the canonical amino acid. This is typically achieved through a process of directed evolution, which involves generating a library of synthetase mutants and selecting for those that can charge the orthogonal tRNA with the desired ncAA in response to a selectable marker.[1]

The selection process often involves a positive selection step, where the incorporation of the ncAA is linked to the survival of the host cell (e.g., by suppressing a nonsense codon in an antibiotic resistance gene), followed by a negative selection step to eliminate synthetases that still recognize the canonical amino acid.

Directed_Evolution_of_aaRS cluster_0 Library Generation cluster_1 Selection cluster_2 Characterization Parent_aaRS_Gene Parent aaRS Gene Mutagenesis Error-Prone PCR or Site-Directed Mutagenesis Parent_aaRS_Gene->Mutagenesis aaRS_Library Library of aaRS Mutants Mutagenesis->aaRS_Library Positive_Selection Positive Selection (Survival in presence of ncAA and antibiotic) aaRS_Library->Positive_Selection Negative_Selection Negative Selection (Death in absence of ncAA) Positive_Selection->Negative_Selection Enriched_Pool Enriched Pool of Active Mutants Negative_Selection->Enriched_Pool Sequencing DNA Sequencing Enriched_Pool->Sequencing Kinetic_Analysis Kinetic Analysis (kcat, Km) Sequencing->Kinetic_Analysis Evolved_aaRS Evolved aaRS for This compound Kinetic_Analysis->Evolved_aaRS CFPS_Workflow Cell_Extract Cell Extract (e.g., E. coli S30) Reaction_Mixture Reaction Mixture Cell_Extract->Reaction_Mixture Energy_Source Energy Source (ATP, GTP) Energy_Source->Reaction_Mixture Amino_Acids Amino Acid Mixture (-Phe, +DL-PheSer) Amino_Acids->Reaction_Mixture DNA_Template DNA Template (Target gene with UAG) DNA_Template->Reaction_Mixture Orthogonal_System Orthogonal aaRS/tRNA Pair Orthogonal_System->Reaction_Mixture Incubation Incubation (e.g., 30°C, 2-4 hours) Reaction_Mixture->Incubation Protein_Purification Protein Purification Incubation->Protein_Purification Characterization Characterization Protein_Purification->Characterization

References

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of L-DOPA from Serine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-3,4-dihydroxyphenylalanine (L-DOPA) is the gold-standard therapeutic agent for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of the neurotransmitter dopamine.[1] While various chemical synthesis routes exist, including asymmetric hydrogenation, they often involve costly catalysts and harsh reaction conditions.[2][3] Biotechnological approaches offer a compelling alternative, promising high stereoselectivity and environmentally benign processes. This document provides a detailed guide on the enzymatic synthesis of L-DOPA. While the direct conversion of DL-Phenylserine is not a widely established primary route, this guide focuses on a closely related and highly effective method: the enzymatic condensation of D,L-serine and pyrocatechol using the bacterial enzyme Tyrosine Phenol-Lyase (TPL). This process, which leverages an inexpensive amino acid backbone, serves as a powerful model for producing L-DOPA and highlights the synthetic potential of serine derivatives in biocatalysis. We present the underlying biochemical principles, detailed protocols for biocatalyst preparation and L-DOPA synthesis, and a validated HPLC method for quantitative analysis.

Part 1: Theoretical Framework and Mechanistic Insights

The Challenge of L-DOPA Synthesis

The therapeutic efficacy of L-DOPA is exclusive to its L-enantiomer, as the D-isomer can cause adverse effects, including granulocytopenia.[4] Therefore, any viable synthesis strategy must be highly stereoselective. Traditional chemical methods often struggle to achieve perfect enantioselectivity, necessitating additional, costly resolution steps.[3] Enzymatic synthesis elegantly overcomes this challenge. Enzymes, as chiral catalysts, can operate with near-perfect stereospecificity, directly yielding the desired L-isomer from simple, achiral, or racemic precursors.

Tyrosine Phenol-Lyase (TPL): A Versatile Biocatalyst
  • Natural Function: In its native metabolic role, TPL catalyzes the α,β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia.

  • Synthetic Utility: Crucially, this reaction is reversible. Under high concentrations of precursors, TPL can catalyze the reverse reaction, known as β-replacement. This allows for the synthesis of L-tyrosine derivatives from pyruvate, ammonia, and a corresponding phenol derivative.[6]

A particularly valuable TPL-catalyzed reaction is the synthesis of L-DOPA from D,L-serine and pyrocatechol.[6] In this process, TPL uses pyridoxal phosphate (PLP) as a cofactor to facilitate the replacement of the hydroxyl group of serine with the pyrocatechol moiety, forming a new carbon-carbon bond with high stereocontrol.

Reaction Mechanism: TPL-Catalyzed L-DOPA Synthesis

The reaction proceeds via a β-replacement mechanism. D,L-serine and pyrocatechol are condensed to form L-3,4-dihydroxyphenylalanine (L-DOPA). The enzyme's active site ensures the specific formation of the L-enantiomer.

G reactant_node reactant_node product_node product_node enzyme_node enzyme_node sub1 D,L-Serine enzyme Tyrosine Phenol-Lyase (TPL from Erwinia herbicola) + PLP Co-factor sub1->enzyme sub2 Pyrocatechol sub2->enzyme prod L-DOPA enzyme->prod byprod H₂O enzyme->byprod

Caption: TPL-catalyzed synthesis of L-DOPA via β-replacement.

Part 2: Experimental Application & Protocols

This section provides a comprehensive workflow, from cultivating the biocatalyst to synthesizing and quantifying L-DOPA. The use of whole bacterial cells (Erwinia herbicola) is described as it provides a cost-effective and robust source of TPL, circumventing the need for complex enzyme purification.[6]

Workflow Overview

G step_node step_node process_node process_node final_node final_node A Step 1: Inoculation (Erwinia herbicola) B Step 2: Biocatalyst Culture (Growth & TPL Induction) A->B C Step 3: Cell Harvesting (Centrifugation & Washing) B->C D Step 4: Enzymatic Reaction (Cells + Serine + Pyrocatechol) C->D E Step 5: Reaction Termination & Sampling D->E F Step 6: HPLC Analysis (Quantification of L-DOPA) E->F

Caption: Overall experimental workflow for L-DOPA production.

Protocol 1: Biocatalyst Preparation (Cultivation of Erwinia herbicola)

Rationale: The goal is to cultivate the bacterial cells under conditions that maximize both cell density and the intracellular activity of Tyrosine Phenol-Lyase. L-Tyrosine is often included in the medium as an inducer for the TPL gene.[6]

Materials:

  • Erwinia herbicola (ATCC 21434 or similar TPL-producing strain)

  • Sterile growth medium (e.g., Bouillon or a custom medium)

  • L-Tyrosine (for induction)

  • Incubator shaker

  • Centrifuge and sterile tubes

Procedure:

  • Prepare Growth Medium: Prepare a suitable liquid medium. A representative medium consists of (per liter): 10 g peptone, 5 g yeast extract, 5 g NaCl, and 2 g L-tyrosine. Adjust pH to 7.5 and sterilize by autoclaving.

  • Inoculation: In a sterile environment, inoculate 100 mL of the growth medium with a single colony or 1 mL of a starter culture of E. herbicola.

  • Incubation: Incubate the culture at 28-31°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours, or until the late logarithmic growth phase is reached.

  • Harvesting: Transfer the culture to sterile centrifuge tubes. Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of sterile 0.85% NaCl solution or a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0). Centrifuge again under the same conditions.

  • Final Biocatalyst: Decant the supernatant. The resulting cell paste is the TPL biocatalyst. It can be used immediately or stored at -20°C for short periods.

Protocol 2: Enzymatic Synthesis of L-DOPA

Rationale: This protocol establishes the optimal conditions for the TPL-catalyzed condensation reaction. A pH of 8.0 is generally optimal for TPL activity.[6] The concentrations of substrates are set high to drive the reaction equilibrium towards synthesis.

Materials:

  • Harvested E. herbicola cell paste

  • D,L-Serine

  • Pyrocatechol

  • 50 mM Potassium Phosphate Buffer (pH 8.0)

  • Reaction vessel (e.g., temperature-controlled stirred-tank reactor or shaker flask)

Procedure:

  • Prepare Reaction Mixture: In a reaction vessel, prepare the reaction mixture according to the parameters in Table 1. A typical starting point is to dissolve D,L-serine and pyrocatechol in the phosphate buffer.

  • Initiate Reaction: Add the prepared E. herbicola cell paste to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction at the specified temperature (e.g., 31°C) with gentle agitation for the desired duration (e.g., 4-8 hours).[6]

  • Reaction Monitoring: Periodically withdraw small aliquots (e.g., 100 µL) from the reaction mixture. Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid) and centrifuging to remove cell debris. The supernatant is then diluted for HPLC analysis.

ParameterRecommended ValueRationale
Biocatalyst 50-100 mg (wet cells)/mLProvides sufficient enzyme concentration for the reaction.
D,L-Serine 20 g/L (approx. 190 mM)High substrate concentration to drive the reaction forward.
Pyrocatechol 10 g/L (approx. 90 mM)Phenolic substrate; may be inhibitory at higher concentrations.
Buffer 50 mM Potassium PhosphateMaintains optimal pH for TPL enzyme stability and activity.
pH 8.0Optimal pH for TPL-catalyzed synthesis.[6]
Temperature 31°CBalances enzyme activity and stability.[6]
Agitation 100-150 rpmEnsures adequate mixing without causing excessive cell shear.
Reaction Time 4 - 24 hoursDuration depends on desired conversion; monitor progress via HPLC.
Table 1: Key Reaction Parameters for L-DOPA Synthesis
Protocol 3: Analytical Quantification by HPLC

Rationale: A robust and reliable analytical method is critical for accurately determining the concentration of L-DOPA produced and calculating the reaction yield. Reversed-phase HPLC with UV detection is the standard method for this purpose due to its specificity and sensitivity.[7][8][9]

Instrumentation & Materials:

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • L-DOPA analytical standard

  • HPLC-grade solvents (acetonitrile, water)

  • Trifluoroacetic acid (TFA) or Formic Acid

Procedure:

  • Prepare Mobile Phase: Prepare the mobile phase as specified in Table 2. For example, 0.1% TFA in water (Solvent A) and Acetonitrile (Solvent B). Thoroughly degas the mobile phase before use.

  • Prepare Standard Curve: Prepare a stock solution of L-DOPA (e.g., 1 mg/mL) in the mobile phase or a dilute acid (e.g., 0.1 M HCl) to improve solubility.[9] Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare Samples: Take the quenched and centrifuged supernatant from Protocol 2. Dilute it with the mobile phase to fall within the range of the standard curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards, followed by the prepared samples.

    • Record the chromatograms and integrate the peak area for L-DOPA. The retention time for L-DOPA is typically between 3 and 9 minutes depending on the exact method.[8][10]

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the L-DOPA standards. Use the linear regression equation from this curve to calculate the L-DOPA concentration in the unknown samples.

ParameterRecommended Setting
Column C18 (e.g., Agilent Extend C18, 250x4.6 mm, 5 µm)[8]
Mobile Phase Isocratic: 92% 0.1% TFA in Water, 8% Acetonitrile[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 280 nm[8][10]
Injection Volume 10 - 20 µL
Column Temperature 30 - 40°C[10]
Table 2: HPLC Method Parameters for L-DOPA Quantification

Part 3: Concluding Remarks and Field Insights

The enzymatic synthesis of L-DOPA using Tyrosine Phenol-Lyase offers a highly efficient, stereoselective, and scalable alternative to traditional chemical methods. By leveraging whole-cell biocatalysts and inexpensive precursors like D,L-serine and pyrocatechol, this process aligns with the principles of green chemistry and provides a robust platform for pharmaceutical manufacturing.

While the direct use of this compound as a substrate for a similar transformation is not well-documented and would likely face challenges related to enzyme specificity, the protocol detailed here demonstrates the immense power of using serine as a foundational building block. The success of this reaction hinges on the enzyme's ability to specifically recognize and utilize pyrocatechol as the phenolic donor. Researchers in drug development can adapt this biocatalytic platform to explore the synthesis of other novel L-amino acids by varying the phenolic substrate, opening avenues for the creation of new pharmaceutical intermediates.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-threo-Phenylserine Using Aldolase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stereoselective Synthesis

L-threo-phenylserine is a valuable β-hydroxy-α-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals and bioactive compounds.[1][2] For instance, it is a precursor for the synthesis of antibiotics like chloramphenicol and cyclomarin A, an agent with antiviral, antibiotic, and antimalarial properties.[1] The presence of two adjacent chiral centers (at the α and β carbons) results in four possible stereoisomers, making its stereoselective synthesis a significant chemical challenge.[3] Traditional chemical methods often involve multiple protection/deprotection steps, harsh reaction conditions, and can result in mixtures of isomers requiring difficult purification.[4]

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an elegant and sustainable alternative.[5] Aldolases, particularly L-threonine aldolases (L-TAs) and dedicated Phenylserine Aldolases (PSAs), have emerged as powerful tools for this purpose.[6][7] These enzymes catalyze the stereocontrolled aldol condensation of glycine and benzaldehyde to produce L-phenylserine, offering high selectivity for the L-configuration at the α-carbon under mild, aqueous conditions.[6][8] This guide provides a comprehensive overview and detailed protocols for researchers aiming to leverage this enzymatic strategy for the efficient synthesis of L-threo-phenylserine.

The Biocatalytic Engine: Understanding Phenylserine and Threonine Aldolases

The primary enzymes employed for this synthesis are Pyridoxal-5'-phosphate (PLP)-dependent aldolases.[7][9] PLP acts as a crucial cofactor, forming a Schiff base with the amino group of glycine, which facilitates the deprotonation at its α-carbon to form a nucleophilic enolate intermediate. This intermediate then attacks the carbonyl carbon of benzaldehyde, leading to the formation of a new carbon-carbon bond.

Two main classes of enzymes are utilized:

  • Phenylserine Aldolase (PSA, EC 4.1.2.26): This enzyme specifically catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[9][10] The reverse reaction, the synthesis, is the focus of this guide. An inducible PSA from Pseudomonas putida has been well-characterized, cloned, and overexpressed in Escherichia coli, making it an accessible and efficient biocatalyst.[10]

  • L-Threonine Aldolase (L-TA, EC 4.1.2.5): These enzymes natively catalyze the retro-aldol cleavage of L-threonine into glycine and acetaldehyde.[7] However, they exhibit broad substrate specificity and readily accept various aldehydes, including benzaldehyde, as substrates.[8][11] While L-TAs offer excellent control over the α-carbon stereochemistry (producing the L-isomer), they often show only low to moderate diastereoselectivity for the β-carbon, resulting in a mixture of L-threo and L-erythro products.[6][12] Consequently, significant research has focused on the protein engineering of L-TAs to enhance their threo-selectivity.[13][14]

The Core Reaction: Equilibrium and Control

The aldolase-catalyzed reaction is reversible. To drive the synthesis of L-phenylserine, the thermodynamic equilibrium must be shifted towards the product side.

Glycine + Benzaldehyde ⇌ L-threo-Phenylserine + L-erythro-Phenylserine

The most effective and common strategy to achieve this is to use a large excess of one of the substrates, typically glycine, which is inexpensive and highly soluble.[6][7] This application of Le Châtelier's principle is fundamental to achieving high product yields, which can otherwise be limited to around 40% under equimolar conditions.[11]

Experimental Design and Workflow

The overall process for producing L-threo-phenylserine can be broken down into several key stages, from obtaining the biocatalyst to analyzing the final product.

G cluster_0 Biocatalyst Preparation cluster_1 cluster_2 Synthesis & Analysis clone Gene Cloning & Expression (e.g., PSA in pET vector) culture E. coli Culture & Induction (IPTG) clone->culture purified Path A: Purified Enzyme (Cell Lysis & Chromatography) culture->purified For purified enzyme protocol wholecell Path B: Whole-Cell Biocatalyst (Cell Harvest & Resuspension) culture->wholecell For whole-cell protocol reaction Enzymatic Reaction (Glycine, Benzaldehyde, PLP) purified->reaction wholecell->reaction quench Reaction Quenching & Product Isolation reaction->quench analysis Product Analysis (Chiral HPLC) quench->analysis

Caption: General workflow for enzymatic L-threo-phenylserine synthesis.

Protocol 1: Synthesis Using Purified Phenylserine Aldolase

This protocol is ideal for small-scale synthesis, kinetic studies, and situations requiring a clean reaction environment free from cellular metabolites. It involves the initial expression and purification of the aldolase.

Part A: Enzyme Expression and Purification

This sub-protocol describes the overexpression and purification of His-tagged Phenylserine Aldolase (PSA) from Pseudomonas putida expressed in E. coli.[10][14]

  • Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET28a) containing the gene for His-tagged PSA. Plate on LB agar with appropriate antibiotic selection (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (200 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Continue to incubate at 25°C for 14-16 hours with shaking.[14]

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (20 mM Tris-HCl, 150 mM NaCl, pH 8.0). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble PSA enzyme.[14]

  • Purification: Load the supernatant onto a HisTrap affinity column (or equivalent Ni-NTA resin) pre-equilibrated with lysis buffer. Wash the column with wash buffer (20 mM Tris-HCl, 150 mM NaCl, 20 mM imidazole, pH 8.0). Elute the bound protein with elution buffer (20 mM Tris-HCl, 150 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Verification & Storage: Analyze the purified fractions by SDS-PAGE to confirm protein purity and size (~38 kDa for the subunit).[10] Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM potassium phosphate, pH 7.5), and store at -80°C.

Part B: Enzymatic Synthesis Reaction
  • Reaction Setup: In a suitable reaction vessel, combine the following components. The table below provides a starting point for optimization.

ParameterRecommended ValueRationale
Buffer 100 mM HEPES-NaOHProvides stable pH control in the optimal range.
pH 7.5 - 8.5Optimal pH for the synthetic (reverse) reaction of PSA from P. putida.[10]
Glycine 1 MA large excess shifts the reaction equilibrium towards product formation.[14]
Benzaldehyde 100 mMSubstrate. May require a co-solvent for full dissolution.
Co-solvent (optional) 10% (v/v) DMSOImproves the solubility of benzaldehyde.[14]
Pyridoxal-5'-phosphate (PLP) 50 µMEssential cofactor for aldolase activity.[14]
Purified PSA 0.1 - 1.0 mg/mLEnzyme loading should be optimized for desired reaction time.
Temperature 30°CBalances enzyme activity and stability.
Total Volume 2 mL (for screening)Scale as needed.
  • Reaction Execution: Initiate the reaction by adding the purified enzyme. Incubate at 30°C with gentle agitation (e.g., 200 rpm) for 8-24 hours.[14]

  • Monitoring: Periodically take small aliquots (e.g., 50 µL) from the reaction. Stop the enzymatic activity by adding an equal volume of 1 M HCl. Analyze the consumption of benzaldehyde and formation of phenylserine by HPLC (see Analytical Methods).

  • Work-up: Once the reaction has reached completion (or equilibrium), terminate it by adding acid to denature the enzyme. Centrifuge to remove the precipitated protein. The supernatant contains the L-threo-phenylserine product.

  • Purification (Optional): The product can be purified from the reaction mixture using techniques like ion-exchange chromatography if required for downstream applications.

Protocol 2: Synthesis Using a Whole-Cell Biocatalyst

This approach is highly cost-effective for large-scale production as it bypasses the need for enzyme purification. The protocol is adapted from established methods for producing related compounds using recombinant E. coli.[15]

  • Biocatalyst Preparation: Grow and induce the E. coli BL21(DE3) cells expressing PSA as described in Protocol 1, Part A (steps 1-5).

  • Cell Harvest and Washing: After centrifugation, wash the cell pellet once with a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5) to remove residual medium components. Centrifuge again and discard the supernatant.

  • Reaction Setup: Prepare the reaction mixture in a suitable vessel.

ParameterRecommended ValueRationale
Buffer 100 mM Potassium PhosphateCommon buffer for whole-cell reactions.
pH 6.5 - 7.5A slightly lower pH can be beneficial for whole-cell stability.
Glycine 2 MA high concentration is used to maximize the equilibrium shift.[15]
Benzaldehyde 100 - 150 mMHigher substrate loading is often possible with whole-cell systems.[15]
Cell Permeabilizing Agent 0.75% (v/v) Triton X-100Crucial for facilitating substrate entry and product exit across the cell membrane.[15]
Recombinant E. coli cells 5 - 10 g/L (wet cell weight)The amount of biocatalyst.[15]
Temperature 10 - 20°CLower temperatures can improve enzyme stability and reduce byproduct formation over long reaction times.[15]
  • Reaction Execution: Resuspend the washed cell pellet directly in the prepared reaction mixture. Incubate at the chosen temperature (e.g., 15°C) with agitation for 24-72 hours.

  • Monitoring and Work-up: Follow the same procedures as described in Protocol 1, Part B (steps 3-5). The final work-up will involve centrifuging the cells and collecting the supernatant containing the product.

Analytical Methods: Quantifying Success

Accurate analysis is critical to determine the reaction's yield and, most importantly, its stereoselectivity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Chiral HPLC for Stereoisomer Separation
  • Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

  • Column: A chiral column capable of separating phenylserine isomers. A TSK-gel Enantio L1 column has been shown to be effective.[16]

  • Mobile Phase: Typically an aqueous solution of copper sulfate (e.g., 1-2 mM CuSO₄), run isocratically.

  • Detection: UV detection at ~210 nm.

  • Sample Preparation: Dilute the quenched reaction aliquots with the mobile phase, filter through a 0.22 µm syringe filter, and inject.

  • Quantification: Run authentic standards of L-threo-phenylserine and L-erythro-phenylserine to determine retention times and create calibration curves for quantification. The diastereomeric excess (de) for the desired L-threo isomer can be calculated as follows: de (%) = [ (AreaL-threo - AreaL-erythro) / (AreaL-threo + AreaL-erythro) ] x 100

For enhanced sensitivity, especially at low concentrations, pre-column derivatization with o-phthaldialdehyde and N-acetyl-L-cysteine (OPA/NAC) allows for highly sensitive fluorescence detection.[17]

G cluster_0 Reaction Mixture cluster_1 Chiral HPLC Column cluster_2 Detector Output (Chromatogram) mix L-threo-PS L-erythro-PS Glycine Benzaldehyde column Stationary Phase mix->column Injection peaks Signal vs. Time Peak 1 (L-erythro) Peak 2 (L-threo) column->peaks Separation

Caption: Principle of chiral HPLC analysis for product stereoselectivity.

Troubleshooting and Scientific Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Activity 1. Inactive enzyme (denatured, misfolded).2. Missing PLP cofactor.3. Incorrect pH or temperature.1. Verify enzyme purity and integrity via SDS-PAGE. Handle purified enzyme on ice.2. Ensure PLP is added to the reaction; it can be light-sensitive.3. Re-measure the pH of the buffer and verify incubator temperature.
Low Product Yield (<40%) 1. Reaction has not reached completion.2. Thermodynamic equilibrium is limiting the reaction.3. Substrate or product inhibition.1. Monitor the reaction over a longer time course.2. Increase the concentration of glycine (e.g., from 1M to 2M) to shift the equilibrium.[15]3. Consider a fed-batch or continuous flow setup to maintain low concentrations of inhibitory species.[11]
Poor Diastereoselectivity (Low de%) 1. The chosen aldolase has inherently low threo-selectivity (common for wild-type L-TAs).2. Reaction conditions favor the thermodynamically controlled product mixture.1. Use an enzyme known for higher selectivity, like PSA from P. putida, or an engineered L-TA variant.[10][13]2. Explore kinetically controlled conditions, such as lower temperatures and shorter reaction times, though this may reduce overall yield.[7]
Poor Reproducibility (Whole-Cell) 1. Inconsistent cell density or viability.2. Inefficient cell permeabilization.1. Standardize cell growth and induction protocols. Use OD600 or wet cell weight for consistent biocatalyst loading.2. Ensure the permeabilizing agent (e.g., Triton X-100) is fresh and used at the optimal concentration.[15]

Conclusion and Future Outlook

The enzymatic synthesis of L-threo-phenylserine using aldolases represents a powerful and sustainable platform technology. It circumvents many of the challenges associated with traditional chemical synthesis, offering high stereocontrol at the α-carbon in an environmentally benign manner. While wild-type L-threonine aldolases often present a challenge due to moderate diastereoselectivity, dedicated phenylserine aldolases and the ongoing advancements in protein engineering are continuously providing more selective and efficient biocatalysts.[14][18] The use of robust whole-cell systems further enhances the industrial viability of this process, paving the way for scalable and cost-effective production of this important chiral intermediate. Future work will likely focus on developing multi-enzyme cascades to synthesize substrates in situ and alleviate product inhibition, further streamlining the path from simple precursors to high-value pharmaceuticals.[1]

References

Application Notes & Protocols: Strategic Incorporation of DL-Phenylserine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the design of peptides with enhanced stability, novel structural constraints, and improved biological activity.[1] DL-Phenylserine, a β-hydroxy-α-amino acid, is a particularly valuable building block. Its structure, featuring both a phenyl ring and a reactive β-hydroxyl group, offers unique opportunities for molecular interactions and further chemical modification.

However, the very features that make Phenylserine attractive also present significant challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1] The steric bulk of its side chain can impede coupling efficiency, while the β-hydroxyl group is susceptible to undesirable side reactions, primarily dehydration. This guide provides a comprehensive analysis of the challenges associated with using this compound in Fmoc-based SPPS and delivers field-proven strategies and detailed protocols to ensure its successful incorporation, maximizing both yield and purity of the final peptide product.

The Core Challenge: Steric Hindrance and Side-Chain Reactivity

Successful peptide synthesis hinges on achieving near-quantitative yields at every coupling and deprotection step.[2] When incorporating this compound, two primary obstacles can disrupt this efficiency:

  • Steric Hindrance: The bulky phenyl group in close proximity to the peptide backbone significantly encumbers the reactive α-amino and carboxyl groups. This steric clash can slow down the kinetics of both the coupling and deprotection steps, leading to incomplete reactions and the formation of deletion sequences.

  • β-Hydroxyl Group Reactivity: The hydroxyl group on the β-carbon is the primary source of side reactions.

    • Dehydration: Under acidic (cleavage) or even harsh basic (coupling) conditions, the β-hydroxyl group can be eliminated, forming a dehydro-phenylalanine residue. This irreversible modification alters the peptide's structure, charge, and biological function.

    • O-Acylation: During the activation of the incoming amino acid's carboxyl group, the Phenylserine hydroxyl group can be acylated, leading to the formation of ester linkages and branched byproducts if left unprotected.

To overcome these challenges, a multi-faceted strategy involving optimized protecting groups and highly efficient coupling reagents is not just recommended, but essential.[3]

Strategic Planning: Protecting Groups and Coupling Reagents

Orthogonal Protecting Group Strategy

The foundation of modern SPPS is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting others.[4][5][6] For incorporating Phenylserine within the widely used Fmoc/tBu strategy, careful consideration of the side-chain protection is paramount.

  • Nα-Protection: The standard base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group.[7][8] It is typically removed using a solution of piperidine in DMF.[6]

  • Side-Chain Hydroxyl Protection: Leaving the β-hydroxyl group unprotected is highly discouraged due to the risk of the side reactions mentioned above. The most robust strategy is to protect it with an acid-labile group that is stable throughout the synthesis and is removed only during the final cleavage step.

    • tert-Butyl (tBu) Ether: This is the most common and recommended protecting group for the hydroxyl function of Phenylserine, analogous to its use for Serine and Threonine.[9][10] The tBu group offers excellent stability against the basic conditions of Fmoc deprotection and the nucleophilic environment of the coupling reaction. It is efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide release from the resin.[4] Therefore, Fmoc-DL-Phenylserine(tBu)-OH is the recommended building block for this protocol.

Selection of High-Efficiency Coupling Reagents

Standard carbodiimide reagents like DCC or DIC are often insufficient to overcome the steric hindrance of Phenylserine. In-situ activating reagents, which form highly reactive intermediates, are required to drive the coupling reaction to completion rapidly.[11]

Coupling Reagent Class Relative Reactivity Key Considerations
HBTU / TBTU Aminium SaltHighIndustry standard, efficient, and cost-effective. Byproducts are soluble and easily washed away.[11][12]
HCTU Aminium SaltVery HighMore reactive than HBTU due to the 6-Cl-HOBt leaving group. Excellent for hindered couplings.
HATU Aminium SaltVery HighBased on the HOAt leaving group, which provides anchimeric assistance, making it one of the most efficient reagents, especially for sterically demanding couplings.[12]
PyBOP Phosphonium SaltHighGenerates OBt active esters. Less risk of guanidinylation side reactions compared to aminium salts, though this is rare under standard conditions.
COMU Aminium SaltVery HighUtilizes an Oxyma Pure leaving group, which is a safer alternative to the potentially explosive HOBt/HOAt derivatives.[11] Excellent solubility and efficiency.

Recommendation: For most applications, HBTU or HCTU in combination with a tertiary base like N,N-Diisopropylethylamine (DIPEA) provides an excellent balance of reactivity, cost, and reliability. For exceptionally difficult couplings, HATU or COMU are superior choices.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale using a standard solid-phase reaction vessel. All steps are performed at room temperature unless otherwise specified.

Protocol 1: Incorporation of Fmoc-DL-Phenylserine(tBu)-OH

This protocol details a single coupling cycle for adding Phenylserine to a growing peptide chain attached to the resin.

SPPS_Workflow cluster_cycle SPPS Cycle for Phenylserine Incorporation cluster_pre Preparation Start Peptide-Resin (Free N-Terminus) Coupling Step 3: Coupling - Fmoc-DL-Phe(Ser)(tBu)-OH - HCTU / DIPEA - In DMF Start->Coupling Add activated amino acid Wash_Post_Coupling Step 4: DMF Wash (3x) Coupling->Wash_Post_Coupling Capping Step 5 (Optional): Capping (Acetic Anhydride) Wash_Post_Coupling->Capping Check for unreacted amines Next_Cycle Proceed to Next Cycle (Deprotection) Wash_Post_Coupling->Next_Cycle If coupling is complete Wash_Post_Capping Step 6: DMF Wash (3x) Capping->Wash_Post_Capping Wash_Post_Capping->Next_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash_Post_Deprotection Step 2: DMF Wash (5x) Deprotection->Wash_Post_Deprotection Wash_Post_Deprotection->Start

References

Application Notes and Protocols for Utilizing DL-Phenylserine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of DL-Phenylserine in Cellular Research

This compound, a non-proteinogenic amino acid analog of phenylalanine, presents a compelling tool for researchers in neuroscience, cancer biology, and drug development. As a racemic mixture of DL-threo-β-phenylserine, this compound serves as a precursor to various bioactive molecules and can influence critical cellular pathways. Its structural similarity to natural amino acids allows it to interact with metabolic and signaling cascades, offering a unique avenue to probe cellular functions.

In the realm of neuroscience, this compound is investigated for its potential role as a precursor to catecholamines, essential neurotransmitters such as dopamine and norepinephrine.[1][2] The availability of precursor molecules can be a rate-limiting step in neurotransmitter synthesis, making this compound a valuable supplement in neuronal cell culture models to study neurogenesis, neuroprotection, and the underlying mechanisms of neurological disorders.[1][3]

Conversely, in cancer research, the metabolic reprogramming of tumor cells often heightens their dependence on specific amino acids. Serine and phenylalanine metabolism are frequently dysregulated in various cancers, contributing to rapid proliferation and survival.[4] By introducing this compound into cancer cell culture, researchers can explore its impact on amino acid homeostasis, cell viability, and potential therapeutic vulnerabilities.[5]

These application notes provide a comprehensive guide for the effective use of this compound in cell culture media. We will delve into the causality behind experimental choices, offer detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

I. Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for its successful application in cell culture.

PropertyValueSource
Synonyms DL-threo-β-phenylserine, beta-hydroxy-3-phenyl-DL-alanine[6]
Molecular Formula C₉H₁₁NO₃[6]
Molecular Weight 181.19 g/mol [6]
Appearance White to off-white powder
Solubility Soluble in water

II. Preparing this compound for Cell Culture Applications

The accurate and sterile preparation of this compound stock solutions is the first critical step in ensuring reproducible experimental outcomes.

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a concentrated stock solution that can be further diluted into cell culture media.

Materials:

  • This compound powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance and weigh boat

Procedure:

  • Weighing: In a sterile weigh boat, accurately weigh out 0.906 g of this compound powder.

  • Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add 40 mL of sterile, cell culture-grade water or PBS.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 50 mL with sterile water or PBS.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent microbial contamination of your cell cultures.[7]

  • Aliquoting and Storage: Aliquot the sterile 100 mM stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Short-term storage (up to 2 weeks) at 4°C is also acceptable. Avoid repeated freeze-thaw cycles.

III. Application in Neuronal Cell Culture

This compound is a valuable tool for investigating neuronal function, differentiation, and survival. Its potential conversion to catecholamines makes it particularly relevant for studies involving dopaminergic and noradrenergic neurons.

Rationale for Use in Neuronal Cultures

The synthesis of catecholamine neurotransmitters begins with the amino acid phenylalanine, which is converted to tyrosine.[2] Supplementing neuronal cultures with this compound can potentially bypass feedback inhibition mechanisms and provide an alternative substrate for this pathway, influencing neurotransmitter levels and neuronal activity. Furthermore, amino acid analogs have been shown to exert neuroprotective effects, making this compound a candidate for studies on neurodegenerative disease models.[8][9]

Experimental Workflow: Assessing Neuroprotective Effects

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Pre-treatment cluster_2 Day 2: Induction of Neurotoxicity cluster_3 Day 3-4: Incubation & Assessment seed Seed neuronal cells (e.g., SH-SY5Y) in 96-well plate pretreat Pre-treat with varying concentrations of this compound seed->pretreat 24h incubation induce Induce neurotoxicity (e.g., with 6-OHDA or glutamate) pretreat->induce 2-4h pre-incubation incubate Incubate for 24-48 hours induce->incubate assess Assess cell viability (MTT, LDH assay) and/or neurotransmitter levels (HPLC) incubate->assess

Caption: Workflow for assessing this compound's neuroprotective effects.

Protocol 2: Evaluating the Neuroprotective Potential of this compound

This protocol uses the SH-SY5Y neuroblastoma cell line, a common model for studying Parkinson's disease, and 6-hydroxydopamine (6-OHDA) as a neurotoxin.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Sterile 96-well cell culture plates

  • 100 mM this compound stock solution

  • 6-hydroxydopamine (6-OHDA)

  • MTT or LDH cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Pre-treatment: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 10 µM to 1 mM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium without this compound). Incubate for 2-4 hours.

  • Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in complete growth medium. Add the 6-OHDA solution to the wells to achieve a final concentration that induces approximately 50% cell death (this concentration should be predetermined in a pilot experiment, typically in the range of 50-200 µM). Do not add 6-OHDA to the "no toxin" control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability:

    • MTT Assay: Follow the manufacturer's protocol. Briefly, add MTT reagent to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a solubilizing agent (e.g., DMSO).[10] Measure the absorbance at the appropriate wavelength (typically around 570 nm).

    • LDH Assay: Follow the manufacturer's protocol. This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the dose-response curve of this compound's neuroprotective effect.

IV. Application in Cancer Cell Culture

Investigating the role of this compound in cancer cell lines can provide insights into tumor metabolism and identify potential therapeutic targets.

Rationale for Use in Cancer Cell Lines

Many cancer cells exhibit an increased demand for serine, which they can acquire through uptake from the extracellular environment or by de novo synthesis from glucose.[11][12] Supplementing the culture medium with this compound can perturb the intracellular amino acid pool, potentially affecting cell proliferation, especially in cancer cells that are dependent on serine metabolism.[4]

Experimental Workflow: Assessing Effects on Cancer Cell Proliferation

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Assessment seed Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plate treat Treat with varying concentrations of this compound seed->treat 24h incubation incubate Incubate for 24, 48, 72 hours treat->incubate assess Assess cell proliferation (e.g., Resazurin or Crystal Violet assay) incubate->assess

Caption: Workflow for assessing this compound's effect on cancer cell proliferation.

Protocol 3: Dose-Response Analysis of this compound on Cancer Cell Proliferation

This protocol outlines a method to determine the effect of this compound on the proliferation of a cancer cell line, such as the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • 100 mM this compound stock solution

  • Resazurin-based cell viability assay kit or Crystal Violet staining solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Assessment of Cell Proliferation:

    • Resazurin Assay: At each time point, add resazurin solution to each well according to the manufacturer's instructions.[3] Incubate for 1-4 hours and then measure the fluorescence with a plate reader.

    • Crystal Violet Assay: At each time point, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde), stain with crystal violet solution, wash, and then solubilize the stain. Measure the absorbance.

  • Data Analysis: Normalize the data to the control group at each time point to determine the percentage of proliferation.[13] Plot the dose-response curves for each time point to determine the IC50 (the concentration that inhibits 50% of cell proliferation), if applicable.

V. In-Depth Mechanistic Studies

Beyond initial screening, this compound can be used in more complex assays to elucidate its mechanism of action.

Metabolic Pathway Analysis

The metabolic fate of this compound in mammalian cells is an area of active investigation. It is hypothesized that it can enter several metabolic pathways.

G cluster_0 Potential Metabolic Fates of this compound dlp This compound cat Catecholamine Synthesis (Dopamine, Norepinephrine) dlp->cat Decarboxylation? gly Glycine dlp->gly Aldolase Activity? benz Benzaldehyde dlp->benz Aldolase Activity? other Other Metabolites gly->other

Caption: Potential metabolic pathways of this compound in mammalian cells.

Protocol 4: Analysis of Neurotransmitter Production via HPLC

This advanced protocol allows for the quantification of catecholamines in neuronal cell culture supernatants following treatment with this compound.

Materials:

  • Differentiated neuronal cells (e.g., primary cortical neurons or differentiated SH-SY5Y cells)

  • This compound

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Standards for dopamine and norepinephrine

  • Perchloric acid

Procedure:

  • Cell Culture and Treatment: Culture differentiated neuronal cells to an appropriate density. Treat the cells with a predetermined concentration of this compound for a specified time.

  • Sample Collection: Collect the cell culture supernatant. To stabilize the catecholamines, add perchloric acid to a final concentration of 0.1 M.

  • Sample Preparation: Centrifuge the samples to pellet any debris. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Use a C18 reverse-phase column and an electrochemical detector. The mobile phase composition and detector settings should be optimized for the separation and detection of dopamine and norepinephrine.

  • Quantification: Create a standard curve using known concentrations of dopamine and norepinephrine standards. Use this curve to quantify the concentrations of these neurotransmitters in the experimental samples.

VI. Concluding Remarks and Future Directions

This compound is a multifaceted research tool with significant potential in both neuroscience and cancer biology. The protocols outlined in these application notes provide a robust framework for initiating studies into its effects on cellular viability, proliferation, and metabolism. Future research should focus on elucidating the precise enzymatic pathways responsible for its metabolism in mammalian cells and exploring its in vivo efficacy in animal models of neurological disease and cancer. By carefully designing and executing experiments based on the principles and protocols described herein, researchers can unlock the full potential of this compound to advance our understanding of fundamental cellular processes and develop novel therapeutic strategies.

References

Introduction: The Significance of Phenylserine and its Aldol Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enzymatic Assay of Phenylserine Aldolase Using DL-Phenylserine

This compound is a non-proteinogenic amino acid that exists as a racemic mixture of its stereoisomers. It serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics like chloramphenicol and immunosuppressants.[1] The enzymatic cleavage of phenylserine is a reaction of significant interest in biocatalysis and metabolic research. This reaction is primarily catalyzed by Phenylserine Aldolase (PSA), officially known as L-threo-3-phenylserine benzaldehyde-lyase (EC 4.1.2.26).[2]

Phenylserine aldolase is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the reversible aldol cleavage of L-threo-phenylserine and L-erythro-phenylserine into glycine and benzaldehyde.[1][3] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of Phenylserine Aldolase by monitoring the formation of its product, benzaldehyde. The methodology is designed for researchers in enzymology, protein engineering, and drug development who require a robust and reliable method to characterize this important enzyme.

Principle of the Assay

The assay quantifies the catalytic activity of Phenylserine Aldolase (PSA) by measuring the rate of product formation. The enzyme cleaves the Cα-Cβ bond of the L-isomers within the this compound substrate pool, yielding glycine and benzaldehyde in a 1:1 stoichiometric ratio.

Benzaldehyde, an aromatic aldehyde, possesses a distinct ultraviolet (UV) absorption profile compared to the amino acid substrate. By monitoring the increase in absorbance at a specific wavelength (e.g., 279 nm), the rate of benzaldehyde formation can be measured in real-time.[4] This rate is directly proportional to the enzyme's activity under conditions of substrate saturation. The activity is calculated using the Beer-Lambert law, which requires the molar extinction coefficient of benzaldehyde at the chosen wavelength and pH.[5]

Reaction_Pathway sub This compound (L-threo & L-erythro isomers) gly Glycine sub->gly prod + benz Benzaldehyde prod->benz invis_node->prod Phenylserine Aldolase (PSA) EC 4.1.2.26 Cofactor: PLP

Caption: Enzymatic cleavage of L-phenylserine by Phenylserine Aldolase.

Materials and Equipment

Reagents
  • DL-threo-Phenylserine (Substrate)

  • Phenylserine Aldolase (Enzyme source)

  • Pyridoxal 5'-phosphate (PLP) (Cofactor)

  • TAPS buffer (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Purified, deionized water

  • Glycerol (for enzyme storage)

Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based) capable of kinetic measurements at 279 nm

  • Temperature-controlled incubator or water bath set to 30°C

  • pH meter

  • Analytical balance

  • Calibrated pipettes

  • UV-transparent 96-well plates or quartz cuvettes

  • Vortex mixer

Detailed Protocol

This protocol is optimized for determining the initial reaction velocity and is suitable for a 96-well plate format. Adjust volumes accordingly for a standard 1 cm path length cuvette.

PART 1: Reagent Preparation
  • 1 M TAPS Stock Buffer (pH 8.5):

    • Dissolve 24.33 g of TAPS in 80 mL of purified water.

    • Adjust the pH to 8.5 at room temperature using 1 M NaOH.

    • Bring the final volume to 100 mL with purified water.

    • Store at 4°C.

  • 100 mM TAPS Assay Buffer (pH 8.5):

    • Dilute 10 mL of 1 M TAPS Stock Buffer into 90 mL of purified water.

    • Verify the pH is 8.5. Store at 4°C.

  • 1 mM PLP Stock Solution:

    • Dissolve 2.47 mg of Pyridoxal 5'-phosphate monohydrate in 10 mL of purified water.

    • Protect from light by wrapping the container in aluminum foil.

    • Prepare fresh or store in small aliquots at -20°C for up to one month.

  • 100 mM DL-threo-Phenylserine Substrate Stock:

    • Dissolve 181.2 mg of DL-threo-phenylserine in 10 mL of 100 mM TAPS Assay Buffer (pH 8.5).

    • Gentle warming may be required for complete dissolution.

    • Prepare fresh before each experiment for best results.

  • Enzyme Working Solution:

    • The optimal enzyme concentration must be determined empirically. The goal is to achieve a linear rate of absorbance change for at least 5-10 minutes.

    • Prepare a series of dilutions of the stock enzyme in cold 100 mM TAPS Assay Buffer (pH 8.5). A starting point could be a 1:10, 1:50, and 1:100 dilution.

    • Always keep the enzyme on ice.

PART 2: Assay Procedure (96-Well Plate Format)
  • Assay Plate Setup: Design the plate layout to include all necessary controls. A representative layout is shown below.

| Table 1: Example 96-Well Plate Layout for PSA Assay | | :--- | :--- | :--- | :--- | :--- | | Well(s) | Contents | Purpose | | A1-A3 | Blank | Measures background absorbance of all components except the enzyme. | | B1-B3 | No-Substrate Control | Measures any activity independent of the phenylserine substrate. | | C1-C3 | Test (Enzyme Dilution 1) | Measures the rate of reaction for the first enzyme concentration. | | D1-D3 | Test (Enzyme Dilution 2) | Measures the rate of reaction for the second enzyme concentration. | | E1-E3 | Test (Enzyme Dilution 3) | Measures the rate of reaction for the third enzyme concentration. |

  • Master Mix Preparation: Prepare a master mix to minimize pipetting errors. The volumes below are for a single 200 µL reaction. Calculate the total volume needed for all wells plus a 10% excess.

| Table 2: Reaction Component Volumes | | Component | Stock Concentration | Volume per Well (µL) | Final Concentration | | 100 mM TAPS Buffer (pH 8.5) | 100 mM | 158 | 89 mM | | 1 mM PLP Solution | 1 mM | 2 | 10 µM | | 100 mM this compound | 100 mM | 20 | 10 mM | | Enzyme Working Solution | Variable | 20 | Variable | | Total Volume | | 200 µL | |

  • Reaction Setup:

    • Add the appropriate volumes of TAPS buffer, PLP solution, and either this compound (for test and blank wells) or additional buffer (for no-substrate controls) to each well.

    • Pre-incubate the plate at 30°C for 5 minutes to ensure temperature equilibration.[6]

  • Initiate and Measure Reaction:

    • To start the reaction, add 20 µL of the appropriate Enzyme Working Solution to the "Test" and "No-Substrate" wells.

    • For the "Blank" wells, add 20 µL of the enzyme dilution buffer (TAPS buffer).

    • Immediately place the plate in the spectrophotometer, pre-set to 30°C.

    • Measure the absorbance at 279 nm every 30 seconds for 10-15 minutes.

Caption: Experimental workflow for the Phenylserine Aldolase kinetic assay.

Data Analysis and Interpretation

  • Determine the Initial Rate (v₀):

    • Plot absorbance (279 nm) versus time (minutes) for each sample.

    • Identify the initial linear portion of the curve for the test samples. The R² value should be >0.98.

    • Calculate the slope of this linear portion to get the rate of change in absorbance (ΔA/min).

  • Correct for Background:

    • Subtract the rate obtained from the "No-Substrate Control" from the rate of the corresponding test sample. This corrected rate (ΔA_corr/min) represents the true enzymatic activity.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert equation: A = εcl

      • A = Absorbance

      • ε = Molar extinction coefficient of benzaldehyde (M⁻¹cm⁻¹)

      • c = Concentration (M)

      • l = Path length (cm)

    • The molar extinction coefficient (ε) for benzaldehyde is pH and solvent dependent. A commonly cited value is 1,300 M⁻¹cm⁻¹ at 279 nm .[4] Note: For highest accuracy, it is recommended to create a standard curve of benzaldehyde under the exact assay conditions to determine ε empirically.

    • The path length (l) in a 96-well plate depends on the volume. For 200 µL, it is typically ~0.5-0.6 cm. This must be determined for the specific plate and reader used, or a standard path length cuvette (l=1 cm) should be used for precise calculations.

Activity (Units/mL) = (ΔA_corr/min) / (ε * l) * (Reaction Volume in mL / Enzyme Volume in mL) * 10⁶

  • Unit Definition: One unit (U) of Phenylserine Aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of benzaldehyde per minute under the specified conditions.

  • Specific Activity is expressed as Units per mg of protein (U/mg).

Table 3: Summary of Key Assay Parameters
Parameter Condition
EnzymePhenylserine Aldolase (PSA)
SubstrateDL-threo-Phenylserine
CofactorPyridoxal 5'-phosphate (PLP)
BufferTAPS
pH8.5[1]
Temperature30°C[1]
Detection Wavelength279 nm
Measurement ModeKinetic (Absorbance vs. Time)

Assay Validation and Controls: Ensuring Trustworthiness

A robust assay is a self-validating one. The inclusion of proper controls is non-negotiable for data integrity.

  • No-Enzyme Control (Blank): This is the most critical control for background subtraction. It contains all reaction components except the enzyme. Any change in absorbance is due to non-enzymatic substrate degradation or instrument drift.

  • No-Substrate Control: This control contains the enzyme but lacks the phenylserine substrate. It is essential to confirm that the enzyme preparation itself does not contain contaminating substrates or exhibit absorbance changes over time.

  • Linearity with Enzyme Concentration: The reaction rate should be directly proportional to the enzyme concentration. Performing the assay with at least three dilutions of the enzyme and plotting rate vs. concentration will validate this. If the plot is not linear, the enzyme concentration may be too high, leading to substrate depletion or product inhibition.

  • Linearity with Time: The reaction rate should be linear for the duration of the measurement period. A fall-off in the rate suggests substrate depletion, enzyme instability, or product inhibition. The initial velocity should always be calculated from the early, linear phase of the reaction.

By adhering to this detailed protocol and incorporating the necessary controls, researchers can obtain reliable and reproducible measurements of Phenylserine Aldolase activity, facilitating further studies into its catalytic mechanism and potential applications.

References

Topic: DL-Phenylserine Derivatization for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the chemical derivatization of DL-Phenylserine for robust and reproducible analysis by Gas Chromatography (GC). This compound, a non-proteinogenic amino acid, possesses multiple polar functional groups—carboxyl, amino, and hydroxyl—rendering it non-volatile and thermally labile.[1][2] These characteristics make its direct analysis by GC challenging, leading to issues such as poor peak shape, thermal decomposition in the injector, and strong adsorption to the stationary phase.[3][4] Derivatization is a mandatory sample preparation step to convert the analyte into a volatile and thermally stable form suitable for GC separation and detection.[5] This application note details the scientific rationale behind derivatization, compares common strategies, and provides a field-proven, step-by-step silylation protocol using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), along with recommended GC-MS parameters and a troubleshooting guide.

The Analytical Challenge: Why Derivatization is Essential

This compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) is structurally characterized by a phenyl group, a hydroxyl group, an amino group, and a carboxylic acid group.[2][6] The presence of these active hydrogen-containing functional groups results in strong intermolecular hydrogen bonding, giving the molecule a high melting point (~186 °C, with decomposition) and negligible vapor pressure under typical GC operating conditions.

Injecting underivatized phenylserine into a hot GC inlet port typically results in:

  • Thermal Decomposition: The molecule fragments before it can be volatilized, meaning the analysis is not representative of the original compound.

  • Analyte Adsorption: The polar groups interact strongly and irreversibly with active sites on the GC column and liner, leading to severe peak tailing or complete loss of the analyte signal.[7]

  • Low Volatility: The analyte fails to transition into the gas phase, preventing its transport through the column by the carrier gas.[5]

The core objective of derivatization is to mask these polar functional groups by replacing the active hydrogens with nonpolar, thermally stable moieties.[3] This chemical modification dramatically increases the analyte's volatility and reduces its reactivity, enabling successful elution and detection by GC.[8][9]

Strategy Selection: Silylation as the Method of Choice

For multifunctional molecules like amino acids, silylation is one of the most common and effective derivatization techniques.[3][10] This process involves reacting the analyte with a silylating reagent to form trimethylsilyl (TMS) derivatives.

Why Silylation?
  • Comprehensive Reaction: Silylating reagents can simultaneously derivatize hydroxyl, carboxyl, and primary/secondary amine groups in a single step.[8][11]

  • Volatile Byproducts: Modern reagents like MSTFA produce byproducts that are highly volatile and typically elute with the solvent front, ensuring a clean chromatogram.[3][9]

  • High Reaction Yields: Under appropriate conditions (anhydrous environment, sufficient heat), silylation reactions proceed rapidly and to completion.[9]

Comparison of Common Silylating Reagents
ReagentAcronymKey AdvantagesConsiderations
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPowerful TMS donor, volatile byproducts.[8] Often used with a catalyst (TMCS) for hindered groups.Highly sensitive to moisture.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile TMS-amide; byproducts elute with the solvent front, ideal for trace analysis.[3][9][11]Highly sensitive to moisture.
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms t-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable and less moisture-sensitive than TMS derivatives.Higher molecular weight derivative results in longer retention times; may require higher reaction temperatures/times.

For this application, MSTFA is selected as the primary reagent due to its high reactivity with all functional groups on phenylserine and the exceptional volatility of its byproducts, which minimizes chromatographic interference.[3]

Experimental Workflow and Chemical Transformation

The overall process involves sample drying, addition of the derivatization reagent in a suitable solvent, a heating step to drive the reaction to completion, and direct injection into the GC-MS system.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis A Aliquot this compound (solution or solid) B Evaporate to Complete Dryness (Critical Step) A->B C Add Solvent (e.g., Pyridine) & MSTFA Reagent B->C D Heat Reaction Vial (e.g., 70°C for 30 min) C->D E Inject Derivatized Sample D->E F GC Separation (e.g., TR-5 Column) E->F G MS Detection & Data Acquisition F->G

Figure 1: General experimental workflow for the derivatization and GC-MS analysis of this compound.

The silylation reaction with MSTFA proceeds by replacing the active protons on the carboxylic acid, hydroxyl, and amine groups with a nonpolar trimethylsilyl (TMS) group.

Figure 2: Silylation of this compound with MSTFA. (Note: A placeholder is used for the derivatized structure image).

Detailed Protocol: Silylation with MSTFA

This protocol is designed for the derivatization of this compound for subsequent GC-MS analysis.

Materials and Reagents
  • This compound standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (Thermo Scientific™ or equivalent)[3][11]

  • Pyridine (anhydrous, GC grade) or Acetonitrile (anhydrous, GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Micro-syringes

  • Heating block or oven

  • Nitrogen gas supply for drying

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of this compound solid into a 2 mL GC vial.

    • If starting from a solution, pipette an aliquot containing a similar mass into the vial.

  • Drying (Critical Step):

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. For aqueous samples, a lyophilizer (freeze-dryer) is recommended.

    • Causality: Silylation reagents are extremely sensitive to moisture. Any residual water will consume the reagent, leading to incomplete derivatization and non-reproducible results.

  • Reagent Addition:

    • To the dried sample residue, add 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and helps to dissolve the polar analyte.

    • Add 100 µL of MSTFA to the vial. The reagent should be in excess to ensure the reaction goes to completion.

    • Immediately cap the vial tightly to prevent atmospheric moisture contamination.

  • Reaction:

    • Gently vortex the vial for 10-15 seconds to ensure complete mixing.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes .

    • Causality: Heating provides the necessary activation energy to ensure all three functional groups (carboxyl, hydroxyl, and amino) are fully derivatized, especially the sterically hindered ones.

  • Analysis:

    • After cooling the vial to room temperature, the sample is ready for injection.

    • Typically, a 1 µL injection volume is used. The derivatized sample is generally stable for 24-48 hours if stored properly capped at 4°C.

Recommended GC-MS Parameters

The following parameters are a robust starting point and should be optimized for your specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC with 5977B MSD or equivalentStandard, reliable instrumentation for this analysis.
Column 5% Phenyl Methylpolysiloxane (e.g., TR-5, DB-5ms, HP-5ms)A nonpolar stationary phase that provides excellent separation for a wide range of derivatized compounds.[3]
30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard column dimensions offering a good balance of resolution and analysis time.
Carrier Gas Helium, constant flow mode at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Splitless modeMaximizes sensitivity for trace analysis.
Inlet Temp 250°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Oven Program Initial: 100°C, hold for 2 minAllows for solvent focusing at the head of the column.
Ramp: 15°C/min to 280°CA moderate ramp rate to ensure good separation from other potential analytes.
Final Hold: Hold at 280°C for 5 minEnsures elution of all components and cleans the column.
MS Source Temp 230°CStandard temperature to minimize source contamination.
MS Quad Temp 150°CStandard temperature for good mass filtering.
Acquisition Full Scan Mode (m/z 50-500)Allows for qualitative identification based on the mass spectrum of the derivatized phenylserine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No peak or very small peak 1. Incomplete derivatization due to moisture.2. Adsorption in the inlet liner.1. Ensure sample is completely dry before adding reagents. Use anhydrous solvents. Store reagents under inert gas.2. Use a deactivated inlet liner.
Peak tailing 1. Incomplete derivatization (free polar groups remain).2. Active sites on the column or liner.1. Increase reaction temperature/time or reagent excess.2. Condition the column. Replace the septum and liner.
Split or broad peaks 1. Solvent/phase polarity mismatch.[12]2. Large injection volume.1. Ensure the derivatization solvent is compatible with the nonpolar column (Pyridine/Acetonitrile are acceptable).2. Reduce injection volume to 0.5-1 µL.
Ghost peaks / Carryover Contamination from previous injections or a contaminated syringe.Run a solvent blank. Bake out the column and inlet. Clean the syringe thoroughly.

Advanced Application: Chiral Analysis

This compound exists as two pairs of enantiomers (D/L-threo and D/L-erythro). For stereoisomeric analysis, the derivatization protocol remains the same, but the GC separation requires a chiral stationary phase.

  • Chiral Column Selection: Columns based on derivatized cyclodextrins are commonly used for the enantioselective analysis of amino acids.[13][14][15]

  • Method Adaptation: Chiral separations are highly temperature-dependent. A slower oven ramp rate or isothermal analysis at a lower temperature is often required to achieve baseline resolution of the enantiomers.[16] The derivatized stereoisomers will elute at distinct retention times, allowing for their individual quantification.[17]

Conclusion

Direct GC analysis of this compound is impractical due to its high polarity and low volatility. Chemical derivatization is a critical and necessary step to achieve reliable and reproducible results. The detailed silylation protocol using MSTFA provided in this note offers a robust and high-yield method to convert this compound into a thermally stable and volatile derivative suitable for GC-MS analysis. Proper attention to anhydrous conditions is paramount for success. The provided GC parameters serve as an excellent starting point for method development, which can be further adapted for advanced applications such as chiral separations.

References

Application Notes and Protocols for the Structural Elucidation of DL-Phenylserine Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stereochemical Complexity of Phenylserine Derivatives

DL-Phenylserine and its derivatives are a class of compounds of significant interest in pharmaceutical and synthetic chemistry, often serving as chiral building blocks for more complex molecules. The core structure contains two adjacent chiral centers, leading to the potential for four stereoisomers: the D- and L-enantiomers of both the erythro and threo diastereomers. The precise determination of both the relative and absolute stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities and chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural elucidation of these molecules in solution. This guide provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structural and stereochemical assignment of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and demonstrate how to build a self-validating system for confident structural assignment.

Part 1: Foundational Analysis - 1D NMR Spectroscopy

The initial and most fundamental step in the analysis of any this compound derivative is the acquisition and interpretation of high-resolution 1D ¹H and ¹³C NMR spectra. These experiments provide the initial framework of the molecule's carbon-hydrogen skeleton.

The Diagnostic Protons: Key Insights from ¹H NMR

The ¹H NMR spectrum of a phenylserine derivative provides critical initial information. The key diagnostic protons are the methine protons at the α and β positions (Hα and Hβ).

  • Hα (C2-H): This proton, adjacent to the amine and carbonyl groups, typically resonates between 3.5 and 4.5 ppm. Its chemical shift is sensitive to the nature of the N-substituent.

  • Hβ (C3-H): This proton, adjacent to the hydroxyl and phenyl groups, typically resonates between 4.5 and 5.5 ppm. Its chemical shift is influenced by substituents on the phenyl ring.

  • Aromatic Protons: The protons on the phenyl ring usually appear as a multiplet between 7.0 and 7.5 ppm, unless the ring is substituted.

  • Amine and Hydroxyl Protons (NH, OH): These protons often appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature. Their signals can be confirmed by D₂O exchange, where they disappear from the spectrum.

Distinguishing Diastereomers: The Power of Vicinal Coupling Constants (³J)

The most crucial piece of information from the 1D ¹H NMR spectrum for determining the relative stereochemistry (erythro vs. threo) is the vicinal coupling constant (³J) between Hα and Hβ. This coupling is dependent on the dihedral angle between these two protons, as described by the Karplus equation.

Due to steric hindrance, the erythro and threo diastereomers adopt different preferred conformations in solution.

  • In the threo isomer, Hα and Hβ tend to have an anti-periplanar relationship in the most stable conformation, resulting in a larger coupling constant, typically in the range of 7-9 Hz .

  • In the erythro isomer, Hα and Hβ have a gauche relationship in the most stable conformation, leading to a smaller coupling constant, typically in the range of 3-5 Hz .

This difference in ³J(Hα, Hβ) is a robust and reliable method for the initial assignment of the relative stereochemistry.

The Carbon Skeleton: Insights from ¹³C NMR and DEPT

The ¹³C NMR spectrum reveals the number of unique carbon environments. For a typical N-acetyl-DL-phenylserine methyl ester, one would expect to see signals for:

  • Carbonyl Carbons (C=O): Two signals in the range of 170-175 ppm (ester and amide).

  • Aromatic Carbons: Signals between 125-140 ppm. The carbon attached to the Cβ (ipso-carbon) will be a quaternary signal.

  • Cβ: In the range of 70-75 ppm.

  • Cα: In the range of 55-60 ppm.

  • Methyl Carbons: Signals for the ester and acetyl groups will appear upfield, typically between 20-55 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which aids in the unambiguous assignment of the aliphatic carbons.

Part 2: Building the Molecular Framework - 2D Correlation Spectroscopy

While 1D NMR provides the fundamental pieces, 2D NMR experiments are essential to connect them and build a complete, unambiguous picture of the molecule.

Workflow for 2D NMR Analysis

The logical progression of 2D NMR experiments for structural elucidation of this compound derivatives is outlined below.

G A 1. Sample Preparation B 2. 1D ¹H & ¹³C NMR (Initial Assessment) A->B C 3. COSY (¹H-¹H Connectivity) B->C Identify Spin Systems D 4. HSQC (Direct ¹H-¹³C Correlation) C->D Assign Protons to Carbons E 5. HMBC (Long-Range ¹H-¹³C Correlation) D->E Connect Fragments F 6. NOESY/ROESY (Through-Space Correlations & Stereochemistry) E->F Confirm Connectivity & Determine Stereochemistry G 7. Structure Verification F->G G cluster_1d 1D Experiments cluster_2d 2D Experiments cluster_chiral Chiral Analysis (if required) A Acquire ¹H Spectrum (Determine ³J(Hα,Hβ)) B Acquire ¹³C & DEPT Spectra (Carbon skeleton overview) A->B C Acquire COSY (H-H correlations) B->C D Acquire HSQC (Direct H-C correlations) C->D E Acquire HMBC (Long-range H-C correlations) D->E F Acquire NOESY/ROESY (Through-space correlations) E->F G Derivatize with (R)- and (S)-Mosher's acid F->G H Acquire ¹H Spectra of Diastereomers (Determine ee and absolute configuration) G->H

Application Notes & Protocols: The Strategic Use of DL-Phenylserine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Phenylserine, a non-proteinogenic amino acid, serves as a highly versatile and strategic chiral building block in the synthesis of complex pharmaceutical intermediates.[][2] Its intrinsic structure, featuring vicinal amino and hydroxyl groups on a phenyl-substituted backbone, provides a powerful scaffold for generating key molecular frameworks, including β-hydroxyphenethylamines and oxazolidinones.[3] This guide offers an in-depth exploration of the applications of this compound, detailing the underlying chemical principles, providing field-proven experimental protocols, and presenting quantitative data to support researchers, chemists, and drug development professionals in leveraging this valuable precursor.

Introduction: The Chemical Versatility of this compound

This compound, chemically known as 2-amino-3-hydroxy-3-phenylpropanoic acid, is distinguished from its proteinogenic counterpart, phenylalanine, by the addition of a hydroxyl group on the β-carbon.[4] This seemingly minor modification dramatically expands its synthetic utility. The presence of three reactive functional groups—the amine, the carboxylic acid, and the alcohol—within a stereochemically defined structure makes it an ideal starting material for constructing complex, biologically active molecules.

The primary value of this compound in pharmaceutical synthesis lies in its ability to serve as a precursor to scaffolds that are central to numerous drug classes. Its applications are diverse, ranging from the direct conversion into bioactive amino alcohols to its use in forming heterocyclic systems that are the cornerstone of modern antibiotics.

G cluster_0 Key Synthetic Pathways cluster_1 Resulting Pharmaceutical Intermediates dl_phenylserine This compound (Versatile Chiral Precursor) decarboxylation Decarboxylation / Reduction dl_phenylserine->decarboxylation  Direct Conversion cyclization Intramolecular Cyclization dl_phenylserine->cyclization  Ring Formation derivatization Derivatization & Auxiliary Formation dl_phenylserine->derivatization  Functionalization amino_alcohols β-Hydroxyphenethylamines (Adrenergic Agent Core) decarboxylation->amino_alcohols oxazolidinones Oxazolidinones (Antibiotic Scaffold) cyclization->oxazolidinones chiral_products Enantiopure Products (via Asymmetric Synthesis) derivatization->chiral_products caption Figure 1: Synthetic pathways from this compound.

Figure 1: Synthetic pathways from this compound.

Core Application I: Synthesis of β-Hydroxyphenethylamines (Chiral Amino Alcohols)

Scientific Rationale: The 1-phenyl-2-aminoethanol scaffold is the core structure of many adrenergic agonists, which are compounds that mimic the effects of endogenous neurotransmitters like epinephrine and norepinephrine.[5][6][7] These drugs are critical in treating conditions such as hypertension, asthma, and cardiac arrest.[5][8] this compound provides a direct and stereocontrolled route to this valuable intermediate through the removal of its carboxylic acid group. This transformation, typically achieved via reduction or decarboxylation, leverages the inherent structure of the amino acid to produce the target amino alcohol.

Mechanism: Reduction of the Carboxylic Acid

A robust method for converting amino acids to their corresponding amino alcohols is the reduction of the carboxylic acid moiety. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can be hazardous and difficult to handle on a large scale. A more practical approach involves the in-situ activation of the carboxylic acid followed by reduction with a milder hydride donor like sodium borohydride (NaBH4) or through catalytic hydrogenation.[9] For instance, the use of NaBH4/H2SO4 has been demonstrated for the reduction of phenylserine derivatives.[10]

Figure 2: Reduction of this compound to an amino alcohol.
Protocol 1: Reduction of N-Protected this compound to Phenylalaninol

This protocol describes a representative procedure for the reduction of the carboxylic acid of this compound to the corresponding primary alcohol. Protection of the amino group is often necessary to prevent side reactions and improve solubility.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Lithium (Li) metal

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

Part A: N-Boc Protection

  • Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the mixture overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield N-Boc-DL-Phenylserine.

Part B: Reduction to N-Boc-Phenylalaninol [9]

  • To a flask containing anhydrous THF under an inert atmosphere, add AlCl₃ (1.0 eq).

  • Slowly add the N-Boc-DL-Phenylserine (1.0 eq). Stir at 55°C for 1 hour.

  • Carefully add lithium metal chips (6.0 eq) to the mixture.

  • Maintain the temperature at 65°C and stir for 1.5-2 hours, monitoring the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water, followed by 1M NaOH to dissolve the aluminum salts.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the crude N-Boc protected amino alcohol.

Part C: Deprotection

  • Dissolve the crude N-Boc-Phenylalaninol in a minimal amount of methanol.

  • Add an excess of 4M HCl in dioxane.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the solvent in vacuo to yield the hydrochloride salt of the amino alcohol.

ParameterConditionExpected Yield (%)Reference
Protection Boc₂O, NaHCO₃, Dioxane/H₂O>95%Standard Procedure
Reduction Li, AlCl₃, THF, 65°C75-90%[9]
Deprotection 4M HCl in Dioxane>95%Standard Procedure

Core Application II: Synthesis of Oxazolidinone Derivatives

Scientific Rationale: The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of a class of synthetic antibiotics that includes Linezolid and Tedizolid.[11] These drugs combat multidrug-resistant Gram-positive bacteria by a unique mechanism of inhibiting protein synthesis.[11][12] this compound is an excellent precursor for constructing chiral 4-phenyl-oxazolidin-2-ones. The vicinal amino and hydroxyl groups are perfectly positioned for cyclization with a carbonyl source, embedding the stereochemistry of the parent amino acid into the heterocyclic ring.

Mechanism: Intramolecular Cyclization

The synthesis involves the reaction of a this compound derivative with a one-carbon electrophile that can bridge the nitrogen and oxygen atoms. Common reagents for this purpose include phosgene, triphosgene, carbonyldiimidazole (CDI), or even carbon dioxide under certain catalytic conditions.[13] The reaction proceeds via initial acylation of the more nucleophilic amino group, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the five-membered ring.

Figure 3: Cyclization to form an oxazolidinone ring.
Protocol 2: Synthesis of 4-Phenyl-2-oxazolidinone from this compound Methyl Ester

This protocol outlines the conversion of this compound to its methyl ester, followed by cyclization to the oxazolidinone.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

Procedure:

Part A: Esterification

  • Cool a flask of anhydrous methanol to 0°C under an inert atmosphere.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cold methanol.

  • Add this compound (1.0 eq) portion-wise to the acidic methanol solution.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction and remove the solvent under reduced pressure.

  • Redissolve the resulting white solid in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize excess acid.

  • Dry the organic layer over MgSO₄ and concentrate to yield this compound methyl ester hydrochloride.

Part B: Cyclization to Oxazolidinone

  • Suspend the this compound methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0°C and add triethylamine (2.2 eq) dropwise.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the amino ester suspension at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to afford the 4-phenyl-2-oxazolidinone.

ParameterConditionExpected Yield (%)Rationale
Esterification SOCl₂, MeOH, Reflux>90%Fischer esterification is highly efficient for amino acids.
Cyclization Triphosgene, Et₃N, DCM60-80%Triphosgene is a safer, solid equivalent to phosgene for forming the carbonyl bridge.

Core Application III: Use as a Chiral Auxiliary Precursor

Scientific Rationale: Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is fundamental to modern drug development.[14] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction.[15][] The amino alcohols derived from this compound are excellent precursors to Evans-type oxazolidinone auxiliaries.[14] When acylated and subjected to enolization, these auxiliaries create a sterically hindered environment that forces subsequent alkylation or aldol reactions to occur with high diastereoselectivity.

Workflow: Asymmetric Aldol Reaction using a Phenylserine-Derived Auxiliary

  • Synthesis of Auxiliary: Convert enantiopure Phenylserine (e.g., L-Phenylserine) to the corresponding amino alcohol (phenylalaninol) via reduction (as in Protocol 1).

  • Formation of Chiral Auxiliary: Cyclize the enantiopure amino alcohol with a carbonyl source to form the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is not from phenylserine, but a similar phenyl-substituted one would be formed).

  • Attachment to Substrate: Acylate the nitrogen of the oxazolidinone auxiliary with a prochiral carboxylic acid derivative (e.g., propionyl chloride).

  • Diastereoselective Reaction: Generate an enolate using a suitable base (e.g., LDA or NaHMDS) and react it with an electrophile (e.g., an aldehyde). The bulky phenyl group on the auxiliary directs the aldehyde to approach from the less hindered face, creating one diastereomer in high excess.

  • Cleavage of Auxiliary: Remove the auxiliary from the product, typically by hydrolysis or reductive cleavage, to release the enantiomerically enriched product and recover the auxiliary for reuse.[14][15]

This strategy allows the chirality of the starting amino acid to be transferred effectively to a new molecule, demonstrating the profound impact of this compound as a foundational element in the chiral pool.

Conclusion

This compound is far more than a simple amino acid derivative; it is a strategic tool for the efficient construction of high-value pharmaceutical intermediates. Its utility in synthesizing the core scaffolds of adrenergic agents and oxazolidinone antibiotics highlights its importance in modern drug discovery and development. The protocols and principles outlined in this guide provide a framework for chemists to harness the synthetic potential of this versatile building block, enabling the creation of complex, stereochemically defined molecules that are crucial for advancing human health.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of DL-Phenylserine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the technical support center for the synthesis of DL-Phenylserine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of this compound, with a primary focus on improving reaction yields. Here, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a question-and-answer format, directly addressing specific issues you may encounter during your experiments.

Troubleshooting Guide: Enhancing this compound Yield

Low yields in this compound synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to challenges in product isolation. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Conversion of Starting Materials

Symptom: Analysis of the crude reaction mixture (e.g., by HPLC or NMR) shows a significant amount of unreacted benzaldehyde and glycine.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The condensation of benzaldehyde and glycine is temperature-dependent.

    • Explanation: Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can promote the formation of side products or degradation of the desired product.[1] For enzymatic synthesis using threonine aldolases, the optimal temperature can be as high as 70°C, but exceeding this can lead to rapid enzyme denaturation.[2][3]

    • Recommendation: Systematically screen a range of temperatures (e.g., 30°C to 80°C) to find the optimal balance between reaction rate and product stability for your specific catalytic system.

  • Incorrect pH of the Reaction Medium: The pH plays a crucial role in both chemical and enzymatic synthesis.

    • Explanation: For enzymatic reactions, the pH affects the ionization state of amino acid residues in the enzyme's active site and the substrates, which is critical for catalytic activity. Many threonine aldolases and serine hydroxymethyltransferases exhibit optimal activity in a slightly alkaline pH range (pH 7.5-8.5).[3][4][5]

    • Recommendation: Prepare a series of buffered reaction media with varying pH values (e.g., from 6.5 to 9.0) to identify the optimal pH for your synthesis. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.

  • Inadequate Catalyst Activity or Loading: Whether using a chemical catalyst or an enzyme, its effectiveness is paramount.

    • Explanation: In enzymatic synthesis, the enzyme's specific activity and concentration directly influence the reaction rate. Low activity could be due to improper storage, handling, or the presence of inhibitors. For chemical catalysts, insufficient loading will result in a slow conversion rate.

    • Recommendation:

      • Enzymatic: Ensure the enzyme is sourced from a reputable supplier and has been stored correctly. Increase the enzyme loading in a stepwise manner to observe the effect on yield.[6] Consider performing an activity assay on the enzyme before use.[3]

      • Chemical: Verify the purity and integrity of the chemical catalyst. Optimize the catalyst loading by performing a series of small-scale reactions with varying catalyst concentrations.

  • Poor Solubility of Reactants: Benzaldehyde has limited solubility in aqueous solutions, which are often required for enzymatic reactions.

    • Explanation: If the reactants are not in the same phase, the reaction rate will be limited by mass transfer between phases.

    • Recommendation: Incorporate a co-solvent, such as DMSO or methanol, to improve the solubility of benzaldehyde.[6][7] However, be mindful that high concentrations of organic solvents can denature enzymes. An optimization of the co-solvent concentration is recommended, often in the range of 4-10% (v/v).[6]

Issue 2: Formation of Significant Side Products

Symptom: Chromatographic or spectroscopic analysis reveals the presence of multiple, undesired peaks in addition to the product and starting materials.

Potential Causes & Solutions:

  • Self-Condensation of Benzaldehyde: Under basic conditions, benzaldehyde can undergo self-condensation reactions.

    • Explanation: The aldol condensation of two benzaldehyde molecules can occur, leading to the formation of benzoin and other related byproducts.

    • Recommendation: Carefully control the pH and temperature of the reaction. A lower temperature and a pH closer to neutral (while still maintaining an adequate reaction rate) can help minimize this side reaction.

  • Formation of Diketopiperazines (DKPs): Glycine can dimerize to form 2,5-diketopiperazine.

    • Explanation: This is a common side reaction in peptide synthesis and can be favored at elevated temperatures.[1]

    • Recommendation: Optimize the reaction temperature to favor the desired aldol condensation over DKP formation. Lowering the temperature is generally advisable.[1]

  • Product Inhibition: The accumulation of this compound can inhibit the enzyme's activity.

    • Explanation: In some enzymatic reactions, the product can bind to the active site, preventing further substrate binding and turnover. This has been observed in TA-based reactions.[7]

    • Recommendation: Consider using a flow chemistry setup with an immobilized enzyme. This allows for the continuous removal of the product from the reaction zone, which can alleviate product inhibition and shift the reaction equilibrium towards the product side.[7]

Issue 3: Difficulty in Product Purification

Symptom: The isolated product is impure, and standard purification techniques (e.g., recrystallization, chromatography) are ineffective in removing certain impurities.

Potential Causes & Solutions:

  • Co-precipitation of Unreacted Glycine: Glycine has high water solubility and can co-precipitate with this compound.

    • Explanation: During the workup and crystallization steps, the high concentration of glycine can lead to its inclusion in the product crystals.

    • Recommendation: Adjust the crystallization pH. This compound has an isoelectric point around 5.7, and adjusting the pH to this value will minimize its solubility, potentially leaving more glycine in the solution. Washing the crude product with cold water can also help remove excess glycine.

  • Presence of Diastereomers: The synthesis produces both erythro and threo diastereomers of this compound.

    • Explanation: The aldol condensation creates two chiral centers, leading to the formation of diastereomers. While the target is the DL-mixture, controlling the ratio of diastereomers can be important, and their separation can be challenging due to similar physical properties.[8]

    • Recommendation:

      • For enzymatic synthesis: The choice of enzyme can influence the diastereoselectivity. Some threonine aldolases show a preference for the formation of one diastereomer over the other.[6][9]

      • For purification: Chiral chromatography can be employed for the separation of stereoisomers.[8][10] Fractional crystallization using different solvent systems may also be effective.[8]

Experimental Workflow & Data Presentation

To systematically troubleshoot and optimize your this compound synthesis, a structured experimental approach is recommended.

General Experimental Protocol (Enzymatic Synthesis)
  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 7.5-8.5).

  • Reactant Addition: Dissolve glycine to the desired concentration (e.g., 1 M). Add benzaldehyde (e.g., 0.1 M) and any necessary co-solvents (e.g., DMSO).[7]

  • Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of around 50-100 μM, as it is a required cofactor for many aldolases.[4][7]

  • Enzyme Addition: Initiate the reaction by adding the threonine aldolase or serine hydroxymethyltransferase.

  • Incubation: Incubate the reaction mixture at the optimized temperature with stirring for a set period (e.g., 20 minutes to several hours).[7]

  • Quenching: Stop the reaction by adding an acid, such as trichloroacetic acid or hydrochloric acid.[4][7]

  • Analysis: Analyze the reaction mixture for benzaldehyde conversion and phenylserine formation using GC or HPLC.[7]

Data Summary Table for Optimization
Experiment #Temperature (°C)pHCo-solvent (% v/v)Enzyme Loading (U/mL)Reaction Time (h)Benzaldehyde Conversion (%)Phenylserine Yield (%)
1307.5None142522
2507.5None144540
3707.5None143835
4508.5None145550
5508.55% DMSO146560
6508.55% DMSO247570

This table is illustrative and should be adapted to your specific experimental design.

Visualization of the Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Analysis A Prepare Buffer (e.g., pH 8.0) B Dissolve Glycine & PLP A->B C Add Benzaldehyde & Co-solvent B->C D Add Enzyme (e.g., Threonine Aldolase) C->D E Incubate at Optimal Temperature (e.g., 50°C) D->E F Quench Reaction (e.g., add HCl) E->F G Analyze Crude Product (HPLC/GC) F->G H Purify this compound (Crystallization) G->H I Characterize Final Product (NMR, MS) H->I

Caption: Workflow for this compound Synthesis and Optimization.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for this compound synthesis?

Yields are highly dependent on the chosen synthetic route (chemical vs. enzymatic) and the reaction conditions. For enzymatic synthesis using threonine aldolases, yields around 40% are often reported in batch reactions due to equilibrium limitations.[7] However, with optimization of conditions and potentially the use of flow chemistry to remove the product, higher conversions can be achieved. Some multi-enzyme cascade systems have reported conversions of up to 57.1%.[2]

Q2: How can I monitor the progress of my reaction?

The reaction progress can be monitored by tracking the consumption of benzaldehyde or the formation of phenylserine. High-Performance Liquid Chromatography (HPLC) with a chiral column can be used to separate and quantify the stereoisomers of phenylserine.[7][10] Gas Chromatography (GC) can be used to determine the conversion of benzaldehyde.[7] For a qualitative and rapid check, Thin Layer Chromatography (TLC) can be employed, with visualization using a ninhydrin solution.[11]

Q3: My enzyme seems to be inactive. What could be the reason?

Several factors can lead to low or no enzyme activity:

  • Absence of Cofactor: Many aldolases, including threonine aldolase and serine hydroxymethyltransferase, are PLP-dependent enzymes. Ensure that pyridoxal 5'-phosphate (PLP) is included in your reaction mixture.[4][7]

  • Improper Storage: Enzymes are sensitive to temperature and should be stored according to the manufacturer's instructions, typically at low temperatures (e.g., -20°C or -80°C).

  • Presence of Inhibitors: Certain metal ions or other chemical species can inhibit enzyme activity. It is advisable to use high-purity water and reagents.

  • Incorrect pH or Temperature: As detailed in the troubleshooting guide, enzymes have optimal pH and temperature ranges for their activity.[3][5]

Q4: Can I use a different aldehyde instead of benzaldehyde?

Yes, many threonine aldolases exhibit promiscuity and can accept a range of aromatic and aliphatic aldehydes as substrates to produce various β-hydroxy-α-amino acids.[6][7] However, the enzyme's activity and stereoselectivity may vary with different substrates. It is recommended to perform small-scale trial reactions to assess the feasibility of using an alternative aldehyde.

Q5: What is the difference between the 'erythro' and 'threo' diastereomers of phenylserine, and why is it important?

Erythro and threo refer to the relative configuration of the two chiral centers in the phenylserine molecule. The spatial arrangement of the hydroxyl and amino groups is different in these two diastereomers. This is important because the biological activity and the utility of phenylserine as a chiral intermediate can be dependent on its stereochemistry. For example, L-threo-phenylserine is a precursor for the synthesis of the antibiotic chloramphenicol.[6]

Logical Relationship Diagram

G cluster_inputs Reaction Inputs cluster_conditions Key Parameters cluster_outcomes Reaction Outcomes A Benzaldehyde D Temperature E pH F Solvent B Glycine C Catalyst (Enzyme/Chemical) G High Yield this compound D->G Optimal H Low Yield / Side Products D->H Suboptimal E->G Optimal E->H Suboptimal F->G Optimal F->H Suboptimal

Caption: Key Factors Influencing this compound Synthesis Yield.

References

Technical Support Center: Overcoming Solubility Issues of DL-Phenylserine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of DL-Phenylserine into their peptide sequences. This compound, a non-proteinogenic amino acid, is a valuable building block for creating novel peptides with unique structural and functional properties. However, its distinct structure, featuring both a β-hydroxyl group and a phenyl ring, often leads to significant solubility and coupling challenges.

This document provides in-depth troubleshooting advice and foundational knowledge to help you navigate these issues effectively, ensuring the successful synthesis of your target peptide.

PART 1: Troubleshooting Guide

This section addresses specific, practical problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My Nα-Fmoc-DL-Phenylserine is poorly soluble in standard solvents like DMF or NMP, leading to incomplete dissolution before coupling. What are my options?

A1: This is a common and critical first hurdle. Incomplete dissolution of the incoming amino acid is a primary cause of failed or low-efficiency coupling reactions. The zwitterionic character and the potential for intermolecular hydrogen bonding in this compound contribute to this issue.

Causality: Standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent for many Fmoc-amino acids but can be insufficient for those with rigid structures or multiple hydrogen bonding sites like Phenylserine.[1][2]

Solutions & Protocols:

  • Employ a Solvent Cocktail: The most effective approach is often to use a solvent mixture. Adding a more powerful, polar, or hydrogen-bond-disrupting solvent can significantly enhance solubility.

    • DMSO Addition: Add Dimethyl sulfoxide (DMSO) to your primary solvent (DMF or NMP) up to a 10-20% (v/v) concentration. DMSO is an excellent solvent that can disrupt the aggregation that hinders dissolution.[3]

    • "Magic Mixture": For severely difficult cases, a "magic mixture" containing ethylene carbonate can be employed to disrupt secondary structures and improve solvation.[3]

    • TFE/DCM or HFIP/DCM: In extreme cases, particularly for sparingly-soluble protected peptide segments, solvent systems containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) mixed with dichloromethane (DCM) have proven powerful.[4]

  • Gentle Warming and Sonication: Briefly and gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. Follow this with sonication for 5-10 minutes to break up any remaining solid particles. Be cautious not to overheat, as this can risk premature side reactions or epimerization.

  • Pre-activation Consideration: While pre-activating the amino acid with the coupling reagent can sometimes help, it is crucial that the amino acid is fully dissolved before adding the coupling reagent to prevent side reactions and ensure efficient activation.[3]

Q2: I'm observing significant on-resin aggregation after coupling this compound, which is blocking subsequent coupling steps. How can I mitigate this?

A2: Peptide aggregation on the solid support is a major challenge, especially with hydrophobic or β-branched residues.[5] The phenyl ring of Phenylserine can contribute to hydrophobic interactions, leading to inter-chain association and making the N-terminus of the growing peptide inaccessible.

Causality: The growing peptide chain can fold into stable secondary structures (like β-sheets) on the resin, which are stabilized by hydrogen bonds.[3][5] This physically blocks reagents from reaching the reactive sites, leading to incomplete coupling and deprotection.

Solutions & Protocols:

  • Chaotropic Salts: Add chaotropic salts like LiCl or NaClO₄ (at a concentration of ~0.1 M) to the coupling solvent. These salts disrupt the hydrogen-bonding networks that stabilize secondary structures.[3]

  • Solvent Choice: Switch from DMF to NMP, as NMP is often better at solvating the peptide-resin and disrupting aggregation.[1] Adding DMSO to the solvent can also be beneficial.[3]

  • Elevated Temperature Coupling: Performing the coupling reaction at a higher temperature (e.g., 40-60°C) can provide the energy needed to break up aggregated structures. Microwave-assisted synthesis is particularly effective for this purpose as it can accelerate the process and reduce aggregation.[3][6]

  • Resin and Linker Choice:

    • Use a low-substitution resin (e.g., 0.1-0.3 mmol/g). A lower density of peptide chains on the resin surface reduces the likelihood of intermolecular aggregation.

    • Employ a PEG-based resin (e.g., TentaGel) or a more flexible linker. These can improve the solvation of the peptide chain and reduce steric hindrance.[3]

Q3: My final peptide yield is low, and mass spectrometry indicates a high percentage of deletion sequences at the Phenylserine position. How can I improve the coupling efficiency?

A3: Low coupling efficiency for a specific amino acid is a classic problem, often exacerbated by steric hindrance and poor solubility. This compound is considered a sterically hindered amino acid, which can slow down the coupling reaction.[7][8]

Causality: The combination of steric bulk from the phenyl and hydroxyl groups and potential solubility issues can make the formation of the peptide bond thermodynamically and kinetically less favorable compared to simpler amino acids.

Solutions & Protocols:

  • Optimize Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be inefficient for hindered amino acids.[7][9] Switch to a more potent coupling reagent system:

    • Uronium/Aminium Reagents: Use HATU, HBTU, or COMU. These reagents react faster and are highly efficient, especially for difficult couplings.[9][10] HATU is often preferred as it can lead to less epimerization.[9]

    • Phosphonium Reagents: PyAOP is particularly effective for coupling sterically hindered N-methyl amino acids and can be beneficial for other difficult couplings.[7][9]

  • Implement a Double Coupling Protocol: If a single coupling does not go to completion, a second coupling is a reliable strategy. After the first coupling reaction, wash the resin thoroughly and then repeat the entire coupling procedure with a fresh solution of the activated Fmoc-DL-Phenylserine.

  • Increase Reagent Equivalents and Reaction Time:

    • Increase the equivalents of the Fmoc-DL-Phenylserine and coupling reagents from the standard 3-5 equivalents to 5-10 equivalents.

    • Extend the reaction time from the typical 1-2 hours to 4 hours or even overnight.

  • Monitor Reaction Completion: Before proceeding to the next step, perform a qualitative test to check for the presence of free primary amines on the resin.

    • Kaiser Test: A positive Kaiser test (blue bead color) indicates incomplete coupling.[5] If the test is positive, perform a second coupling. Note: The Kaiser test does not work for N-terminal proline.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the inherent structural features of this compound that contribute to its poor solubility?

This compound's solubility challenges arise from a combination of its structural components: the phenyl group, the β-hydroxyl group, and the α-amino acid backbone. The large, hydrophobic phenyl ring promotes non-polar interactions, while the polar hydroxyl and amino acid groups can form strong intermolecular hydrogen bonds. This dual nature can lead to the formation of stable crystal lattice structures that are difficult to disrupt with standard organic solvents.

Q2: How does the choice of protecting group for the β-hydroxyl group of Phenylserine affect its solubility and reactivity?

The β-hydroxyl group of serine and threonine residues can undergo O-acylation as a side reaction during peptide synthesis.[11][12] Therefore, it must be protected. The most common protecting group in Fmoc-SPPS is the acid-labile tert-butyl (tBu) ether.[11][13] While the tBu group effectively prevents side reactions, its bulky and hydrophobic nature can further decrease the solubility of the Fmoc-DL-Phenylserine(tBu)-OH monomer in polar aprotic solvents. In some cases, a minimal protection strategy where the hydroxyl group is left unprotected can be considered, but this significantly increases the risk of side reactions and is sequence-dependent.[14]

Q3: What is the impact of pH on this compound solubility during solution-phase synthesis?

Like all amino acids, the solubility of this compound in aqueous solutions is highly pH-dependent.[15][16] Amino acids are least soluble at their isoelectric point (pI), where the net charge is zero, allowing for strong intermolecular electrostatic interactions. By adjusting the pH away from the pI, either by adding acid (to protonate the carboxylate) or base (to deprotonate the ammonium group), the molecule becomes charged, which increases its interaction with polar solvents like water and enhances solubility.[15][17] During solution-phase coupling, maintaining an appropriate pH is crucial not only for solubility but also for preventing racemization.[10]

Q4: Are there alternative coupling reagents that are more effective for sterically hindered and poorly soluble amino acids like this compound?

Yes. While traditional carbodiimides (DCC, DIC) are foundational, they are often inefficient for challenging couplings.[7] Modern peptide synthesis relies on more advanced reagents:

  • HATU/HBTU/TBTU: These uronium/aminium salts are highly efficient and rapid, making them the standard for most syntheses, including difficult ones.[9][10]

  • COMU: A newer generation uronium salt that incorporates Oxyma Pure instead of HOBt/HOAt, making it safer and highly efficient, with excellent solubility.[10]

  • Amino Acid Fluorides (TFFH): Generating Fmoc-amino acid fluorides in situ with TFFH is an extremely reactive method, particularly suited for coupling sterically hindered residues.[10][18]

Q5: What analytical techniques are recommended to confirm the successful incorporation of this compound and assess the purity of the final peptide?

A multi-pronged analytical approach is essential to ensure the quality of your synthetic peptide.[19]

  • Mass Spectrometry (MS): This is the most critical technique. Use High-Resolution Mass Spectrometry (HRMS) on the crude, cleaved peptide to confirm that its molecular weight matches the theoretical mass of the target sequence.[20][21] The absence of a peak corresponding to the deletion of this compound is a key indicator of successful incorporation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the crude product.[5][22] A chromatogram showing one major peak indicates high purity. The presence of multiple peaks suggests impurities, which could include deletion sequences or products of side reactions.[22]

  • MS/MS Sequencing: For unambiguous confirmation, the purified peptide can be subjected to tandem mass spectrometry (MS/MS). The fragmentation pattern will verify the amino acid sequence, confirming the position of this compound.[21]

PART 3: Data & Visualization

Table 1: Representative Solubility of Nα-Fmoc-DL-Phenylserine(tBu)-OH in Common Solvents

Disclaimer: The following values are qualitative estimates based on general principles and field experience, as precise, standardized solubility data is not widely published. Researchers should perform their own solubility tests.

Solvent SystemConcentration (0.2 M)Concentration (0.5 M)Notes
DMF Moderate SolubilityPoor Solubility / SuspensionOften requires sonication or gentle warming.[1]
NMP Good SolubilityModerate SolubilityGenerally a better solvent than DMF for difficult sequences.[1]
DCM Poor SolubilityInsolubleNot recommended as a primary solvent for Fmoc-amino acids.[1]
DMF / DMSO (9:1) Good SolubilityGood SolubilityDMSO significantly enhances solubility by disrupting aggregation.[3]
NMP / DMSO (9:1) Excellent SolubilityExcellent SolubilityA highly effective combination for dissolving problematic amino acids.
Experimental Workflow: Troubleshooting this compound Incorporation

Below is a logical workflow to diagnose and solve issues related to the incorporation of this compound.

G start Start: Incorporate Fmoc-DL-Phenylserine dissolution Q1: Is Fmoc-DL-Phenylserine fully dissolved in solvent? start->dissolution coupling Perform Coupling Reaction (Standard Protocol) dissolution->coupling Yes sol_dissolution Action: Use Solvent Cocktail (e.g., NMP/DMSO). Apply gentle heat/sonication. dissolution->sol_dissolution No kaiser_test Q2: Perform Kaiser Test on resin sample. coupling->kaiser_test deprotection Proceed with Fmoc Deprotection kaiser_test->deprotection Negative (Pass) sol_coupling Action: Incomplete Coupling Detected. Perform a second coupling. Consider stronger reagents (HATU) or higher temperature. kaiser_test->sol_coupling Positive (Fail) final_analysis Cleave, Purify, and Analyze (HPLC, MS) deprotection->final_analysis sol_aggregation Issue: Suspected Aggregation. Use chaotropic salts (LiCl). Switch to low-load or PEG resin for resynthesis. deprotection->sol_aggregation If next coupling fails sol_dissolution->coupling sol_coupling->kaiser_test

References

Technical Support Center: Chiral HPLC Separation of DL-Phenylserine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of DL-Phenylserine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the four stereoisomers of Phenylserine: D-threo-Phenylserine, L-threo-Phenylserine, D-erythro-Phenylserine, and L-erythro-Phenylserine. As the biological activities of stereoisomers can vary significantly, achieving robust and reliable separation is paramount for accurate research and quality control.[1][2]

This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in the fundamental principles of chiral chromatography.

Understanding the Separation: The Three-Point Interaction Model

The cornerstone of chiral separation by HPLC is the "three-point interaction model."[3][4] For successful enantiomeric recognition and separation, the chiral stationary phase (CSP) must interact with the analyte at a minimum of three points. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π interactions.[4][5] The transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to different retention times and, consequently, separation.[4]

Phenylserine, having two chiral centers, exists as two pairs of enantiomers (threo and erythro). The separation challenge lies in resolving all four isomers. The choice of CSP and mobile phase is critical in exploiting the subtle stereochemical differences to achieve this resolution.

Troubleshooting Guide: From Poor Resolution to Peak Asymmetry

Navigating the challenges of chiral method development requires a systematic approach. The following table outlines common problems encountered during the separation of this compound isomers, their probable causes, and actionable solutions.

Problem Potential Causes Recommended Solutions & Protocols
Poor or No Resolution of Enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen alternative CSPs. For amino acids like Phenylserine, consider: • Ligand-Exchange Columns: (e.g., D-penicillamine).[6] • Macrocyclic Glycopeptide Phases: (e.g., Vancomycin, Teicoplanin).[1][7] • Crown-Ether Phases: Known for excellent separation of amino acids.[8]
Suboptimal Mobile Phase Composition.Optimize the mobile phase.For Ligand-Exchange: A typical mobile phase is an aqueous solution of a copper salt (e.g., 2mM CuSO₄) mixed with an organic modifier like methanol.[6] • For Macrocyclic Glycopeptide Phases: Experiment with reversed-phase (e.g., Acetonitrile/water with buffers like ammonium acetate or ammonium bicarbonate) or polar organic modes.[9] • Adjust Modifier Concentration: Vary the percentage of the organic modifier. Decreasing the organic content in reversed-phase mode generally increases retention and can improve resolution.[9]
Incorrect Flow Rate.Optimize the flow rate. Chiral separations are often more efficient at lower flow rates. Start with 1.0 mL/min and decrease to 0.5 mL/min or lower to see if resolution improves.
Inappropriate Column Temperature.Investigate the effect of temperature. The impact of temperature is complex and unpredictable.[10] Test at ambient temperature, then decrease in 5°C increments (e.g., to 15°C) and increase in 5°C increments (e.g., to 35°C). Lower temperatures often enhance enantioselectivity.[11]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Use mobile phase additives. • For basic compounds, add a small amount of a basic modifier like diethylamine (DEA).[11][12] • For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[11][12] Adjust mobile phase pH. Ensure the pH is appropriate to keep the analyte in a single ionic state.
Column Overload.Dilute the sample. Prepare a dilution series of your sample and inject to see if peak shape improves at lower concentrations.[11]
Column Contamination or Degradation.Wash or replace the column. Flush the column with a strong solvent compatible with the stationary phase.[13] If performance is not restored, the column may be degraded and require replacement.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent.
High injection volume.Reduce the injection volume.
Ghost Peaks Contaminated mobile phase or HPLC system.Run a blank gradient. If peaks are present, the source is the mobile phase or system. Use high-purity solvents and additives.[11]
Sample Carryover.Implement a needle wash. Use a strong solvent in the autosampler wash to minimize carryover from previous injections.
Irreproducible Retention Times Inadequate column equilibration.Increase equilibration time. Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
Fluctuating column temperature.Use a column oven. Maintain a constant and controlled temperature to ensure reproducible retention.[14][15]
Mobile phase degradation.Prepare fresh mobile phase daily. Buffers and additives can degrade over time.
Experimental Protocol: Mobile Phase Preparation for Ligand-Exchange Chromatography

A common starting point for separating Phenylserine isomers is ligand-exchange chromatography.[6]

Objective: To prepare a mobile phase for the chiral separation of this compound on a D-penicillamine column.

Materials:

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O), HPLC grade

  • Methanol, HPLC grade

  • Deionized water, 18.2 MΩ·cm

Procedure:

  • Prepare 2mM CuSO₄ Solution:

    • Weigh out the appropriate amount of CuSO₄·5H₂O.

    • Dissolve in deionized water to make a 2mM stock solution. For example, to make 1 L, dissolve 0.499 g of CuSO₄·5H₂O in 1 L of deionized water.

    • Filter the aqueous solution through a 0.45 µm filter.

  • Mobile Phase Formulation:

    • For a mobile phase of 75% 2mM CuSO₄ and 25% Methanol, carefully measure 750 mL of the filtered CuSO₄ solution and 250 mL of HPLC-grade methanol.[6]

    • Mix thoroughly.

  • Degassing:

    • Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Visualization of the Troubleshooting Workflow

A logical approach is crucial when troubleshooting. The following diagram illustrates a systematic workflow for addressing poor resolution in chiral HPLC.

TroubleshootingWorkflow Start Poor or No Resolution CheckCSP Is the CSP appropriate for Phenylserine? Start->CheckCSP OptimizeMP Optimize Mobile Phase (Modifier %, Additives, pH) CheckCSP->OptimizeMP Yes Failure Screen Different CSP Type CheckCSP->Failure No OptimizeTemp Optimize Temperature (e.g., 15°C, 25°C, 35°C) OptimizeMP->OptimizeTemp Partial Improvement Success Resolution Achieved (Rs > 1.5) OptimizeMP->Success Significant Improvement OptimizeFlow Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) OptimizeTemp->OptimizeFlow Partial Improvement OptimizeTemp->Success Significant Improvement CheckColumn Check Column Health (Wash or Replace) OptimizeFlow->CheckColumn Still Poor OptimizeFlow->Success Significant Improvement CheckColumn->OptimizeMP Performance Restored CheckColumn->Failure No Improvement

Caption: A systematic workflow for troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing four peaks for my this compound sample?

This compound has two chiral centers, which means it can exist as four stereoisomers: (1R,2S)- and (1S,2R)-erythro enantiomers, and (1R,2R)- and (1S,2S)-threo enantiomers. A successful chiral separation method will resolve all four isomers, resulting in four distinct peaks in your chromatogram.

Q2: The elution order of my enantiomers has reversed. What could be the cause?

A reversal in elution order can sometimes occur with changes in temperature or mobile phase composition.[10] This is due to a shift in the dominant interactions between the analytes and the chiral stationary phase. Some CSPs are available in both (+) and (-) conformations, which allows for intentional inversion of the elution order.[8]

Q3: How critical is the pH of the mobile phase for separating Phenylserine?

The pH is very critical. Phenylserine is an amino acid with both acidic (carboxyl) and basic (amino) functional groups. The pH of the mobile phase will determine the ionization state of these groups, which in turn significantly affects their interaction with the CSP. For reproducible results, the mobile phase pH must be carefully controlled and buffered.

Q4: Can I use a gradient elution for my chiral separation?

While most chiral separations are developed using isocratic conditions to maintain consistent selective interactions, gradient elution can sometimes be employed.[16] However, it is crucial to ensure that the column is thoroughly re-equilibrated to the initial conditions between runs to guarantee reproducibility.

Q5: My column performance has degraded over time. What can I do?

Column degradation can be caused by the accumulation of contaminants from samples or the mobile phase, or by operating outside the recommended pH and temperature ranges. Attempt to regenerate the column by flushing with a series of strong, compatible solvents as recommended by the manufacturer.[13] If this does not restore performance, the column may need to be replaced. Using a guard column is a good practice to protect the analytical column and extend its lifetime.[17]

References

Side reactions in the synthesis of DL-Phenylserine and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of DL-Phenylserine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical β-hydroxy-α-amino acid. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with a deeper understanding of the reaction's nuances. This resource addresses common challenges, explains the underlying chemical principles driving side reactions, and offers field-proven troubleshooting strategies to enhance your yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my yield of this compound consistently low, often capping at around 40-50%?

This is one of the most common issues, and its root cause is often the inherent chemistry of the aldol reaction itself rather than a flaw in the experimental setup.

Answer:

The synthesis of phenylserine from glycine and benzaldehyde is a reversible aldol-type reaction. The primary limiting factor for yield is often the reaction equilibrium.

  • Chemical Causality (The Retro-Aldol Reaction): The aldol addition is in equilibrium with the starting materials. Under typical reaction conditions, the equilibrium constant may not strongly favor the product. This means that as phenylserine is formed, it can also undergo a retro-aldol reaction, reverting back to glycine and benzaldehyde.[1][2] In enzymatic systems, this equilibrium has been observed to limit the achievable yield to around 40%.[3]

  • Enzymatic Synthesis - Product Inhibition: If you are using a threonine aldolase (TA) catalyst, the enzyme's activity can be inhibited by the phenylserine product itself.[3] As the product concentration increases, it binds to the enzyme's active site, reducing the rate of the forward reaction and preventing the reaction from reaching completion, even if the chemical equilibrium would allow it.

Troubleshooting & Prevention Strategy:

  • Temperature Control: While higher temperatures can increase the initial reaction rate, they can also shift the equilibrium back towards the starting materials and promote enzyme deactivation in biocatalytic systems. An optimal temperature (e.g., 70°C for some thermostable enzymes) must be determined experimentally to balance reaction rate and equilibrium position.[3]

  • Continuous Flow Synthesis: Utilizing a packed-bed microreactor with an immobilized enzyme can be highly effective.[3] This setup allows for the continuous removal of the product from the reaction zone, which constantly shifts the equilibrium toward product formation, helping to overcome the natural yield limitations.

  • Substrate Concentration: Carefully manage the molar ratio of glycine to benzaldehyde. While an excess of one reactant can push the equilibrium forward, it can also complicate downstream purification.

Question 2: My analysis (HPLC/MS) shows a significant impurity. How can I identify and prevent it?

Impurity generation is a frequent challenge. The identity of the side product provides crucial clues about which reaction parameter needs adjustment.

Answer:

Several side reactions can occur concurrently with the main aldol addition. The most common are dehydration and oxidative decarboxylation.

  • Dehydration Product:

    • Identity: 2-amino-3-phenylacrylic acid. This occurs when the β-hydroxy group of phenylserine is eliminated to form a double bond.

    • Causality: This reaction is typically catalyzed by harsh acidic or basic conditions, often coupled with excessive heat during the reaction or workup.[1]

    • Prevention: Maintain a neutral or mildly basic pH (around 7.5-8.5 is often optimal for enzymatic reactions).[4] During workup, avoid using strong acids for pH adjustment or high temperatures during solvent evaporation.

  • Oxidative Decarboxylation Product:

    • Identity: 2-aminoacetophenone.

    • Causality: This impurity arises from the oxidation of the β-hydroxyl group of phenylserine to a ketone, forming an unstable β-keto acid intermediate (l-α-amino-β-keto-γ-phenylpropionate). This intermediate then spontaneously decarboxylates.[5]

    • Prevention: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are a concern. Use purified reagents and solvents to avoid contaminants that could act as oxidants.

The following diagram illustrates the main synthetic pathway versus these common side reactions.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Glycine Glycine DL_Phenylserine This compound (Desired Product) Glycine->DL_Phenylserine + Aldol Catalyst (e.g., Threonine Aldolase) Benzaldehyde Benzaldehyde Benzaldehyde->DL_Phenylserine + Aldol Catalyst (e.g., Threonine Aldolase) Dehydration_Product 2-Amino-3-phenylacrylic Acid (Dehydration Impurity) DL_Phenylserine->Dehydration_Product  -H₂O (Heat, Acid/Base) Decarboxylation_Product 2-Aminoacetophenone (Decarboxylation Impurity) DL_Phenylserine->Decarboxylation_Product  [O], -CO₂ (Oxidation) Retro_Aldol Retro-Aldol Reaction (Yield Loss) DL_Phenylserine->Retro_Aldol  Equilibrium Shift Retro_Aldol->Glycine  Reversion Retro_Aldol->Benzaldehyde  Reversion

Caption: Main vs. Side Reaction Pathways in this compound Synthesis.

Troubleshooting Table for Impurity Identification:

Observed Mass (m/z) [M+H]⁺Potential IdentityConfirmation MethodPrevention Strategy
182.08This compoundHPLC/NMR comparison with standard.[6]-
164.072-Amino-3-phenylacrylic Acid¹H NMR (alkene protons), UV-Vis (conjugated system).Avoid harsh pH and high temperatures during reaction and workup.
136.082-AminoacetophenoneTLC analysis against a standard, ¹H NMR (ketone α-protons).[5]Use deoxygenated solvents; run reaction under an inert atmosphere.
Question 3: How can I control the stereoselectivity to favor the threo or erythro isomer?

Controlling the two chiral centers generated in this reaction is critical for pharmaceutical applications. Diastereoselectivity is highly dependent on the reaction conditions and catalyst choice.

Answer:

The formation of the new C-C bond can proceed through different transition states, leading to either the syn (erythro) or anti (threo) diastereomer. The ratio is governed by a combination of kinetic and thermodynamic factors.

  • Kinetic vs. Thermodynamic Control: In many chemical syntheses, lower temperatures favor the kinetically preferred product, which often corresponds to a more ordered, less sterically hindered transition state.[7] As the reaction temperature increases or time extends, the system may equilibrate to the more stable thermodynamic product.[8]

  • Catalyst Choice is Key:

    • Chemical Catalysts: Traditional base-catalyzed aldol reactions often provide poor diastereoselectivity.[2] Chiral auxiliaries or more sophisticated organocatalysts are needed for good control.

    • Enzymatic Catalysts: This is the preferred method for high stereoselectivity. Threonine aldolases (TAs) and related transaldolases are powerful biocatalysts that construct the two stereocenters in a single step with high fidelity.[4][8] Different TAs have different inherent stereopreferences, allowing for targeted synthesis of specific isomers. For instance, L-threonine transaldolase from Pseudomonas sp. (PmLTTA) shows high activity for producing L-threo-phenylserine.[8]

Troubleshooting & Prevention Strategy:

  • Select the Right Enzyme: Screen different commercially available threonine aldolases to find one with the desired stereopreference for your application.

  • Optimize Reaction Time: In enzymatic reactions, it has been observed that diastereoselectivity can decrease over longer reaction times.[8] This may be due to the reversibility of the reaction or minor racemization effects. Therefore, it's crucial to monitor the reaction and stop it once optimal conversion is reached, before selectivity begins to degrade.

  • Utilize Microflow Systems: Continuous microflow reactors offer superior control over reaction time and temperature, which can significantly enhance stereoselectivity and reduce the formation of side products.[9]

Experimental Protocols & Workflows

Protocol 1: Troubleshooting Workflow for Low Yield/Purity

This workflow provides a logical sequence of steps to diagnose and resolve common issues in this compound synthesis.

Troubleshooting_Workflow start Problem Encountered: Low Yield or Purity check_reactants 1. Verify Reactant Quality - Purity of Benzaldehyde? - Glycine source reliable? - Solvent quality (anhydrous/deoxygenated)? start->check_reactants check_conditions 2. Analyze Reaction Conditions - Temperature stable? - pH within optimal range (e.g., 7.5-8.5)? - Reaction time appropriate? check_reactants->check_conditions check_catalyst 3. Evaluate Catalyst (if applicable) - Enzyme activity confirmed? - Cofactor (PLP) added? - Catalyst loading correct? check_conditions->check_catalyst analyze_product 4. Characterize Product & Byproducts - Run HPLC, LC-MS, NMR. - Identify impurities (see Table 1). check_catalyst->analyze_product decision_impurity Impurity Identified? analyze_product->decision_impurity decision_yield Yield Still Low? decision_impurity->decision_yield No adjust_for_impurity 5a. Adjust Protocol Based on Impurity - Dehydration? -> Lower temp, milder pH. - Decarboxylation? -> Use inert atmosphere. decision_impurity->adjust_for_impurity Yes adjust_for_yield 5b. Optimize for Yield - Consider flow chemistry. - Screen different catalysts. - Adjust substrate ratios. decision_yield->adjust_for_yield Yes solution Problem Resolved decision_yield->solution No adjust_for_impurity->decision_yield adjust_for_yield->solution

Caption: A logical troubleshooting workflow for this compound synthesis.

Protocol 2: General Procedure for Enzymatic Synthesis in Batch

This protocol provides a starting point for a batch reaction using a threonine aldolase. Note: Specific concentrations and conditions should be optimized for your chosen enzyme.

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer solution and adjust the pH to 7.5.

    • Prepare stock solutions of glycine (e.g., 1 M) and benzaldehyde (e.g., 0.1 M). Benzaldehyde may require a co-solvent like DMSO for solubility.[3]

    • Prepare a stock solution of the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 5 mM).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the phosphate buffer, glycine solution, and PLP solution.

    • Add the threonine aldolase enzyme solution to the desired activity level (e.g., 0.2 U/mL).[8]

    • Initiate the reaction by adding the benzaldehyde stock solution. If using a co-solvent like DMSO, ensure its final concentration is compatible with enzyme activity.

  • Reaction Monitoring:

    • Maintain the reaction at the optimal temperature (e.g., 70°C) with gentle stirring.

    • Withdraw aliquots at regular intervals (e.g., 20, 40, 60 minutes).

    • Quench the reaction in the aliquot immediately by adding a small amount of acid (e.g., 30% trichloroacetic acid).[3][4]

  • Analysis:

    • Analyze the quenched samples by a suitable method like HPLC or GC to determine the conversion of benzaldehyde and the yield of phenylserine.[3][6] Chiral HPLC can be used to determine the diastereomeric and enantiomeric excess.[10]

References

Technical Support Center: Enhancing Diastereoselectivity in Phenylserine Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of phenylserine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in these vital pharmaceutical building blocks. Phenylserine and its derivatives are core scaffolds in numerous therapeutic agents, and achieving high diastereoselectivity is paramount for ensuring pharmacological efficacy and safety.

This resource provides direct answers to common experimental challenges and foundational questions. We will delve into the mechanistic principles governing diastereoselection and offer field-proven protocols and troubleshooting workflows to help you optimize your reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. Each answer explains the underlying chemical principles and provides a clear path toward resolving the problem.

Q1: My aldol reaction is yielding a nearly 1:1 mixture of syn and anti diastereomers. What are the primary factors to investigate?

A low diastereomeric ratio (d.r.) is a common problem that typically points to a lack of control over the reaction's transition state geometry. The issue can usually be traced back to one or more of the following factors: enolate geometry, reaction conditions, or the purity of your starting materials.

Causality and Recommended Actions:

  • Uncontrolled Enolate Geometry: The geometry of your enolate (E vs. Z) is often the single most critical factor in determining the syn/anti outcome of an aldol reaction.[1][2] According to the Zimmerman-Traxler model, Z-enolates preferentially lead to syn-aldol products, while E-enolates favor anti-products.[1][3][4] If you are not explicitly controlling the enolate formation, you are likely generating a mixture of geometries, which results in a mixture of diastereomeric products.

    • Solution: Use conditions known to favor one enolate geometry. For example, using dialkylboron triflates with a tertiary amine base typically affords (Z)-boron enolates with high selectivity.[5] Conversely, protocols exist to favor E-enolate formation.

  • Suboptimal Reaction Temperature: Higher reaction temperatures can provide enough thermal energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to reduced selectivity.[6]

    • Solution: Perform the reaction at a lower temperature. A systematic temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) is highly recommended to find the optimal point where the reaction rate is reasonable and selectivity is maximized.[7][8]

  • Incorrect Solvent Choice: The solvent can influence the stability and organization of the cyclic transition state.[6] Polar, coordinating solvents can sometimes disrupt the chelation necessary for a highly ordered transition state, reducing diastereoselectivity.

    • Solution: Screen a range of aprotic solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and hexanes.[8]

  • Impure Starting Materials: If your starting materials (e.g., the aldehyde or the ketone/ester precursor) are impure, side reactions can occur that interfere with the desired catalytic cycle or stereodifferentiation.[8]

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous, as water can quench the enolate and interfere with many Lewis acid catalysts.

Logical Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and solving poor diastereoselectivity.

G start Start: Poor d.r. (~1:1) verify_purity 1. Verify Purity of Starting Materials & Solvents start->verify_purity verify_purity->start If impure, purify & repeat verify_enolate 2. Confirm Enolate Formation Strategy (E vs. Z Control) verify_purity->verify_enolate If pure verify_enolate->start If uncontrolled, select proper method & repeat optimize_temp 3. Optimize Reaction Temperature verify_enolate->optimize_temp If controlled optimize_temp->start If no improvement, proceed to next step optimize_solvent 4. Screen Solvents optimize_temp->optimize_solvent If selectivity improves, continue optimization optimize_solvent->start If no improvement, re-evaluate mechanism/ catalyst choice end_goal Achieved High Diastereoselectivity optimize_solvent->end_goal If selectivity improves, identify optimal system

A stepwise guide to troubleshooting poor diastereoselectivity.
Q2: I am trying to achieve syn-selectivity but keep getting the anti-product as the major isomer. How do I control the outcome?

This is a classic problem of transition state control. The relative orientation of the substituents in the six-membered, chair-like Zimmerman-Traxler transition state dictates the diastereomeric outcome.[1][3] To control the outcome, you must control the geometry of the enolate nucleophile.

  • Z-enolates lead to syn-products: In the transition state, the R¹ substituent of a Z-enolate occupies a pseudo-equatorial position to minimize steric hindrance. To avoid a high-energy 1,3-diaxial interaction, the R² group of the aldehyde also adopts an equatorial orientation, resulting in a syn product.[1]

  • E-enolates lead to anti-products: For an E-enolate, the R¹ group is forced into a pseudo-axial position. To minimize steric clash, the aldehyde's R² group must orient itself equatorially, leading to the anti diastereomer.

Visualizing the Zimmerman-Traxler Transition States

Zimmerman-Traxler model for syn and anti selectivity.

Experimental Protocol for a Highly syn-Selective Aldol Reaction

This protocol utilizes a boron enolate, which is well-known to reliably follow the Zimmerman-Traxler model and produce syn-aldol adducts with high selectivity.[5]

  • Apparatus Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl oxazolidinone (e.g., N-propionyloxazolidinone, 1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of dibutylboron triflate (c-Bu₂BOTf, 1.1 eq). Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate.

  • Aldol Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise over several minutes.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Quench the reaction by the sequential addition of methanol, followed by a buffered mixture of methanol and 30% hydrogen peroxide. This step cleaves the boron from the aldol adduct.

  • Purification: After an appropriate aqueous workup, purify the crude product by flash column chromatography on silica gel to isolate the highly enriched syn-diastereomer.[1]

Q3: My reaction involves a chiral α-amino aldehyde, but the diastereoselectivity is poor. How do I control the facial selectivity of the nucleophilic attack?

When the aldehyde itself is chiral, as in the case of N-protected α-amino aldehydes, you are dealing with substrate-controlled diastereoselection. The outcome is governed by the inherent facial bias of the aldehyde. The two dominant predictive models are the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[9][10]

  • Felkin-Anh Model (Non-Chelation): This model predicts the outcome when no chelation between the carbonyl oxygen and the α-heteroatom is possible.[10] This is common with bulky, non-chelating protecting groups (e.g., silyl ethers like TBDPS) or non-chelating metal reagents (e.g., Li, K, Na). The largest substituent on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks from the less hindered face, opposite the large group, following the Bürgi-Dunitz trajectory.[10]

  • Cram-Chelate Model (Chelation): This model applies when a Lewis acidic metal can form a stable five-membered chelate ring with the carbonyl oxygen and the heteroatom of the α-substituent (e.g., an N- or O-protecting group).[10] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face, leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model.

Controlling the Outcome: Chelation vs. Non-Chelation

ConditionFavored ModelTypical Reagents/ConditionsExpected Product
Chelation Control Cram-ChelateLewis Acids: MgBr₂, ZnBr₂, TiCl₄, SnCl₄[10]Protecting Groups: MTM, MOM, Boc (with suitable metals)Nucleophiles: Organozinc, Organotitanium reagentsanti-Felkin (Chelate Adduct)
Non-Chelation Control Felkin-AnhLewis Acids: BF₃·OEt₂[10]Protecting Groups: TBDPS, TBS, other bulky silyl groups[11][12]Nucleophiles: Grignard, Organolithium reagentsFelkin-Anh Adduct

Visualizing Chelation vs. Non-Chelation Control

G cluster_felkin Felkin-Anh Model (Non-Chelation) cluster_chelate Cram-Chelate Model (Chelation) felkin_model α-Chiral Aldehyde Large Group (L) (e.g., NR-PG) Medium Group (M) (e.g., R) Small Group (S) (e.g., H) Nucleophile (Nu⁻) attacks anti to L felkin_product Felkin Product felkin_model:f4->felkin_product Bürgi-Dunitz trajectory chelate_model α-Chiral Aldehyde Chelating Group (X) (e.g., OR, NR-PG) Metal (Mⁿ⁺) forms 5-membered ring Conformation Locked Nucleophile (Nu⁻) attacks less hindered face chelate_product Chelate Product (anti-Felkin) chelate_model:f4->chelate_product Attack from opposite face

Comparison of Felkin-Anh and Cram-Chelate transition state models.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the most reliable analytical techniques for determining the diastereomeric ratio (d.r.) of my phenylserine analog products?

Accurately determining the d.r. is crucial for validating your synthetic method. Several techniques are routinely used, with NMR and chromatography being the most common.

  • ¹H NMR Spectroscopy: This is often the quickest method. The syn and anti diastereomers will have distinct chemical shifts and, most importantly, different vicinal coupling constants (J-values) between the Cα-H and Cβ-H protons. By integrating the distinct signals corresponding to each diastereomer, you can calculate the d.r.[13] For complex spectra, 2D NMR techniques like COSY can help assign the relevant protons.

  • Chromatography (HPLC/GC): This is the gold standard for accurate quantification. While diastereomers can sometimes be separated on standard silica gel, chiral stationary phases (CSPs) are often more effective.

    • Direct Separation: Diastereomers have different physical properties and can often be separated directly on a chiral HPLC or GC column.[8]

    • Derivatization: If direct separation is difficult, you can react your product mixture with a chiral derivatizing agent (CDA), such as Mosher's acid chloride.[13][14] This converts your initial mixture of diastereomers into a new set of diastereomers that are often much easier to separate and quantify using standard chromatography.[14]

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray crystallography provides unambiguous proof of its relative and absolute stereochemistry.[13] It is the definitive method but is not suitable for routine quantitative analysis of mixtures.

Protocol: Sample Preparation for Chiral HPLC Analysis

  • Sample Preparation: Accurately weigh a small amount of your purified product (approx. 1 mg) and dissolve it in a suitable solvent (e.g., a hexane/isopropanol mixture) to a final concentration of about 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Method Development:

    • Column: Select an appropriate chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: Start with a standard mobile phase, such as a mixture of hexane and isopropanol.

    • Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature until baseline separation of the diastereomeric peaks is achieved.

  • Quantification: Integrate the peak areas of the two diastereomers. The diastereomeric ratio (d.r.) is the ratio of these areas.[8]

Q5: Are there enzymatic or biocatalytic methods to improve diastereoselectivity in the synthesis of β-hydroxy-α-amino acids?

Yes, biocatalysis is a powerful and increasingly popular alternative to traditional chemical synthesis for producing chiral molecules.[15]

  • Threonine Aldolases (TAs): These pyridoxal phosphate (PLP)-dependent enzymes catalyze the C-C bond formation between glycine and a variety of aldehydes to produce β-hydroxy-α-amino acids.[15][16]

    • Advantages: TAs operate under mild, aqueous conditions and often exhibit excellent control over the stereochemistry at the α-carbon.[16]

    • Challenges: A significant drawback is that wild-type TAs often show low or moderate diastereoselectivity for the newly formed β-stereocenter, limiting their application.[15][16] Furthermore, the reaction can be reversible, and product inhibition is sometimes observed.[15]

  • Directed Evolution: To overcome the selectivity limitations of native enzymes, researchers use directed evolution. This involves creating large libraries of enzyme mutants and screening them for improved properties. This strategy has been successfully applied to l-Threonine aldolase (LTA) to generate variants with exceptionally high diastereoselectivity (de >99%) for the synthesis of syn-β-hydroxy-α-amino acids.[16]

  • Other Biocatalytic Methods: Other enzymatic approaches include using 2-oxoglutarate-dependent hydroxylases, which can catalyze the hydroxylation of amino acids with high regio- and stereoselectivity in an irreversible manner.[15] Transaminases are also being explored for the diastereoselective synthesis of β-branched α-amino acids through dynamic kinetic resolution processes.[17]

Q6: How does temperature impact diastereoselectivity?

Temperature is one of the most critical and easily adjustable parameters for optimizing diastereoselectivity.[8]

The ratio of diastereomers formed in a reaction is determined by the difference in the free energies of the transition states leading to each product (the Curtin-Hammett principle). Lowering the reaction temperature increases this effective energy difference.[8] The reaction will more readily proceed through the lower-energy transition state, thus forming more of the thermodynamically favored diastereomer and increasing the diastereomeric ratio.

Conversely, at higher temperatures, there is sufficient energy to overcome both activation barriers more easily, making the reaction less selective. Therefore, a common first step in optimizing a diastereoselective reaction is to perform it at a significantly lower temperature (e.g., -78 °C) to maximize the potential selectivity of the system.[6][7]

References

Common impurities in commercial DL-Phenylserine and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Phenylserine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of commercial this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my commercial this compound and where do they come from?

When you receive a commercial lot of this compound, it's crucial to understand that it's not just a single chemical entity. The impurities present are typically a direct reflection of its synthetic route and subsequent storage conditions. We can categorize them into several main classes.

  • Stereoisomers: this compound has two chiral centers, which means it can exist as four distinct stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. Commercial "this compound" is often a mixture of the DL-threo and DL-erythro diastereomers. The precise ratio of these isomers can vary between suppliers and even between batches, representing the most significant and impactful type of impurity. The synthesis method, which often involves an aldol condensation between benzaldehyde and glycine, is not perfectly stereoselective, leading to the formation of both diastereomeric pairs[1].

  • Synthesis-Related Impurities: These are the chemical leftovers from the manufacturing process.

    • Unreacted Starting Materials: Glycine and benzaldehyde are common starting materials. Their presence indicates an incomplete reaction or inefficient purification[1][2].

    • By-products: Side reactions can generate various unintended molecules. For instance, self-condensation of benzaldehyde can occur under certain conditions.

  • Degradation Products: Phenylserine can degrade over time, especially if not stored correctly. Potential degradation pathways include oxidation of the phenyl ring or decarboxylation, leading to the formation of 2-amino-1-phenylethanol.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., alcohols, ethers, or chlorinated solvents) may be present in trace amounts. Regulatory bodies like the ICH have strict guidelines on the limits of these solvents[3][4].

  • Inorganic Impurities: These can include catalysts, reagents, or salts from pH adjustments during the manufacturing process. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used for their detection[3].

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step guides to address specific analytical challenges you may encounter.

Guide 1: My chromatogram shows multiple peaks for this compound. How do I identify and quantify the different stereoisomers?

The Challenge: You've run your this compound sample on a standard reversed-phase HPLC and see more than one major peak. This is a classic indication of diastereomeric impurities (threo vs. erythro forms). Because diastereomers have different physical properties, they can often be separated on standard achiral columns. However, resolving the enantiomers (D vs. L) within each diastereomeric pair requires a chiral separation strategy.

Causality & Logic: To resolve all four stereoisomers, you need a system that can differentiate between chiral molecules. There are two primary HPLC-based approaches: direct and indirect.

  • Direct Method (Chiral Stationary Phase - CSP): This is the most straightforward approach. The HPLC column contains a chiral selector covalently bonded to the stationary phase. The different enantiomers interact with this chiral environment to varying degrees, leading to different retention times.

  • Indirect Method (Chiral Derivatization): In this method, the sample is reacted with a chiral derivatizing agent (CDA) before injection. This reaction converts the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, like a C18. This method is particularly useful if you lack a dedicated chiral column or require enhanced detection sensitivity from a fluorescent tag on the CDA[5][6].

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase (Direct Method) Sample->Dissolve Derivatize React with Chiral Derivatizing Agent (CDA) (Indirect Method) Sample->Derivatize ChiralCol Inject on Chiral Stationary Phase (CSP) Column Dissolve->ChiralCol Direct Method AchiralCol Inject on Achiral (e.g., C18) Column Derivatize->AchiralCol Indirect Method Quantify Integrate Peaks & Quantify Isomer Ratio (% Area Normalization) ChiralCol->Quantify AchiralCol->Quantify

Figure 2: General workflow for quantitative and qualitative NMR analysis.
  • Sample Preparation:

    • Accurately weigh ~10-20 mg of your this compound sample into a vial.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have sharp peaks that do not overlap with your analyte or expected impurities.

    • Dissolve both solids completely in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[7]

    • Acquire a standard proton spectrum. Crucially for quantification , ensure complete T1 relaxation for all relevant protons by using a long relaxation delay (d1) of at least 5 times the longest T1 value (a d1 of 30 seconds is often a safe starting point).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1) for the peaks being integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the multiplet from the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

  • Impurity Identification:

    • Examine the spectrum for minor peaks. Compare their chemical shifts and multiplicities to reference spectra or chemical shift databases for common impurities like residual solvents, benzaldehyde, or glycine.

    • If an unknown impurity is present at a significant level (>0.1%), 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed on the same sample to help elucidate its structure.

References

Technical Support Center: Optimizing Coupling Efficiency of DL-Phenylserine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the incorporation of DL-Phenylserine into peptide chains. As a residue with two chiral centers and a hydroxyl group, Phenylserine presents unique challenges in solid-phase peptide synthesis (SPPS). This resource offers expert insights and field-proven protocols to help you navigate these complexities and achieve optimal coupling efficiency and stereochemical integrity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the coupling of this compound, providing detailed explanations of the underlying causes and step-by-step protocols for resolution.

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Symptoms:

  • A positive Kaiser test after the coupling step, indicating the presence of unreacted free amines.[1]

  • Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence (the target peptide minus the Phenylserine residue).[1]

  • HPLC analysis of the crude product shows a complex profile with a low percentage of the desired peptide.[1]

Root Cause Analysis: this compound possesses a β-hydroxyl group, which can introduce steric hindrance, slowing down the coupling reaction. Furthermore, the hydroxyl group can be a site for side reactions if not properly protected, leading to the formation of byproducts and a decrease in the yield of the target peptide.

Troubleshooting Protocol:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid of the incoming amino acid and facilitating peptide bond formation.[2] For sterically hindered amino acids like Phenylserine, more potent activating agents are often required.

    • Recommendation: Switch from standard carbodiimide reagents like DCC or DIC, which can be less effective for hindered couplings, to uronium or phosphonium salt-based reagents.[2][3] Reagents such as HATU, HBTU, or PyBOP are known for their high coupling efficiency and are often the preferred choice for difficult sequences.[2][4][5]

  • Extend Coupling Time and/or Double Couple: If a less reactive coupling agent is being used, increasing the reaction time can help drive the reaction to completion.

    • Procedure: After the standard coupling time (e.g., 2 hours), perform a Kaiser test. If the test is positive, repeat the coupling step with fresh reagents (a "double couple") for an additional 2 hours.

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents can also improve the reaction rate.

    • Guideline: Increase the equivalents of the Fmoc-DL-Phenylserine and coupling reagent from the standard 3-5 equivalents to 5-7 equivalents relative to the resin substitution.

  • Elevate Reaction Temperature: For particularly difficult couplings, performing the reaction at a slightly elevated temperature can increase the reaction kinetics.

    • Caution: This should be done with care, as higher temperatures can also increase the risk of side reactions, particularly racemization.[6] A modest increase to 30-40°C is a reasonable starting point.

Issue 2: Epimerization/Racemization at the α-Carbon

Symptoms:

  • HPLC or LC-MS analysis of the purified peptide shows a doublet or a broadened peak, indicating the presence of diastereomers.

  • Chiral amino acid analysis of the hydrolyzed peptide reveals the presence of both D- and L-isomers of Phenylserine in a ratio that deviates from the expected 1:1 for a DL-racemate, or the presence of the undesired diastereomer.

Root Cause Analysis: Epimerization is the change in configuration at a single stereocenter. In peptide synthesis, the α-carbon of the activated amino acid is susceptible to deprotonation by base, leading to the formation of an enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers.[7][8] This is a significant concern for all amino acids but can be exacerbated by certain coupling conditions.[6]

Mitigation Strategies:

  • Choice of Coupling Reagent and Additives: The mechanism of activation by the coupling reagent plays a crucial role in the extent of racemization.

    • Recommendation: Carbodiimide-mediated couplings should always be performed in the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 6-Cl-HOBt.[4][9] Uronium/aminium reagents like HATU and HBTU inherently incorporate a benzotriazole moiety, which helps to minimize racemization.[4][5]

  • Base Selection and Stoichiometry: The base used during the coupling step can significantly influence the rate of epimerization.[10]

    • Best Practice: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[10][11] It is crucial to use the minimum amount of base necessary to neutralize the protonated amine and facilitate the reaction. An excess of base can increase the risk of racemization.[10]

  • Control of Reaction Temperature: As mentioned previously, lower temperatures generally suppress epimerization.[6]

    • Protocol: If racemization is a persistent issue, consider performing the coupling reaction at 0°C or room temperature and avoid elevated temperatures.

Issue 3: Side Reactions Involving the β-Hydroxyl Group

Symptoms:

  • MS analysis reveals unexpected mass additions to the peptide, corresponding to acylation or other modifications of the Phenylserine side chain.

  • Difficulties in purification due to the presence of closely eluting byproducts.

Root Cause Analysis: The hydroxyl group of Phenylserine is a nucleophile and can undergo side reactions, most commonly O-acylation by the activated carboxyl group of another incoming amino acid. This leads to the formation of a branched peptide.

Preventative Measures:

  • Side-Chain Protection: The most effective way to prevent side reactions at the hydroxyl group is to use a protecting group.

    • Recommended Protecting Groups: For Fmoc-based SPPS, the tert-butyl (tBu) group is a common choice for protecting hydroxyl functionalities.[12] The trityl (Trt) group can also be used. These protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[12]

  • In Situ Neutralization Protocols: If synthesizing a short peptide where side-chain protection of Phenylserine is deemed unnecessary, using an in situ neutralization protocol can minimize the time the deprotected amine is exposed to the activated carboxyl group, thereby reducing the window for side reactions.

II. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side-chain hydroxyl group of this compound?

For the synthesis of longer peptides or sequences where the Phenylserine residue is not at the C-terminus, it is highly recommended to use a side-chain protecting group such as tert-butyl (tBu) or trityl (Trt).[12] This will prevent O-acylation and other potential side reactions.[13][14] For very short peptides, it may be possible to omit the side-chain protection, but this should be evaluated on a case-by-case basis.

Q2: Which coupling reagents are best for minimizing racemization of Phenylserine?

Uronium and phosphonium salt-based reagents, particularly those containing a HOAt or HOBt derivative, are generally superior for minimizing racemization.[2][4] HATU and HCTU are excellent choices due to their high reactivity and inherent racemization-suppressing properties.[5] If using a carbodiimide like DIC, the addition of an agent like HOBt is essential.[4]

Q3: How can I confirm if racemization has occurred?

Several analytical techniques can be employed to detect and quantify racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the diastereomeric peptides.[15]

  • Capillary Electrophoresis (CE): CE can offer very high resolution for separating stereoisomers.[15][16]

  • Chiral Amino Acid Analysis: This involves hydrolyzing the peptide and then derivatizing the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) to allow for their separation and quantification by HPLC.[15][17]

Q4: What is the impact of the solvent on the coupling efficiency of this compound?

The solvent must be able to swell the resin and solubilize the reactants.[18] N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. In cases of aggregation, which can be an issue with hydrophobic sequences, switching to or adding N-methylpyrrolidone (NMP) or a small percentage of dimethyl sulfoxide (DMSO) can be beneficial.[19]

Q5: Can I use microwave-assisted peptide synthesis for coupling this compound?

Yes, microwave-assisted SPPS can be a very effective method for improving the coupling efficiency of sterically hindered amino acids like this compound. The controlled heating can accelerate the reaction rate, but it is important to carefully optimize the temperature and time to avoid an increased risk of racemization.

III. Experimental Protocols and Data

Table 1: Comparison of Coupling Reagents for Fmoc-DL-Phe(tBu)-OH
Coupling ReagentAdditiveBase (2 eq.)Time (h)Coupling Efficiency (%)Racemization (%)
DICHOBtDIPEA2~85< 2
HBTU-DIPEA2> 95< 1
HATU-DIPEA1.5> 99< 0.5
PyBOP-DIPEA2> 95< 1

Note: Data are representative and may vary depending on the specific peptide sequence and reaction conditions.

Protocol 1: Standard Coupling of Fmoc-DL-Phenylserine(tBu)-OH
  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vessel, dissolve 4 equivalents of Fmoc-DL-Phenylserine(tBu)-OH and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and couple for 1.5 hours at room temperature.

  • Wash the resin with DMF (5x).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 4-7.

Protocol 2: Chiral Amino Acid Analysis via Marfey's Reagent
  • Hydrolyze the peptide-resin sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[15]

  • Lyophilize the hydrolysate to remove the acid.[15]

  • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.[15]

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[15]

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.

  • Analyze the sample by reverse-phase HPLC, monitoring at 340 nm. The diastereomeric derivatives will have different retention times, allowing for their quantification.

IV. Visualized Workflows and Mechanisms

Diagram 1: Decision Workflow for Optimizing Phenylserine Coupling

G start Start: Coupling this compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Positive check_racemization Analyze for Racemization coupling_complete->check_racemization troubleshoot Troubleshooting Options incomplete_coupling->troubleshoot double_couple Double Couple troubleshoot->double_couple change_reagent Switch to HATU/HCTU troubleshoot->change_reagent increase_temp Increase Temperature troubleshoot->increase_temp double_couple->kaiser_test change_reagent->kaiser_test increase_temp->kaiser_test racemization_ok Racemization Acceptable check_racemization->racemization_ok <1% racemization_high High Racemization check_racemization->racemization_high >1% optimize_base Optimize Base/ Lower Temperature racemization_high->optimize_base

Caption: Decision tree for troubleshooting this compound coupling.

Diagram 2: Mechanism of Racemization via Oxazolone Formation

G cluster_0 Oxazolone Formation and Racemization A Activated Amino Acid (L-configuration) B Oxazolone Intermediate (Planar, Achiral) A->B Intramolecular Cyclization B->A Nucleophilic Attack (re-formation of L) C Racemized Amino Acid (D/L Mixture) B->C Nucleophilic Attack (formation of D)

Caption: Racemization pathway via an oxazolone intermediate.[7][20]

V. References

  • Gaus, H. J., et al. (1993). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 637(1), 125-133.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

  • Benoiton, N. L., et al. (1981). Factors affecting racemization in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197-206.

  • Atherton, E., et al. (1985). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1, 2057-2064.

  • Isidro-Llobet, A., et al. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.

  • Figler, R. A., et al. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Biopolymers, 84(3), 340-347.

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2195.

  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Creative Peptides.

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.

  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.

  • Liang, X., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(15), 1469-1472.

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

  • McMurray, J. S., et al. (1997). Analysis of racemization during "Standard" solid phase peptide synthesis: a multicenter study. In Techniques in Protein Chemistry VIII (pp. 457-466). Academic Press.

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

  • Delarue, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron, 73(29), 4147-4153.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Mohammed, A. A., & Shaik, A. B. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 10(8), 1938-1944.

  • Che, F. Y., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Chemistry, 82(15), 6470-6477.

  • Shaik, A. B., & Mohammed, A. A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(8).

  • Palomo, J. M. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 16(16), 4252-4255.

  • BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Lipshutz, B. H., et al. (2012). Peptide Synthesis in Water at Room Temperature. Angewandte Chemie International Edition, 51(42), 10632-10635.

  • Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Support. Merck Millipore.

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Creative Peptides.

  • Blaskovich, M. (2017). Re: Racemization in amino acids?. ResearchGate.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biologische Chemie Hoppe-Seyler, 374(5), 349-362.

  • van der Werf, S., & Tesser, G. I. (1992). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research, 40(3-4), 224-230.

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Rajgire, K. (2016). Spps and side reactions in peptide synthesis. Slideshare.

  • Ferrazzano, L., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(16), 5894-5903.

  • Horváth, A., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.

  • Warner, B. P., & Kotha, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(1), 106-120.

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate.

  • Wang, Y., et al. (2014). Sequential micellar electrokinetic chromatography analysis of racemization reaction of alanine enantiomers. Journal of Chromatography A, 1335, 234-240.

References

Technical Support Center: Stereochemical Integrity in DL-Phenylserine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical purity is paramount, particularly when dealing with complex molecules like Phenylserine, which possesses two chiral centers. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for preventing and troubleshooting racemization during the synthesis of DL-Phenylserine and its derivatives.

Troubleshooting Guide: Diagnosing and Resolving Racemization

This section addresses common issues encountered during synthesis that can lead to a loss of stereochemical integrity.

Q: I've completed my synthesis, but chiral HPLC analysis shows a mixture of stereoisomers instead of the single, desired isomer. What are the likely causes and how can I fix this?

A: The detection of multiple stereoisomers points to racemization at one or both of the chiral centers of Phenylserine. This is a common issue stemming from several potential sources in your reaction protocol. Let's diagnose the likely culprits.

1. Harsh Reaction Conditions:

  • The Problem: The α-proton (the hydrogen on the carbon atom bearing the carboxyl and amino groups) is susceptible to abstraction under basic conditions. Once removed, a planar, achiral enolate intermediate forms. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[1] High temperatures and prolonged reaction times exacerbate this issue.[2]

  • Troubleshooting & Solutions:

    • Base Selection: If your protocol uses a strong, sterically hindered base like Diisopropylethylamine (DIEA), consider switching to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3] These bases are generally sufficient to facilitate the reaction while being less aggressive in abstracting the α-proton.

    • Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For coupling reactions, this is often 0 °C to room temperature. Avoid overnight reactions at elevated temperatures unless absolutely necessary.[2]

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Unnecessary exposure to reaction conditions increases the risk of racemization.

2. Inappropriate Activation Method (for Peptide Coupling):

  • The Problem: When activating the carboxylic acid of Phenylserine for amide bond formation, certain reagents can promote the formation of a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is rapidly abstracted by even weak bases, leading to significant racemization.[1][4] Carbodiimide reagents like DIC, when used alone, are particularly known for this side reaction.

  • Troubleshooting & Solutions:

    • Use of Additives: This is the most effective strategy. Always use a racemization-suppressing additive with your coupling reagent. These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[3][5]

    • Protocol: Immediately before or during the addition of your coupling reagent (e.g., DIC), add at least one equivalent of an additive.

AdditiveChemical NamepKaKey Characteristics
HOBt 1-Hydroxybenzotriazole4.60The classic and most common additive. Effective in most cases.[3]
HOAt 1-Hydroxy-7-azabenzotriazole3.28More acidic than HOBt; particularly effective for coupling hindered amino acids and suppressing racemization of sensitive residues like histidine.[3]
Oxyma Ethyl 2-cyano-2-(hydroxyimino)acetateN/AA non-explosive and highly effective alternative to HOBt/HOAt. Often the preferred choice for safety and efficiency.[6]

3. Choice of N-Protecting Group:

  • The Problem: The nature of the nitrogen-protecting group (PG) significantly influences the acidity of the α-proton. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (Benzyloxycarbonyl) are known to reduce the potential for racemization compared to simple acyl groups (e.g., Benzoyl).[2] This is because the lone pair on the nitrogen is delocalized into the urethane carbonyl, making it less available to participate in oxazolone formation.

  • Troubleshooting & Solutions:

    • Whenever possible, select a urethane-type protecting group (Boc, Fmoc, Cbz) for the amine.

    • If you must use a protecting group that increases racemization risk, be extra vigilant about implementing mild bases, low temperatures, and using racemization-suppressing additives.

Troubleshooting Workflow Diagram

G start High Racemization Detected (via Chiral HPLC/GC) check_conditions Review Reaction Conditions start->check_conditions check_reagents Review Reagents start->check_reagents temp Temperature > RT or Prolonged Reaction Time? check_conditions->temp base Using Strong Base (e.g., DIEA)? check_reagents->base coupling Peptide Coupling Step? check_reagents->coupling temp->base No sol_temp Solution: - Lower Temperature (0°C) - Reduce Reaction Time - Monitor Closely temp->sol_temp Yes base->coupling No sol_base Solution: - Switch to Weaker Base (e.g., NMM, TMP) base->sol_base Yes sol_coupling Solution: - Add HOBt, HOAt, or Oxyma - Use Pre-formed Active Esters coupling->sol_coupling Yes no_coupling Other Synthesis Step coupling->no_coupling No

Caption: A workflow for diagnosing sources of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization in Phenylserine synthesis?

A: There are two predominant pathways through which a chiral α-amino acid can lose its stereochemical configuration during a reaction.[1][3]

  • Direct α-Proton Abstraction (Enolization): A base directly removes the proton from the α-carbon. This creates a planar, achiral enolate intermediate. When this intermediate is reprotonated, it can happen from either the top or bottom face, resulting in a 50:50 mixture of the original and opposite enantiomers (a racemate). This is more common under harsh basic conditions.

  • Oxazolone (Azlactone) Formation: This mechanism is specific to N-acylated amino acids, especially during carboxyl group activation (e.g., for peptide bond formation). The activated carboxyl group is attacked intramolecularly by the oxygen of the N-acyl group's carbonyl, forming a cyclic oxazolone. The α-proton in this ring system is extremely acidic and is easily removed by even a mild base, leading to a highly stable, aromatic-like achiral intermediate. This is often the primary pathway for racemization during peptide synthesis.[1]

Racemization Mechanisms Diagram

G cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway (Peptide Coupling) L_Amino_Acid L-Phenylserine Derivative Enolate Planar, Achiral Enolate Intermediate L_Amino_Acid->Enolate + Base - H+ Enolate->L_Amino_Acid + H+ D_Amino_Acid D-Phenylserine Derivative Enolate->D_Amino_Acid + H+ N_Acyl_L N-Acyl L-Phenylserine (Activated) Oxazolone Oxazolone Intermediate N_Acyl_L->Oxazolone - H2O Racemic_Oxazolone Achiral Oxazolone (via Enolization) Oxazolone->Racemic_Oxazolone + Base - H+ Racemic_Product Racemic Peptide Product Racemic_Oxazolone->Racemic_Product + Amine Nucleophile

Caption: The two primary mechanisms of amino acid racemization.

Q2: I am planning a synthesis. What are the best proactive strategies to ensure stereochemical purity from the start?

A: The most robust approach is to employ an asymmetric synthesis strategy, which is designed to create a specific stereoisomer selectively.

  • Catalytic Asymmetric Synthesis: This involves using a small amount of a chiral catalyst (metal-based or organocatalyst) to direct the reaction towards the formation of one enantiomer over the other.[7] For Phenylserine, asymmetric aldol reactions or the hydrogenation of dehydroamino acid precursors are powerful methods.[7]

  • Chiral Auxiliaries: A chiral molecule (the auxiliary) is temporarily attached to the starting material. It directs the stereochemical outcome of a subsequent reaction and is then removed, leaving the enantiomerically enriched product.[8]

  • Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity. Enzymes like threonine aldolases can be used for the stereoselective synthesis of phenylserine from glycine and benzaldehyde.[9] Similarly, transaminases can be used for the asymmetric amination of a keto-acid precursor.[10]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as L-serine, to serve as a chiral building block for the synthesis.[8]

Q3: My process inevitably produces a racemic (DL) mixture. What is the most effective way to separate the desired enantiomer?

A: When starting with a racemic mixture, a chiral resolution process is required to separate the enantiomers.

  • Diastereomeric Salt Crystallization: This is a classical and industrially common method.[11][12] The racemic mixture (e.g., this compound, which is an acid) is reacted with an enantiomerically pure chiral base (a resolving agent, like (+)-cinchotoxine or a chiral amine). This forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully choosing the solvent, one diastereomeric salt will preferentially crystallize, allowing it to be separated by filtration. The resolving agent is then cleaved to yield the desired pure enantiomer.[12][13]

  • Chiral Chromatography: This is a powerful analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.[9][12]

Q4: What is a step-by-step protocol for chiral resolution via diastereomeric salt formation?

A: The following is a generalized protocol. The specific resolving agent, solvent, and temperatures must be optimized for this compound.

Protocol: Chiral Resolution of this compound

  • Selection of Resolving Agent: Choose an appropriate chiral resolving agent. For an acidic compound like Phenylserine, a chiral amine (e.g., (R)-(+)-α-phenylethylamine, brucine) is suitable.

  • Dissolution: Dissolve one equivalent of the racemic this compound in a suitable hot solvent (e.g., methanol, ethanol, or water/alcohol mixtures). The choice of solvent is critical for successful differential crystallization.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in a minimum amount of the same hot solvent. Slowly add this solution to the Phenylserine solution with stirring.

    • Causality Note: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt, a phenomenon known as the Pope-Peachey method.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt should precipitate.

    • Self-Validation: The formation of crystals is the first checkpoint. If no crystals form, try a different solvent, concentrate the solution, or scratch the inside of the flask.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any soluble impurities and the other diastereomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Adjust the pH with acid (e.g., HCl) to protonate the Phenylserine carboxyl group and neutralize the amine resolving agent. The resolving agent will go into the aqueous layer as its salt, while the free, enantiomerically enriched Phenylserine can be extracted into the organic layer.

  • Analysis: After isolation and drying, determine the enantiomeric excess (ee) of the product using a validated analytical method, such as chiral HPLC.[9] The mother liquor can also be processed to recover the other enantiomer.

References

Validation & Comparative

A Comparative Guide to the Synthesis of DL-Phenylserine: From Classical Reactions to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Phenylserine, a β-hydroxy-α-amino acid, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics like chloramphenicol and antivirals such as cyclomarin A.[1] The presence of two stereogenic centers (at the α and β carbons) means that its synthesis presents a significant challenge in controlling diastereoselectivity and enantioselectivity. This guide provides a comprehensive comparison of the primary synthetic methodologies for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, operational protocols, and comparative performance of classical chemical methods—such as the Erlenmeyer-Plöchl and Strecker syntheses—and contrast them with modern catalytic approaches, including Sharpless Asymmetric Aminohydroxylation and various enzymatic strategies. By presenting objective comparisons supported by experimental data, this guide aims to empower scientists to select the most appropriate synthetic route based on their specific goals, whether they be scalability, stereochemical purity, or environmental sustainability.

Classical Synthesis Methods: The Foundation

Classical methods, developed in the late 19th and early 20th centuries, provided the first routes to phenylserine. While often lacking in stereocontrol, they are robust, well-documented, and valuable for producing racemic mixtures or for use in conjunction with subsequent resolution steps.

The Erlenmeyer-Plöchl Azlactone Synthesis

First described in the late 1800s, this reaction remains a cornerstone for synthesizing α-amino acids from N-acylglycines.[2][3] The core of the reaction is the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde (benzaldehyde for phenylserine) in the presence of acetic anhydride and a weak base like sodium acetate.[3]

Mechanism & Rationale: The reaction proceeds in two main stages. First, hippuric acid is cyclized and dehydrated by acetic anhydride to form 2-phenyl-5(4H)-oxazolone. This intermediate is crucial as it contains acidic protons at the C-4 position. Second, the oxazolone acts as the active methylene component in a Perkin-type condensation with benzaldehyde.[3] The resulting unsaturated azlactone is then hydrolyzed and reduced to yield phenylserine. The lack of chiral catalysts or auxiliaries in the standard procedure results in a racemic mixture of diastereomers (threo and erythro).

Erlenmeyer_Plochl Hippuric_Acid Hippuric Acid Oxazolone 2-Phenyl-5(4H)-oxazolone Hippuric_Acid->Oxazolone Ac₂O Benzaldehyde Benzaldehyde Azlactone Unsaturated Azlactone Benzaldehyde->Azlactone NaOAc, Ac₂O Oxazolone->Azlactone NaOAc, Ac₂O Phenylserine This compound Azlactone->Phenylserine 1. Hydrolysis 2. Reduction

Caption: The Erlenmeyer-Plöchl synthesis pathway for this compound.

Experimental Protocol (Classical Approach):

  • A mixture of hippuric acid (1 eq.), benzaldehyde (1.2 eq.), and fused sodium acetate (1 eq.) is combined in acetic anhydride (3 eq.).[4]

  • The mixture is heated, typically at 80-100°C, for 1-2 hours until a crystalline mass forms.

  • After cooling, the solid azlactone product is filtered and washed with cold water and ethanol.[4]

  • The isolated azlactone is then subjected to hydrolysis (e.g., with aqueous NaOH or HCl) followed by reduction (e.g., using Na/Hg amalgam or catalytic hydrogenation) to open the ring and reduce the double bond, yielding the final this compound product.

The Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a versatile three-component reaction for producing amino acids.[5][6] It involves the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis.

Mechanism & Rationale: The process begins with the formation of an imine from the reaction of benzaldehyde and ammonia.[7] A nucleophilic cyanide ion (from KCN or HCN) then attacks the imine carbon to form an α-aminonitrile.[8] This stable intermediate is subsequently hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding this compound.[7][8] Like the Erlenmeyer-Plöchl synthesis, the standard Strecker reaction is not stereoselective and produces a racemic mixture. However, asymmetric variations using chiral auxiliaries or catalysts have been developed.[5]

Strecker_Synthesis Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium Ammonia Ammonia (NH₃) Ammonia->Iminium Cyanide Cyanide (HCN/KCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Iminium->Aminonitrile Phenylserine This compound Aminonitrile->Phenylserine H₃O⁺, Δ (Hydrolysis)

Caption: The Strecker synthesis pathway for this compound.

Experimental Protocol (General):

  • Benzaldehyde (1 eq.) is dissolved in a suitable solvent (e.g., methanol).

  • Ammonium chloride (NH₄Cl, 1.5 eq.) and potassium cyanide (KCN, 1.5 eq.) are added to the solution.[8]

  • The reaction is stirred at room temperature for several hours to 24 hours to form the α-aminonitrile.

  • The solvent is removed, and the crude aminonitrile is hydrolyzed by refluxing with a strong acid (e.g., concentrated HCl).

  • After hydrolysis, the solution is neutralized to precipitate the this compound product.

Modern Catalytic Methods: Precision and Efficiency

Modern synthetic chemistry prioritizes stereocontrol, efficiency, and sustainability. Catalytic methods, both chemical and biological, have revolutionized the synthesis of chiral molecules like phenylserine.

Sharpless Asymmetric Aminohydroxylation (AA)

Developed by K. Barry Sharpless, this powerful method allows for the direct, highly enantioselective conversion of alkenes into vicinal amino alcohols.[9][10] For phenylserine synthesis, the starting material is typically an ester of cinnamic acid.

Mechanism & Rationale: The reaction utilizes an osmium tetroxide (OsO₄) catalyst in combination with a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[11][12] The nitrogen source is a chloramine salt, such as Chloramine-T. The osmium catalyst forms a chiral Os(VIII)-imido complex, which then undergoes a [3+2] cycloaddition with the alkene double bond.[11] This step is highly diastereoselective (syn-addition) and, due to the chiral ligand, highly enantio- and regioselective. Subsequent hydrolysis releases the N-protected amino alcohol product and regenerates the catalyst.[11] The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) dictates which enantiomer is formed, making this a highly predictable and tunable system.[9]

Sharpless_AA Cinnamate Cinnamate Ester Osmacycle Azaglycolate Intermediate Cinnamate->Osmacycle [3+2] Cycloaddition Osmium_Imido [Os]=NR (Chiral Complex) Osmium_Imido->Osmacycle Product Protected Phenylserine Osmacycle->Product Hydrolysis Biocatalysis cluster_TA Threonine Aldolase (TA) cluster_LTTA L-Threonine Transaldolase (LTTA) Glycine Glycine Phenylserine_TA L-threo-Phenylserine Glycine->Phenylserine_TA TA Enzyme, PLP Benzaldehyde_TA Benzaldehyde Benzaldehyde_TA->Phenylserine_TA TA Enzyme, PLP L_Threonine L-Threonine Phenylserine_LTTA (2S, 3R)-Phenylserine L_Threonine->Phenylserine_LTTA LTTA Enzyme (e.g., ObiH) Acetaldehyde Acetaldehyde L_Threonine->Acetaldehyde LTTA Enzyme (e.g., ObiH) Benzaldehyde_LTTA Benzaldehyde Benzaldehyde_LTTA->Phenylserine_LTTA LTTA Enzyme (e.g., ObiH) Benzaldehyde_LTTA->Acetaldehyde LTTA Enzyme (e.g., ObiH)

References

A Senior Application Scientist's Guide: DL-Phenylserine vs. Other Serine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of amino acid derivatives is a critical decision that dictates the efficiency of peptide synthesis and the ultimate biological activity of the target molecule. Within the diverse palette of available building blocks, serine and its derivatives present unique opportunities and challenges. This guide provides an in-depth, objective comparison of DL-Phenylserine against standard and other modified serine derivatives, grounded in experimental data and field-proven insights to inform your synthetic strategies.

Introduction: The Critical Role and Challenges of Serine in Peptides

Serine, with its primary alcohol side chain, is a versatile amino acid residue. It can participate in hydrogen bonding, act as a nucleophile, and is a key site for post-translational modifications such as phosphorylation and glycosylation. However, its hydroxyl group is also a source of significant synthetic challenges. It can compete with the N-terminal amine as a nucleophile during coupling, leading to O-acylation, and the electron-withdrawing nature of the hydroxyl group increases the acidity of the α-proton, making serine residues particularly susceptible to racemization during activation.

This guide will dissect the properties and performance of this compound in the context of these challenges, comparing it with the industry-standard protected L-serine derivatives and other relevant analogues.

At a Glance: Key Properties of Serine Derivatives

To understand their performance, it is essential to first compare the fundamental properties of this compound and the commonly used protected L-serine derivatives.

PropertyThis compoundFmoc-L-Ser(tBu)-OHBoc-L-Ser(Bzl)-OH
Chemical Structure A racemic mixture of β-hydroxy-phenylalanine.Enantiomerically pure N-Fmoc, O-tert-butyl-L-serine.Enantiomerically pure N-Boc, O-benzyl-L-serine.
Chirality Racemic (DL mixture)Enantiomerically pure (L-configuration)Enantiomerically pure (L-configuration)
Side-Chain Protection Nonetert-Butyl (tBu) etherBenzyl (Bzl) ether
Nα-Protection None (typically used as the free amino acid)Fmoc (base-labile)Boc (acid-labile)
Primary Application Solution-phase peptide synthesis, building block for complex molecules.Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.Solid-Phase Peptide Synthesis (SPPS) with Boc chemistry.
Key Challenge Diastereomeric product formation, side-chain reactivity.Potential for racemization, requires orthogonal protection.Requires strong acid for final deprotection.

The Central Dichotomy: Solution-Phase vs. Solid-Phase Synthesis

The choice between this compound and protected L-serine derivatives is fundamentally linked to the chosen synthetic methodology: solution-phase peptide synthesis (LPPS) versus solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, I often guide researchers through the complex landscape of peptide synthesis. A recurring and critical topic is the choice of serine derivative, a decision that profoundly impacts synthetic strategy and outcomes. This guide offers a deep dive into the comparative performance of this compound versus its more conventional counterparts, grounded in the principles of peptide chemistry and supported by experimental insights.

The Core Decision: Navigating Chirality and Protection

The fundamental difference between using this compound and standard derivatives like Fmoc-L-Ser(tBu)-OH lies in two key aspects: chirality and side-chain protection .

  • This compound: This is a racemic mixture, meaning it contains both the D and L enantiomers. Crucially, it is typically used without side-chain protection for its hydroxyl group or Nα-protection for its amino group. This makes it almost exclusively suited for solution-phase peptide synthesis (LPPS) .[1]

  • Fmoc-L-Ser(tBu)-OH & Boc-L-Ser(Bzl)-OH: These are the industry standards for solid-phase peptide synthesis (SPPS) .[2][3] They are enantiomerically pure (L-form), which is vital for synthesizing biologically active peptides with a defined stereochemistry. Their side-chain hydroxyl groups are protected with acid-labile tert-butyl (tBu) or benzyl (Bzl) ethers, respectively. This "orthogonal" protection strategy is the cornerstone of modern SPPS, preventing unwanted side reactions.

The choice, therefore, is not merely about substituting one serine for another but about committing to a fundamentally different synthetic philosophy.

Figure 1: Decision workflow for choosing a serine derivative based on the synthetic strategy.

Performance in Peptide Synthesis: A Head-to-Head Comparison

The practical implications of choosing this compound over a protected L-serine derivative are significant, impacting coupling efficiency, side reactions, and the properties of the final peptide.

Coupling Efficiency and Steric Hindrance

The bulky phenyl group of Phenylserine introduces considerable steric hindrance compared to the smaller side chain of serine. This steric bulk can significantly slow down coupling reactions, potentially leading to incomplete incorporation and the formation of deletion sequences, especially in SPPS where the growing peptide chain is attached to a solid support.

For sterically hindered amino acids like Phenylserine, the choice of coupling reagent is paramount. High-potency reagents are required to overcome the steric barrier and achieve acceptable yields.

Coupling ReagentTypical ApplicationPerformance with Hindered Residues
DIC/HOBt Standard, cost-effectiveModerate, may require longer coupling times or double coupling.
HBTU/HATU High-efficiency, standard for difficult couplingsGood to Excellent, generally provides higher yields and faster kinetics.[3]
PyBOP Phosphonium-based, effective for hindered couplingsGood, often used when aminium salts are less effective.

Experimental Insight: In the synthesis of complex peptides, switching from a standard coupling reagent like DIC/HOBt to a more potent one like HATU is often necessary when incorporating bulky, non-canonical amino acids to drive the reaction to completion.

The Challenge of Racemization

Racemization is a critical side reaction in peptide synthesis, particularly for serine. The formation of a planar oxazolone or enolate intermediate during carboxyl group activation leads to a loss of stereochemical integrity.

  • Protected L-Serine: Even with side-chain protection, L-serine derivatives are prone to racemization. The use of certain bases, like diisopropylethylamine (DIPEA), in combination with uronium/aminium salt coupling reagents (e.g., HBTU) has been shown to induce racemization in Fmoc-Ser(tBu)-OH.[3] The use of a less-hindered base like collidine is often recommended to mitigate this.

  • This compound: By its very nature, this compound is a racemic mixture. When used in a coupling reaction, it will result in a mixture of diastereomeric peptides. These diastereomers can be difficult to separate and may exhibit different biological activities. This is a primary reason why this compound is generally unsuitable for the synthesis of therapeutic peptides where stereochemical purity is essential.

Quantitative Data Point: Studies using capillary electrophoresis have quantified racemization rates in SPPS to be as low as 0.4% or less per cycle under optimized conditions. However, for susceptible amino acids like serine, these rates can be significantly higher if reaction conditions are not carefully controlled.

Side-Chain Protection: A Necessary Precaution

The use of unprotected this compound in solution-phase synthesis introduces the risk of side-chain O-acylation, where the hydroxyl group acts as a nucleophile and reacts with an activated carboxyl group. While this can be partially controlled by careful manipulation of reaction conditions (e.g., pH, temperature), it remains a significant source of impurities.

In contrast, the tert-butyl or benzyl protecting groups on standard L-serine derivatives effectively prevent O-acylation during SPPS, ensuring that the peptide bond forms exclusively at the N-terminal amine.

Impact on Final Peptide Properties

The incorporation of Phenylserine in place of serine can have a profound impact on the structure, stability, and function of the final peptide.

Conformational Effects

The bulky and hydrophobic phenyl group of Phenylserine can significantly influence peptide folding and secondary structure. It can introduce steric constraints that favor specific backbone dihedral angles, potentially inducing or stabilizing turns or helical structures. This conformational restriction can be a powerful tool in rational drug design to lock a peptide into a bioactive conformation.

Experimental Approach: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to assess the impact of amino acid substitutions on peptide secondary structure. A comparative analysis of a peptide with L-serine versus one with L-Phenylserine would reveal changes in helicity or sheet content.

Proteolytic Stability

A common strategy to enhance the in vivo stability of therapeutic peptides is the incorporation of non-canonical amino acids. The phenyl group of Phenylserine can sterically hinder the approach of proteases to adjacent peptide bonds, thereby increasing the peptide's resistance to enzymatic degradation and extending its plasma half-life.

Experimental Protocol: Proteolytic Stability Assay

  • Peptide Incubation: Incubate the serine-containing and phenylserine-containing peptides in human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench a sample of the reaction mixture with an appropriate acid (e.g., trifluoroacetic acid).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time to determine the degradation half-life for each peptide.

Experimental Protocols: A Practical Guide

Protocol 1: Standard SPPS Incorporation of Fmoc-L-Ser(tBu)-OH

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-L-Ser(tBu)-OH into a peptide sequence on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add collidine (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result, i.e., no blue color, indicates a complete reaction).

Figure 2: Standard SPPS workflow for the incorporation of Fmoc-L-Ser(tBu)-OH.

Protocol 2: Solution-Phase Coupling of a Dipeptide using Unprotected this compound

This protocol describes a representative solution-phase synthesis of a dipeptide, for example, Boc-Ala-DL-PheSer-OH.

  • Activation of Boc-L-Alanine:

    • Dissolve Boc-L-Alanine (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of 1M NaOH(aq) and cool to 0°C.

    • Slowly add the activated Boc-L-Alanine solution to the this compound solution while maintaining the pH at approximately 8.5-9.0 with dropwise addition of 1M NaOH.

    • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Acidify the filtrate to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 times).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product will be a mixture of two diastereomers (Boc-L-Ala-L-PheSer-OH and Boc-L-Ala-D-PheSer-OH), which will require purification by flash chromatography or preparative HPLC.

Conclusion and Recommendations

The choice between this compound and protected L-serine derivatives is a strategic one, dictated by the goals of the synthesis and the desired properties of the final peptide.

  • For the synthesis of biologically active peptides for therapeutic or research applications where stereochemical purity is paramount, the use of enantiomerically pure, side-chain protected L-serine derivatives (e.g., Fmoc-L-Ser(tBu)-OH) in SPPS is the unequivocal choice. This approach ensures a single, well-defined product and is amenable to automation and high-throughput synthesis.

  • This compound is a specialized building block, primarily for solution-phase synthesis, where the resulting diastereomeric mixture can be tolerated or is the object of study. Its use in SPPS is highly challenging due to the lack of side-chain and Nα-protection, leading to a high risk of side reactions and low yields. However, the incorporation of the L- or D-isomer of Phenylserine (with appropriate protection) can be a valuable strategy to modulate the conformational and stability properties of a peptide.

As a senior application scientist, my recommendation is to rely on well-established, orthogonally protected amino acids for routine and complex peptide synthesis. The use of derivatives like this compound should be reserved for specific, well-justified applications where the synthetic challenges are outweighed by the unique properties it imparts to the target molecule.

References

A Researcher's Guide to Phenylserine Synthesis: A Comparative Analysis of Threonine Aldolase Variants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chiral Phenylserine

β-hydroxy-α-amino acids are indispensable chiral building blocks in the pharmaceutical industry, forming the backbone of numerous drugs, including antibiotics like florfenicol and thiamphenicol.[1][2] L-threo-phenylserine, in particular, is a valuable precursor for antiviral and antimalarial agents.[3] Traditional chemical synthesis of these molecules, which possess two chiral centers, is often complex and struggles with achieving high stereoselectivity.[4]

Biocatalysis, leveraging the inherent specificity of enzymes, offers a greener and more efficient alternative.[5] Threonine Aldolases (TAs), a class of Pyridoxal-5'-phosphate (PLP)-dependent enzymes, have emerged as powerful tools for this purpose.[6] They catalyze the reversible aldol addition of glycine to a wide array of aldehydes, including benzaldehyde, to produce phenylserine.[5][7] While TAs exhibit strict control over the α-carbon's stereochemistry (producing L-products), their application has been historically hampered by two major challenges: an unfavorable reaction equilibrium that leads to low product yields and often moderate-to-low diastereoselectivity at the β-carbon.[6][8][9]

This guide provides an in-depth comparative analysis of various threonine aldolase variants, moving beyond wild-type enzymes to explore how protein engineering has addressed these limitations. We will delve into the mechanistic underpinnings of the enzyme, compare the performance of key variants with supporting data, and provide robust experimental protocols for researchers aiming to establish or optimize phenylserine synthesis in their own labs.

The Catalytic Heart: The Threonine Aldolase Mechanism

Understanding the reaction mechanism is fundamental to interpreting the effects of mutations and optimizing reaction conditions. The TA-catalyzed synthesis of phenylserine is a multi-step process initiated by the formation of a Schiff base between the amino group of the glycine donor and the enzyme's PLP cofactor.[10] Aided by active site residues, a proton is abstracted from the α-carbon of glycine, forming a carbanion intermediate stabilized by the delocalized electron system of the PLP ring.[8] This nucleophilic carbanion then attacks the carbonyl carbon of the benzaldehyde acceptor, forming a new carbon-carbon bond. Subsequent protonation and release of the phenylserine product complete the catalytic cycle.[10]

The reversibility of this reaction, the retro-aldol cleavage, is a critical factor. The overall yield is often dictated by the equilibrium between the forward (synthesis) and reverse (cleavage) reactions.[8]

Threonine_Aldolase_Mechanism cluster_0 Enzyme Active Site Glycine Glycine External_Aldimine Glycine-PLP (External Aldimine) Glycine->External_Aldimine PLP_Enzyme Enzyme-PLP (Internal Aldimine) PLP_Enzyme->External_Aldimine Transimination Carbanion Stabilized Carbanion (Quinonoid Intermediate) External_Aldimine->Carbanion Cα-Deprotonation Product_Aldimine Product-PLP Aldimine Carbanion->Product_Aldimine Nucleophilic Attack Product_Aldimine->PLP_Enzyme Hydrolysis & Product Release Phenylserine L-Phenylserine Product_Aldimine->Phenylserine Benzaldehyde Benzaldehyde Benzaldehyde->Product_Aldimine

Caption: Generalized mechanism for L-threonine aldolase catalyzed phenylserine synthesis.

Key Performance Metrics for Variant Comparison

To objectively evaluate and compare threonine aldolase variants, we must focus on several key performance indicators:

  • Conversion (%) : The percentage of the limiting substrate (typically benzaldehyde) converted into the product. This is a direct measure of the enzyme's overall productivity under specific reaction conditions.

  • Diastereomeric Excess (d.e. %) : A measure of the stereochemical purity at the β-carbon. It indicates the preference for forming one diastereomer (e.g., syn/erythro or anti/threo) over the other. For many pharmaceutical applications, a high d.e. is critical.

  • Catalytic Efficiency (kcat/Km) : While full kinetic analysis is not always reported in initial screening studies, kcat (turnover number) and Km (substrate affinity) provide fundamental insights into an enzyme's intrinsic catalytic power and its efficiency at low substrate concentrations.

  • Donor/Acceptor Specificity : The ability of the enzyme to accept substrates other than glycine (e.g., D-alanine) or substituted benzaldehydes. Broader specificity enhances the enzyme's utility for creating diverse amino acid analogues.[8]

Comparative Analysis of Threonine Aldolase Variants

Enzyme engineering, through both rational design and directed evolution, has yielded a portfolio of TA variants with significantly improved properties for phenylserine synthesis. A pivotal strategy has been the mutation of active site residues to suppress the retro-aldol reaction, which effectively shifts the equilibrium toward product formation and increases final conversion.[8][11]

The following table summarizes the performance of several notable wild-type and engineered threonine aldolases.

Enzyme Source & VariantKey MutationsAldehyde SubstrateConversion (%)d.e. (%)Predominant IsomerReference
Aeromonas jandaei (LTAaj) WTWild-TypeBenzaldehyde~40-50%Moderatesyn[8]
A. jandaei N64IN64IBenzaldehyde>60%~80%syn[8][10]
A. jandaei H85FH85FBenzaldehyde>60%~80%syn[8][10]
Actinocorallia herbida (AhLTA) WTWild-Type4-Methylsulfonylbenzaldehyde-58%threo[1]
A. herbida Y314RY314R4-Methylsulfonylbenzaldehyde-81%threo[1]
Pseudomonas sp. Variant N305RN305RBenzaldehyde88%87%threo[12]
Pseudomonas sp. Variant N305RN305R4-Fluorobenzaldehyde80%94%threo[12]
Pseudomonas sp. Variant RS1Y8H/Y31H/I143R/N305R4-Methylsulfonylbenzaldehyde73.2%99.5%syn[13][14]

Insights from the Data:

  • Suppressing the Reverse Reaction: Variants of LTA from Aeromonas jandaei, such as N64I and H85F, demonstrate a key principle. These mutations significantly decrease the enzyme's natural retro-aldol (cleavage) activity.[10] This reduction hinders the breakdown of the newly formed phenylserine, leading to its accumulation and resulting in higher overall conversions compared to the wild-type enzyme.[8]

  • Tuning Stereoselectivity: The Y314R mutation in the LTA from Actinocorallia herbida showcases how a single amino acid change can enhance diastereoselectivity. Molecular modeling suggests the introduced arginine residue helps control the orientation of the aldehyde substrate in the active site, favoring the formation of the threo isomer.[1]

  • High-Efficiency Variants: The N305R variant represents a significant leap in performance, achieving high conversion (88%) and high diastereoselectivity (87% d.e.) for the synthesis of L-threo-phenylserine.[12] This highlights the importance of exploring mutations outside the immediate catalytic residues.

  • Achieving Near-Perfect Selectivity: The RS1 variant, developed through combinatorial mutagenesis, is a testament to the power of directed evolution. It dramatically improved the preference for the syn isomer of 4-(methylsulfonyl)phenylserine, reaching a remarkable 99.5% d.e.[13][14] This level of precision is crucial for pharmaceutical synthesis.

Experimental Workflows and Protocols

Reproducibility and validation are the cornerstones of scientific integrity. The following section details a generalized workflow for comparing TA variants and provides standardized protocols based on established methodologies.

Overall Experimental Workflow

The process of identifying a superior enzyme variant involves a systematic workflow, from gene modification to final product analysis.

Experimental_Workflow cluster_0 Gene Level cluster_1 Protein Level cluster_2 Activity & Analysis Gene Wild-Type TA Gene (in expression vector) Mutagenesis Site-Directed Mutagenesis Gene->Mutagenesis Expression Transformation & Expression in E. coli Mutagenesis->Expression Purification Cell Lysis & Protein Purification (e.g., Ni-NTA) Expression->Purification Assay Enzymatic Synthesis of Phenylserine Purification->Assay Analysis HPLC Analysis Assay->Analysis Data Determine Conversion & Diastereomeric Excess Analysis->Data

Caption: Standard workflow for engineering and characterizing threonine aldolase variants.

Protocol 1: Enzyme Expression and Purification

This protocol describes the general steps for producing and isolating the threonine aldolase variants for subsequent testing.

  • Transformation : Transform the expression vector containing the gene for the TA variant into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective LB-agar plates and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 10 mL of selective LB medium. Grow overnight at 37°C with shaking (200 rpm).

  • Large-Scale Culture : Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction : Cool the culture to 18-25°C. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.

  • Cell Harvesting : Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). Discard the supernatant.

  • Lysis : Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Clarification : Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris.

  • Purification : Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity chromatography column (assuming a His-tagged protein). Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange : Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM sodium phosphate, pH 8.0) using dialysis or a desalting column.

  • Quantification and Storage : Determine the protein concentration (e.g., Bradford assay) and store at -80°C.

Protocol 2: General Procedure for Phenylserine Synthesis

This protocol is a representative procedure for the enzymatic reaction, adapted from published methods.[8]

  • Reaction Setup : In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 50 mM Sodium Phosphate Buffer (pH 8.0)

    • 50 µM Pyridoxal-5'-phosphate (PLP)

    • 50 mM Benzaldehyde

    • 500 mM Glycine (using an excess of glycine helps to shift the reaction equilibrium towards synthesis[6])

    • 10% (v/v) DMSO (to aid benzaldehyde solubility)

  • Enzyme Addition : Start the reaction by adding a defined amount of the purified threonine aldolase variant (e.g., 0.5 U, where 1 Unit is the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute in the cleavage reaction[10]).

  • Incubation : Incubate the reaction at 30°C with gentle shaking for a defined period (e.g., 24 hours). Time points can be taken to monitor reaction progress.

  • Reaction Quenching : To stop the reaction, take a 50 µL aliquot of the reaction mixture and dilute it into 950 µL of a quenching/dilution buffer (e.g., 0.1 M sodium tetraborate, pH 10.5, or an acetonitrile/water mixture).[8] This step stops the enzymatic activity and prepares the sample for analysis.

Protocol 3: HPLC Analysis of Phenylserine

High-Performance Liquid Chromatography (HPLC) is the standard method for determining both the conversion of benzaldehyde and the diastereomeric excess of the phenylserine product.

  • Sample Preparation : Centrifuge the quenched reaction sample to pellet any precipitated protein. The supernatant is used for analysis. Pre-column derivatization (e.g., with OPA/NAC) may be required depending on the detection method.[8]

  • Chromatographic System : An HPLC system equipped with a UV or diode-array detector.

  • Chiral Column : A chiral column is essential to separate the different stereoisomers of phenylserine. An example is a TSK gel Enantio L1 column.[15]

  • Mobile Phase : The mobile phase will depend on the column used. A common mobile phase is an isocratic flow of an aqueous buffer (e.g., copper sulfate solution) and an organic modifier like acetonitrile.

  • Detection : Monitor the elution of benzaldehyde and the phenylserine isomers at an appropriate wavelength (e.g., 210 nm for the phenyl group or a different wavelength if a derivatizing agent is used).

  • Quantification :

    • Conversion : Calculate the conversion by comparing the final peak area of benzaldehyde to its initial peak area using a standard curve.

    • Diastereomeric Excess (d.e.) : Calculate the d.e. from the peak areas of the two diastereomers (e.g., syn and anti) using the formula: d.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100.

Conclusion and Future Outlook

The engineering of threonine aldolases has transformed them from enzymes with limited synthetic utility into highly efficient and selective biocatalysts for the production of valuable chiral amino acids. By targeting key mechanistic bottlenecks, such as the competing retro-aldol reaction, and by fine-tuning the architecture of the substrate-binding pocket, researchers have developed variants that deliver both high conversion and excellent diastereoselectivity.[8][13] The variants presented in this guide, particularly those from directed evolution studies, offer robust starting points for drug development professionals and academic researchers.

The future of threonine aldolase engineering will likely focus on expanding the substrate scope to more complex and sterically hindered aldehydes, further improving operational stability for industrial-scale processes, and integrating these enzymes into multi-step biocatalytic cascades for the streamlined synthesis of complex molecules.[3] The methodologies and comparative data provided herein serve as a foundational resource for harnessing the full potential of these versatile enzymes.

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for DL-Phenylserine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. For chiral molecules like Phenylserine, where enantiomers can exhibit divergent pharmacological and toxicological profiles, the rigorous validation of analytical methods to determine enantiomeric purity is not merely a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity of DL-Phenylserine, grounded in the principles of scientific integrity and supported by experimental data.

The Criticality of Enantiomeric Purity in Phenylserine

Phenylserine, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four stereoisomers. The biological activity of these stereoisomers can vary significantly. Therefore, the ability to accurately quantify the enantiomeric excess (% ee) is a critical quality attribute in drug development and quality control. The development of robust and reliable analytical methods is essential to ensure the safety and efficacy of Phenylserine-based therapeutics.

Strategies for Chiral Separation of this compound by HPLC

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system.[1] This is typically achieved through one of three main strategies:

  • Chiral Stationary Phases (CSPs): This is the most common and direct approach.[2][3] The stationary phase itself is chiral, composed of a single enantiomer of a chiral selector immobilized on a support, typically silica.[3] Enantiomeric separation occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[1] The differing stability of these complexes leads to different retention times.[3]

  • Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase.[2] The separation then occurs on a conventional achiral column. The enantiomers form diastereomeric complexes with the CMPA in the mobile phase, which can then be separated.[2]

  • Pre-column Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on an achiral column.[2]

This guide will focus on the most prevalent and often preferred method: the use of Chiral Stationary Phases.

Comparative Analysis of Chiral Stationary Phases for Phenylserine Separation

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioseparation method. Several types of CSPs are commercially available, with polysaccharide-based, cyclodextrin-based, and ligand-exchange columns being particularly relevant for amino acid separations.

Chiral Stationary Phase (CSP) Type Separation Principle Typical Mobile Phases Advantages Considerations
Ligand-Exchange (e.g., D-penicillamine) Formation of ternary diastereomeric complexes with a metal ion (e.g., Cu²⁺) and the chiral selector.Aqueous buffers with a metal salt (e.g., CuSO₄) and an organic modifier (e.g., Methanol).[4]Excellent selectivity for amino acids, good resolution.[4]Mobile phase can be corrosive to HPLC components; requires dedicated system or thorough flushing.
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) A combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.Normal phase (e.g., Hexane/Ethanol) or reversed-phase (e.g., Acetonitrile/Water).[5]Broad applicability to a wide range of chiral compounds, robust and versatile.[5][6]Method development can be more empirical, requiring screening of different polysaccharide derivatives and mobile phases.
Cyclodextrin-based (e.g., β-cyclodextrin) Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. The separation is influenced by the fit and interactions between the analyte and the cyclodextrin rim.Reversed-phase (e.g., Acetonitrile/Water or Methanol/Water).[5]Well-suited for compounds with aromatic rings that can fit into the cyclodextrin cavity.[5]May have limited applicability for highly polar or very bulky molecules.

Expert Insight: For this compound, a ligand-exchange column often provides a highly specific and efficient separation due to the inherent nature of amino acids to form complexes with metal ions. The D-penicillamine-based CSP, for instance, has demonstrated successful baseline separation of Phenylserine diastereomers.[4]

Experimental Protocol: A Validated HPLC Method for this compound Enantiomeric Purity

This section details a validated HPLC method for the separation of this compound enantiomers, based on the ligand-exchange chromatography principle.

4.1. Instrumentation and Consumables

  • HPLC system with a UV detector

  • Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm[4]

  • Copper (II) Sulfate (CuSO₄)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Standard laboratory glassware and filtration apparatus

4.2. Chromatographic Conditions

Parameter Condition
Column Chirex 3126 (D)-penicillamine, 250 x 4.6 mm[4]
Mobile Phase 75% 2 mM CuSO₄ (aq) / 25% Methanol[4][7]
Flow Rate 1.0 mL/min[4][7]
Column Temperature 40 °C[4]
Detection UV at 254 nm[4][7]
Injection Volume 10 µL[4]

4.3. Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Accurately weigh the required amount of CuSO₄ to prepare a 2 mM aqueous solution.

    • Dissolve the CuSO₄ in HPLC grade water.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • Combine 750 mL of the filtered aqueous solution with 250 mL of HPLC grade methanol.

    • Thoroughly mix and degas the final mobile phase solution before use.[4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Perform serial dilutions to prepare working standards at desired concentrations for linearity and accuracy assessments.

    • Prepare sample solutions at a similar concentration to the primary standard.

    • Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.[4]

  • HPLC System Setup and Analysis:

    • Equilibrate the Chirex 3126 (D)-penicillamine column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 40 °C.

    • Set the UV detector wavelength to 254 nm.

    • Inject 10 µL of the standard solution or sample.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Integrate the peaks to determine the retention time and peak area.[4]

4.4. Experimental Workflow Diagram

G mobile_phase Mobile Phase Preparation (75% 2mM CuSO4 / 25% Methanol) standards Standard & Sample Preparation (1 mg/mL in mobile phase) mobile_phase->standards filtration Filtration (0.22 µm) standards->filtration equilibration Column Equilibration (Chirex 3126, 40°C) filtration->equilibration injection Injection (10 µL) equilibration->injection separation Isocratic Elution (1.0 mL/min) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound enantiomeric purity.

Method Validation According to ICH Q2(R1) Guidelines

A cornerstone of ensuring the reliability of an analytical method is its thorough validation. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[8][9] The following parameters must be assessed for an enantiomeric purity method.[10]

5.1. Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

5.2. Logical Flow of Method Validation

G start Method Development & Optimization specificity Specificity (Resolution of Enantiomers) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end Method Implementation validation_report->end

Caption: The logical progression of HPLC method validation as per ICH Q2(R1) guidelines.

Conclusion: Ensuring Confidence in Chiral Purity Analysis

The validation of an HPLC method for the enantiomeric purity of this compound is a multifaceted process that underpins the quality and safety of pharmaceutical products. By systematically evaluating various chiral stationary phases and rigorously validating the chosen method against ICH guidelines, researchers and drug development professionals can establish a high degree of confidence in their analytical results. The ligand-exchange chromatography method detailed herein provides a robust and reliable starting point for the accurate determination of Phenylserine enantiomers. It is imperative that each laboratory adapts and validates the method according to its specific instrumentation and requirements to ensure compliance and data integrity.

References

A Senior Scientist’s Guide to Protein Stability: A Comparative Analysis of DL-Phenylserine and Other Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, drug developers, and protein engineers, the quest for enhanced protein stability is a cornerstone of creating effective therapeutics, robust enzymes, and reliable research tools. While the 20 canonical amino acids offer a vast chemical landscape, the strategic incorporation of non-canonical amino acids (ncAAs) unlocks a new frontier of protein design, allowing for the fine-tuning of properties far beyond what nature’s toolkit provides.

This guide offers an in-depth comparison of several ncAAs, with a special focus on the unique, yet under-documented, potential of DL-Phenylserine. We will explore its theoretical contributions to stability and contrast them with the experimentally validated effects of other powerful ncAAs used for bio-conjugation, fluorination, and covalent cross-linking. Our objective is to provide both the foundational knowledge and the practical methodologies required to make informed decisions in your protein engineering endeavors.

The Rationale for Non-Canonical Amino Acids in Protein Engineering

Proteins are often subjected to harsh conditions during purification, storage, and application, which can lead to denaturation and aggregation. Enhancing a protein's intrinsic stability is therefore a primary goal. The incorporation of ncAAs provides a precise method to introduce novel chemical functionalities, such as bio-orthogonal handles, photo-crosslinkers, or fluorinated moieties, that can augment the forces holding a protein together.

The two predominant methods for achieving this are:

  • Genetic Code Expansion (GCE): This powerful site-specific method reassigns a codon, typically the amber stop codon (UAG), to an ncAA. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to exclusively recognize the ncAA and its corresponding codon, ensuring high-fidelity incorporation at a desired position.

  • Selective Pressure Incorporation (SPI): A residue-specific method where an amino acid auxotroph is grown in a medium depleted of a canonical amino acid but supplemented with an ncAA analog. This forces the cell's translational machinery to globally substitute the natural amino acid with its non-canonical counterpart.

This compound: A Theoretical Perspective on Stability

This compound is an intriguing ncAA, existing as a racemic mixture of a Phenylalanine derivative that features a hydroxyl group on its β-carbon. Despite its availability, there is a notable lack of direct experimental data in the scientific literature quantifying its effect on the thermal stability of proteins upon incorporation.

However, we can build a strong hypothesis by dissecting its structure:

  • The Phenyl Group: This bulky, hydrophobic group can contribute favorably to the hydrophobic core of a protein, a key driver of protein folding and stability. Its potential for π-π stacking and cation-π interactions can also form stabilizing networks.

  • The β-Hydroxyl Group: This polar feature introduces the capacity for hydrogen bonding. If the geometry of the incorporation site allows this -OH group to form a new hydrogen bond with a backbone atom or a nearby side chain, it could add significant stabilizing energy.

The challenge and opportunity of Phenylserine lie in this dual nature. Its effect is context-dependent. In a hydrophobic pocket, the hydroxyl group could be destabilizing if it cannot find a hydrogen-bonding partner. Conversely, on a protein surface, it could enhance solubility while the phenyl ring engages in surface-exposed interactions. A substitution of Phenylalanine with Serine within a protein O-mannosyltransferase has been shown to be functionally significant, highlighting the distinct impact of these residues.[1] Further experimental validation is required to map the precise stabilizing potential of this compound.

Comparator Non-Canonical Amino Acids: An Evidence-Based Analysis

To place the theoretical potential of this compound in context, we will compare it to three classes of well-characterized ncAAs with proven impacts on protein stability.

The Inert Probe: Azidohomoalanine (AHA)

Azidohomoalanine is a methionine analog widely used for bio-orthogonal labeling via "click chemistry." Its primary design consideration is to be as structurally and sterically unobtrusive as possible, allowing it to be incorporated with minimal perturbation to the protein's native structure and function.

  • Mechanism: AHA replaces methionine. Its side chain is of a similar size, but the terminal azide group is a powerful infrared probe and a chemical handle.

  • Impact on Stability: Studies have shown that the incorporation of AHA is generally "minimally invasive," with negligible influence on protein stability and binding affinity.[2][3][4] This makes it an excellent negative control in stability studies and the preferred choice when the goal is labeling without altering the protein's biophysical properties.

The Hydrophobic Enhancer: Pentafluorophenylalanine (Pff)

Fluorinated amino acids are a class of ncAAs known to enhance protein stability. Pentafluorophenylalanine, an analog of Phenylalanine, replaces the five hydrogens on the phenyl ring with fluorine atoms.

  • Mechanism: The high hydrophobicity of the fluorinated ring enhances the hydrophobic effect, a primary driving force of protein folding. Furthermore, the larger size of fluorine compared to hydrogen can lead to more favorable packing within the protein core. In some contexts, specific "fluorous" interactions (favorable interactions between fluorinated groups) can also contribute.

  • Impact on Stability: Substitution of Phenylalanine with Pff has been shown to increase the stability of protein domains, although the effect can be highly dependent on the local environment.[5][6] For example, while some substitutions in the p53 tetramerization domain did not significantly change stability, others in different contexts have shown clear stabilization.

The Covalent Staple: p-Benzoylphenylalanine (pBzF)

p-Benzoylphenylalanine is a photo-activatable cross-linking amino acid that can form new, permanent covalent bonds within a protein or between interacting proteins. This provides an exceptionally powerful mechanism for stabilization.

  • Mechanism: Upon exposure to UV light (~365 nm), the benzophenone side chain of pBzF becomes activated and can abstract a hydrogen atom from a nearby C-H bond, forming a new covalent C-C bond.[7][8]

  • Impact on Stability: This approach can lead to dramatic increases in thermal stability. In a remarkable example, a single F21pBzF mutation in E. coli homoserine O-succinyltransferase (metA) was shown to increase the protein's melting temperature (Tm) by 21°C.[9] This massive stabilization was attributed to a covalent adduct forming between pBzF and a nearby Cysteine, effectively stapling the dimeric form of the enzyme.

Quantitative Comparison of ncAA Effects on Protein Stability

The following table summarizes the observed effects of the discussed ncAAs on protein thermal stability, measured as the change in melting temperature (ΔTm).

Non-Canonical Amino Acid (ncAA)ClassPrimary Stabilization MechanismReported ΔTm (°C)Representative Study
This compound Hydroxy/AromaticTheoretical: Hydrogen bonding & Hydrophobic packingNot Experimentally DeterminedN/A
Azidohomoalanine (AHA) Bio-orthogonal ProbeDesigned to be minimally perturbingNegligible / No significant changeVöller et al., J Phys Chem B, 2018[4]
Pentafluorophenylalanine (Pff) FluorinatedEnhanced hydrophobicity, improved core packingContext-dependent, can be stabilizingBuer et al., Protein Sci, 2007[5]
p-Benzoylphenylalanine (pBzF) Photo-CrosslinkerIntra- or inter-molecular covalent bond formation+21 °C Subscribe et al., ACS Chem Biol, 2019[9]

Visualizing Stability Enhancement and Experimental Workflow

Diagrams created using Graphviz help to conceptualize both the mechanisms of action and the experimental processes involved in assessing protein stability.

cluster_mechanisms Mechanisms of Stability Modification by ncAAs Protein Target Protein pBzF p-Benzoyl- phenylalanine pBzF->Protein Covalent Cross-link (Large ΔTm) Pff Pentafluoro- phenylalanine Pff->Protein Enhanced Hydrophobic Packing (Moderate ΔTm) AHA Azido- homoalanine AHA->Protein Minimal Perturbation (Negligible ΔTm) PheSer This compound (Theoretical) PheSer->Protein H-Bonding + Hydrophobicity (Unknown ΔTm) cluster_workflow Experimental Workflow for Protein Stability Assessment A 1. Gene Synthesis & Mutagenesis (Introduce TAG codon) B 2. Co-transformation - POI Plasmid - ncAA Synthetase/tRNA Plasmid A->B C 3. Protein Expression (Culture in media supplemented with ncAA) B->C D 4. Purification (e.g., Ni-NTA Chromatography) C->D E 5. Stability Assay (DSF) - Mix Protein, Buffer, Dye - Temperature Ramp D->E F 6. Data Analysis - Generate Melt Curve - Calculate Tm E->F

References

Diastereoselective Synthesis of Phenylserine: A Comparative Guide to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Phenylserine

Phenylserine, a non-proteinogenic amino acid, serves as a crucial chiral building block in synthetic organic chemistry. Its structural motif is found in various biologically active compounds, most notably the broad-spectrum antibiotic chloramphenicol. The molecule possesses two contiguous stereocenters, giving rise to four possible stereoisomers: (2R,3S)- and (2S,3R)-threo pairs, and (2R,3R)- and (2S,3S)-erythro pairs. The selective synthesis of a single stereoisomer is a significant challenge that necessitates precise control over the reaction's stereochemical outcome.

This guide provides an in-depth comparison of two seminal, auxiliary-based strategies for the diastereoselective synthesis of phenylserine and its precursors: the Evans Aldol reaction for direct construction of the phenylserine backbone and the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids, which can be applied to prepare phenylalanine as a direct precursor. We will dissect the mechanistic underpinnings of stereocontrol, present typical experimental data, and provide detailed protocols to guide researchers in selecting and implementing the optimal strategy for their synthetic goals.

The Chiral Auxiliary Approach: A General Strategy

The use of a chiral auxiliary is a robust and reliable strategy to induce stereoselectivity.[1] The auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate.[1] Its inherent chirality directs a subsequent bond-forming reaction to occur preferentially on one face of the molecule, leading to the formation of one diastereomer in excess. Following the key transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This method's power lies in its predictability and the fact that the diastereomeric products can often be separated chromatographically, allowing for access to enantiomerically pure compounds.[2]

Chiral_Auxiliary_Workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attach aux Chiral Auxiliary (Xc) aux->sub_aux product_aux Diastereomeric Product sub_aux->product_aux Diastereoselective Reaction final_product Enantiopure Product product_aux->final_product Cleave recovered_aux Recovered Auxiliary (Xc) product_aux->recovered_aux Cleave

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans Oxazolidinone Auxiliaries: The Aldol Route to Phenylserine

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, renowned for its exceptional level of control in constructing carbon-carbon bonds while setting two new stereocenters.[3][4] This method is particularly powerful for synthesizing syn-β-hydroxy-α-amino acids like phenylserine directly.

Mechanism of Stereocontrol

The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[5]

  • Enolate Formation: The N-acyl oxazolidinone, derived from a chiral amino alcohol like valinol or phenylalaninol, is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine). This reliably generates the (Z)-enolate.[3][6]

  • Transition State Assembly: The boron atom chelates with both the enolate oxygen and the auxiliary's carbonyl oxygen. To minimize dipole-dipole repulsion between the two carbonyl groups, the auxiliary's side chain (e.g., an isopropyl group) orients itself away from the reacting center.[3][6]

  • Facial Selection: This orientation creates significant steric hindrance on one face of the planar enolate. Consequently, the incoming aldehyde (benzaldehyde) can only approach from the less sterically encumbered face.[5][7]

  • Product Formation: This controlled trajectory results in the preferential formation of the syn-aldol adduct with a very high degree of diastereoselectivity.[3][5]

Evans_Aldol_Mechanism cluster_0 Z-Boron Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Product acyl_ox N-Acyl Oxazolidinone R = Isopropyl z_enolate (Z)-Boron Enolate Chelation controls geometry acyl_ox->z_enolate 1. Bu₂BOTf 2. DIPEA ts Chair-like Transition State Benzaldehyde approaches from less hindered (Re) face R' group (isopropyl) blocks Si face z_enolate->ts + Benzaldehyde (PhCHO) syn_product Syn-Aldol Adduct High Diastereoselectivity ts->syn_product C-C Bond Formation

Caption: Mechanism of the Evans asymmetric aldol reaction for phenylserine synthesis.

Performance Data

The Evans aldol methodology consistently delivers high diastereoselectivity and yields for the synthesis of syn-aldol products.

EntryChiral Auxiliary SourceAldehydeConditionsDiastereomeric Ratio (syn:anti)Yield (%)
1L-ValineBenzaldehydeBu₂BOTf, DIPEA, CH₂Cl₂, -78 °C to 0 °C>99:1~85
2L-PhenylalaninolBenzaldehydeTiCl₄, DIPEA, CH₂Cl₂, -78 °C>95:5~80

Note: Data are representative values compiled from typical literature results.

Experimental Protocol: Evans Aldol Synthesis

Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at -78 °C under argon is added n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. The solution is stirred for 15 minutes, after which N-(benzyloxycarbonyl)glycyl chloride (1.1 equiv) in THF is added. The reaction is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 1 hour before quenching with saturated aqueous NH₄Cl.

Step 2: Diastereoselective Aldol Reaction The N-acylated oxazolidinone (1.0 equiv) is dissolved in dry CH₂Cl₂ (0.1 M) and cooled to -78 °C under argon. Di-n-butylboron triflate (1.2 equiv) is added dropwise, followed by diisopropylethylamine (1.3 equiv). The mixture is stirred for 30 minutes, after which freshly distilled benzaldehyde (1.5 equiv) is added. The reaction is maintained at -78 °C for 2 hours, then warmed to 0 °C over 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol.

Step 3: Auxiliary Cleavage The aldol adduct is dissolved in a 3:1 mixture of THF and water (0.1 M) and cooled to 0 °C. An aqueous solution of hydrogen peroxide (4.0 equiv, 30% w/w) is added, followed by aqueous lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by adding aqueous sodium sulfite. The chiral auxiliary can be recovered from the organic layer, and the desired phenylserine derivative is isolated from the aqueous layer after acidification and extraction.[2][8]

Schöllkopf Bis-Lactim Ethers: The Alkylation Route

The Schöllkopf method is a powerful and widely used technique for the asymmetric synthesis of a diverse range of α-amino acids via alkylation.[9] To synthesize phenylserine using this method, a two-step sequence is required: diastereoselective benzylation of a glycine equivalent to form a protected phenylalanine, followed by subsequent α-hydroxylation. This contrasts with the direct, one-step approach of the Evans aldol reaction.

Mechanism of Stereocontrol

Stereocontrol originates from the rigid, chiral scaffold of the bis-lactim ether, which is typically prepared from glycine and (R)- or (S)-valine.[9][10]

  • Scaffold Formation: Glycine and valine are cyclized to form a 2,5-diketopiperazine, which is then O-methylated to yield the bis-lactim ether.[9]

  • Enolate Formation: The prochiral C-H bond of the glycine unit is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature to form a planar carbanion.[9]

  • Facial Selection: The bulky isopropyl group of the valine residue effectively shields one face of the planar enolate.[9][10] This steric blockade forces the incoming electrophile (e.g., benzyl bromide) to approach from the opposite, less hindered face.[10]

  • Product Formation: This facial bias results in the formation of the alkylated product with extremely high diastereoselectivity, typically with the newly introduced group trans to the isopropyl substituent.[10]

Schollkopf_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Product bis_lactim Schöllkopf Auxiliary (R)-Valine derived enolate Planar Aza-Enolate bis_lactim->enolate n-BuLi, THF -78 °C alkylation Electrophile Approach Benzyl Bromide approaches from face opposite to bulky isopropyl group Isopropyl group provides steric shield enolate->alkylation + Benzyl Bromide trans_product Trans-Alkylated Product High Diastereoselectivity alkylation->trans_product C-C Bond Formation

Caption: Mechanism of Schöllkopf asymmetric alkylation for phenylalanine synthesis.

Performance Data

The Schöllkopf alkylation reliably affords high diastereoselectivity for a wide range of electrophiles.

EntryChiral Auxiliary SourceElectrophileConditionsDiastereomeric Excess (d.e.)Yield (%)
1(S)-ValineBenzyl Bromiden-BuLi, THF, -78 °C>95%~90
2(S)-ValineAllyl Iodiden-BuLi, THF, -78 °C>95%~88

Note: Data are representative values compiled from typical literature results. Diastereomeric excess (d.e.) of the product directly correlates to the enantiomeric excess (e.e.) of the amino acid after cleavage.[10]

Experimental Protocol: Schöllkopf Synthesis

Step 1: Formation of the Bis-Lactim Ether (S)-Valine methyl ester and glycine methyl ester are condensed to form the cyclic dipeptide (diketopiperazine). The diketopiperazine is then treated with trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane to afford the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine auxiliary.

Step 2: Diastereoselective Alkylation A solution of the Schöllkopf auxiliary (1.0 equiv) in dry THF (0.1 M) is cooled to -78 °C under argon. n-Butyllithium (1.05 equiv, 1.6 M in hexanes) is added dropwise, and the resulting deep red solution is stirred for 15 minutes. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred for 4 hours at -78 °C before quenching with acetic acid.

Step 3: Auxiliary Cleavage The crude alkylated product is dissolved in 0.1 M trifluoroacetic acid (TFA) in acetonitrile/water and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure. The resulting products, the desired (R)-phenylalanine methyl ester and the (S)-valine methyl ester auxiliary, can be separated by chromatography or extraction.[9]

Comparative Analysis: Evans vs. Schöllkopf

The choice between these two premier methodologies depends critically on the specific synthetic target and desired efficiency. For the direct synthesis of phenylserine, the Evans aldol reaction is superior due to its convergence.

FeatureEvans Oxazolidinone AuxiliarySchöllkopf Bis-Lactim Ether Auxiliary
Reaction Type Asymmetric Aldol AdditionAsymmetric Alkylation
Key Bond Formation Forms Cα-Cβ and Cβ-OH simultaneouslyForms Cα-C(R) bond
Applicability to Phenylserine Direct. A single reaction establishes the complete carbon-oxygen backbone.Indirect. Requires a two-step sequence: alkylation to make phenylalanine, then subsequent α-hydroxylation.
Stereocontrol Element Chair-like Zimmerman-Traxler transition state with chelation control.[3][5]Steric shielding by the bulky valine side chain on a planar enolate.[9][10]
Typical Diastereoselectivity Very High (syn selectivity, d.r. >95:5)Excellent (trans selectivity, d.e. >95%)[10]
Cleavage Conditions Mildly basic (LiOOH) or acidic hydrolysis; reduction.[2][8]Mild acidic hydrolysis (e.g., dilute TFA or HCl).[9]
Auxiliary Recovery Yes, typically in high yield.Yes, recovered as the amino acid methyl ester.
Atom Economy Good; adds a glycine unit and benzaldehyde directly.Moderate; the auxiliary itself is a significant part of the reacting molecule.[9]
Versatility Premier method for syn-aldol products; variations exist for anti-products.[3][11]General and robust method for a wide variety of α-amino acids via alkylation.[9]

Conclusion

Both the Evans oxazolidinone and Schöllkopf bis-lactim ether auxiliaries represent powerful and reliable tools for asymmetric synthesis, each providing exceptional levels of stereocontrol through well-understood mechanistic pathways.

For the specific task of synthesizing phenylserine, the Evans aldol reaction offers a more convergent and efficient route . It constructs the two contiguous stereocenters and the required C-C and C-O bonds in a single, highly diastereoselective step.

The Schöllkopf method, while a gold standard for the general synthesis of α-amino acids, provides an indirect pathway to phenylserine that requires an additional chemical step for hydroxylation. However, its predictability and broad substrate scope make it an invaluable tool for creating diverse phenylalanine analogs through the alkylation of its glycine enolate equivalent. The ultimate choice rests on the researcher's specific target, the desired synthetic efficiency, and the availability of starting materials.

References

The Synthesis of Droxidopa: A Comparative Guide to Precursor Efficacy and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Droxidopa and Its Synthesis

Droxidopa (L-threo-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor of norepinephrine, playing a crucial role in the management of neurogenic orthostatic hypotension (nOH).[1] Its therapeutic efficacy is critically dependent on its specific stereochemistry—the L-threo enantiomer is the biologically active form.[1] Consequently, the synthesis of Droxidopa presents a significant challenge in pharmaceutical manufacturing, demanding high stereoselectivity and purity. This guide provides an in-depth comparison of the synthetic routes to Droxidopa, with a particular focus on the efficacy of using DL-Phenylserine as a precursor relative to other established methods. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform researchers and drug development professionals in their pursuit of efficient, scalable, and sustainable manufacturing processes.

The this compound Precursor Route: A Plausible Pathway

While less documented in publicly available literature compared to other routes, the synthesis of Droxidopa from this compound is a chemically plausible and direct approach. This pathway leverages the existing phenylserine backbone and introduces the catechol functionality.

Plausible Synthetic Scheme:

The synthesis would likely involve a multi-step process including:

  • Protection of the amino and carboxyl groups of this compound: This is a standard procedure in peptide and amino acid chemistry to prevent unwanted side reactions.

  • Hydroxylation of the phenyl ring: This is the key step to introduce the two hydroxyl groups at the 3 and 4 positions of the benzene ring. This could be achieved through various hydroxylation methods, potentially involving electrophilic aromatic substitution.

  • Deprotection: Removal of the protecting groups to yield DL-threo/erythro-dihydroxyphenylserine.

  • Chiral Resolution: Separation of the desired L-threo isomer from the other stereoisomers.

Experimental Protocol (Representative)

Step 1: Protection of this compound

  • Suspend this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a suitable N-protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Protect the carboxylic acid, for example, by esterification (e.g., using methanol and a catalyst like thionyl chloride).

  • Purify the protected this compound derivative.

Step 2: Aromatic Hydroxylation

  • Dissolve the protected this compound in a suitable solvent.

  • Employ a hydroxylation reagent system. This is a challenging transformation and could involve various methods, such as organometallic catalysis or enzymatic hydroxylation.

  • Carefully control reaction conditions (temperature, atmosphere) to achieve selective di-hydroxylation.

  • Isolate and purify the dihydroxylated intermediate.

Step 3: Deprotection

  • Selectively remove the protecting groups from the amine and carboxyl functionalities using appropriate reagents (e.g., trifluoroacetic acid for Boc group removal, and saponification for ester hydrolysis).

  • Purify the resulting mixture of dihydroxyphenylserine stereoisomers.

Step 4: Chiral Resolution

  • Employ a chiral resolving agent to form diastereomeric salts with the racemic mixture.

  • Utilize the differential solubility of the diastereomeric salts to separate them by fractional crystallization.

  • Liberate the desired L-threo isomer by treating the isolated salt with an appropriate acid or base.

  • Purify the final L-threo-dihydroxyphenylserine (Droxidopa) product.

G cluster_0 This compound Route This compound This compound Protected this compound Protected this compound This compound->Protected this compound Protection Protected Dihydroxyphenylserine Protected Dihydroxyphenylserine Protected this compound->Protected Dihydroxyphenylserine Hydroxylation DL-threo/erythro-DOPS DL-threo/erythro-DOPS Protected Dihydroxyphenylserine->DL-threo/erythro-DOPS Deprotection L-threo-Droxidopa L-threo-Droxidopa DL-threo/erythro-DOPS->L-threo-Droxidopa Chiral Resolution

Alternative Synthetic Routes: A Comparative Analysis

Several alternative synthetic routes for Droxidopa have been developed and are practiced at an industrial scale. These routes often start from more readily available and cheaper starting materials.

The Piperonal-Glycine Condensation Route

This is one of the most common and well-documented industrial methods for Droxidopa synthesis.

Synthetic Scheme:

This route typically involves:

  • Condensation of Piperonal (3,4-methylenedioxybenzaldehyde) with Glycine: This reaction forms a racemic mixture of (DL)-threo-3-(3,4-methylenedioxyphenyl)serine.

  • N-protection: The amino group of the serine derivative is protected.

  • Chiral Resolution: The racemic mixture is resolved to isolate the desired L-threo isomer.

  • Deprotection of the Catechol and Amino Groups: The methylenedioxy and N-protecting groups are removed to yield Droxidopa.

Causality Behind Experimental Choices:

  • Piperonal as a starting material: Piperonal is a cost-effective and readily available starting material that already contains the protected catechol moiety (as a methylenedioxy group), simplifying the synthesis.

  • Glycine as the amino acid source: Glycine is the simplest and cheapest amino acid, making it an economically favorable choice.

  • Chiral resolution: This is a critical step to obtain the enantiomerically pure L-threo isomer, which is essential for the drug's activity.[1]

Experimental Protocol (Representative):

A process for the preparation of Droxidopa is described that involves the enantioselective hydrolysis of racemic (DL)-threo-N-acetyl-3-(3,4-methylenedioxyphenyl)-serine using L-amino acylase.[2] This is followed by dealkylation to obtain Droxidopa.[2] Another patented process describes the condensation of piperonal with glycine, followed by N-protection, resolution, and deprotection.[3][4]

G cluster_1 Piperonal-Glycine Route Piperonal + Glycine Piperonal + Glycine DL-threo-3-(3,4-methylenedioxyphenyl)serine DL-threo-3-(3,4-methylenedioxyphenyl)serine Piperonal + Glycine->DL-threo-3-(3,4-methylenedioxyphenyl)serine Condensation N-Protected Intermediate N-Protected Intermediate DL-threo-3-(3,4-methylenedioxyphenyl)serine->N-Protected Intermediate N-Protection L-threo-N-Protected Intermediate L-threo-N-Protected Intermediate N-Protected Intermediate->L-threo-N-Protected Intermediate Chiral Resolution L-threo-Droxidopa L-threo-Droxidopa L-threo-N-Protected Intermediate->L-threo-Droxidopa Deprotection

Enzymatic Synthesis using L-Threonine Aldolase

This approach represents a greener and more stereoselective alternative to classical chemical synthesis.

Synthetic Scheme:

This method utilizes an L-threonine aldolase (L-TA) enzyme to catalyze the aldol condensation of 3,4-dihydroxybenzaldehyde and glycine to directly form L-threo-dihydroxyphenylserine.

Causality Behind Experimental Choices:

  • Enzymatic catalysis: L-TA offers high stereoselectivity, potentially reducing the need for chiral resolution and minimizing the formation of unwanted stereoisomers. This aligns with the principles of green chemistry.[5]

  • Milder reaction conditions: Enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, reducing energy consumption and the use of harsh organic solvents.[5]

Experimental Data:

Studies have shown that mutants of L-threonine aldolase can be used for the diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine.[6] One study reported yielding 3.8 mg/mL of L-threo-DOPS with a diastereomeric excess (de) of 55% using a mutant L-TA.[6] Another study achieved a yield of 4.0 mg/mL of L-threo-DOPS.[5]

G cluster_2 Enzymatic Route 3,4-Dihydroxybenzaldehyde + Glycine 3,4-Dihydroxybenzaldehyde + Glycine L-threo-Droxidopa L-threo-Droxidopa 3,4-Dihydroxybenzaldehyde + Glycine->L-threo-Droxidopa L-Threonine Aldolase

Comparative Performance Analysis

MetricThis compound RoutePiperonal-Glycine RouteEnzymatic Route
Starting Materials This compound (potentially expensive)Piperonal, Glycine (cost-effective)3,4-Dihydroxybenzaldehyde, Glycine (cost-effective)
Stereoselectivity Requires chiral resolution of 4 stereoisomersRequires chiral resolution of 2 diastereomersHigh intrinsic stereoselectivity
Yield Not well-documented, likely multi-step lossesModerate to good overall yields reported in patentsYields are being optimized, currently moderate
Purity Dependent on efficient resolution and purificationHigh purity achievable (>99%)[7]High purity achievable
Process Complexity High (protection, hydroxylation, deprotection, resolution)Moderate (protection, resolution, deprotection)Low (often a single step)
Scalability Potentially challenging due to complex stepsProven industrial scalabilityScalability is under development
Green Chemistry Potentially involves harsh reagents and solventsUses organic solvents and protecting groupsGenerally considered a greener alternative (aqueous, mild conditions)
Cost-Effectiveness Likely to be less cost-effective due to precursor cost and complexityGenerally cost-effective for large-scale productionPotentially very cost-effective at scale, but enzyme cost can be a factor

Trustworthiness: Self-Validating Systems in Protocols

To ensure the reliability and reproducibility of any synthetic protocol, a self-validating system should be inherent in the methodology. This involves:

  • In-process controls: Regular monitoring of reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction is proceeding as expected and to identify any side products.

  • Characterization of intermediates: Thorough characterization of isolated intermediates at each step (e.g., by melting point, NMR, Mass Spectrometry) to confirm their identity and purity before proceeding to the next step.

  • Final product analysis: Comprehensive analysis of the final Droxidopa product to confirm its identity, purity (both chemical and enantiomeric), and compliance with pharmacopeial standards. This should include HPLC for purity, chiral HPLC or polarimetry for enantiomeric excess, and spectroscopic methods (NMR, IR, MS) for structural confirmation.

Conclusion: Choosing the Optimal Synthetic Route

The choice of the optimal synthetic route for Droxidopa depends on a multitude of factors, including cost, scalability, desired purity, and environmental considerations.

  • The Piperonal-Glycine route is a well-established and industrially viable method that offers a good balance of cost-effectiveness and scalability. However, it involves multiple steps, including the use of protecting groups and chiral resolution, which can impact the overall process efficiency and generate waste.

  • The Enzymatic route using L-threonine aldolase presents a promising green alternative with high stereoselectivity and milder reaction conditions. While still under development for large-scale production, it has the potential to be a more sustainable and efficient method in the future.

  • The This compound route , while chemically feasible, appears to be less explored and potentially more complex and costly due to the price of the starting material and the challenging hydroxylation step. Further research and process development would be required to assess its viability for industrial production.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the most appropriate synthetic strategy for Droxidopa that aligns with their specific goals and resources. The continuous development of novel catalytic systems, both chemical and enzymatic, will undoubtedly lead to even more efficient and sustainable methods for the production of this vital pharmaceutical agent.

References

A Comparative Guide to the Chiral Separation of DL-Phenylserine: HPLC vs. SFC Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. Phenylserine, a key intermediate and pharmacologically relevant molecule, presents a common challenge in chiral chromatography. This guide provides an in-depth technical comparison of two leading techniques for the chiral separation of DL-Phenylserine: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). By examining the underlying principles and presenting comparative experimental data, this document will empower you to make informed decisions for your analytical and preparative needs.

The Foundation of Separation: Polysaccharide-Based Chiral Stationary Phases

The successful chiral separation of a broad range of racemates, including this compound, is often achieved using polysaccharide-based chiral stationary phases (CSPs).[1] These CSPs are typically derived from cellulose or amylose that has been functionalized with carbamate or ester groups.[2] The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[1] The stability of these complexes differs for each enantiomer due to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times and, thus, separation.[1][3]

The choice between coated and immobilized polysaccharide CSPs is also a key consideration. Immobilized CSPs, where the chiral selector is covalently bonded to the silica support, offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that are "forbidden" for coated phases, such as dichloromethane and tetrahydrofuran.[4][5] This expanded solvent choice can be crucial for optimizing selectivity and solubility.

At a Glance: Key Performance Differences Between HPLC and SFC

While both HPLC and SFC can effectively resolve the enantiomers of this compound, they offer distinct advantages and disadvantages. The following table summarizes the key performance metrics based on typical experimental outcomes for the separation of a polar analyte like Phenylserine on a polysaccharide-based CSP.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Analysis Time Longer (typically > 10 minutes)Shorter (typically < 5 minutes)
Resolution (Rs) Good to ExcellentOften Superior
Mobile Phase Organic Solvents (e.g., Hexane, Isopropanol)Supercritical CO₂ with co-solvents (e.g., Methanol)
Solvent Consumption HighSignificantly Lower
Operating Pressure Moderate to HighHigh
Environmental Impact Higher (due to organic solvent waste)Lower ("Greener" chemistry)
Throughput LowerHigher

The Chromatographic Showdown: HPLC vs. SFC for this compound

To illustrate the practical differences between the two techniques, let's consider a comparative study for the chiral separation of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

The traditional approach for chiral separation of this compound involves normal-phase HPLC. This method provides robust and reliable separation, though often at the cost of longer analysis times and significant solvent consumption.

Experimental Workflow: HPLC Chiral Separation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation: This compound (1 mg/mL) in Mobile Phase mobile_phase_prep Mobile Phase Preparation: n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) injection Injection: 10 µL mobile_phase_prep->injection separation Chromatographic Separation: Immobilized Polysaccharide CSP (e.g., Chiralpak® IA) 250 x 4.6 mm, 5 µm injection->separation Flow Rate: 1.0 mL/min Temperature: 25°C detection Detection: UV at 254 nm separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification: Peak Area Integration Resolution (Rs) Calculation chromatogram->quantification

Caption: Workflow for HPLC chiral separation of this compound.

Expected HPLC Chromatogram:

Under these conditions, a baseline separation of the this compound enantiomers is expected. The retention times would likely be in the range of 10-15 minutes, with a resolution value greater than 2.0, indicating a complete separation.

Supercritical Fluid Chromatography (SFC) Protocol

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.[6][7] The use of supercritical CO₂ as the primary mobile phase component, with its low viscosity and high diffusivity, allows for much higher flow rates and faster column equilibration, leading to a substantial reduction in analysis time.[8][9]

Experimental Workflow: SFC Chiral Separation

cluster_prep Preparation cluster_sfc SFC Analysis cluster_data Data Analysis sample_prep Sample Preparation: This compound (1 mg/mL) in Methanol mobile_phase_prep Mobile Phase Preparation: CO₂ / Methanol with 0.1% TFA injection Injection: 5 µL mobile_phase_prep->injection separation Chromatographic Separation: Immobilized Polysaccharide CSP (e.g., Chiralpak® IA) 150 x 4.6 mm, 3 µm injection->separation Flow Rate: 3.0 mL/min Back Pressure: 150 bar Temperature: 40°C detection Detection: UV at 254 nm separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification: Peak Area Integration Resolution (Rs) Calculation chromatogram->quantification

Caption: Workflow for SFC chiral separation of this compound.

Expected SFC Chromatogram:

The SFC method is expected to provide a significantly faster separation, with retention times likely under 4 minutes. Often, SFC can also yield higher resolution and sharper peaks compared to HPLC for the same stationary phase, due to the favorable properties of the supercritical fluid mobile phase.[8][10]

Causality Behind Experimental Choices

  • Stationary Phase: An immobilized polysaccharide-based CSP (e.g., Chiralpak® IA) is chosen for its broad applicability and robustness, especially with the wider range of solvents used in method development.[4]

  • Mobile Phase:

    • HPLC: The normal-phase mobile phase of hexane and isopropanol is a standard for many chiral separations on polysaccharide CSPs. Trifluoroacetic acid (TFA) is often added as a modifier to improve peak shape for polar and basic analytes like Phenylserine.

    • SFC: Supercritical CO₂ is the main component, providing low viscosity and high diffusivity.[8] Methanol is a common polar co-solvent used to increase the elution strength of the mobile phase for polar compounds.[9] TFA serves a similar purpose as in HPLC, improving peak shape and interaction with the stationary phase.

  • Column Dimensions: A shorter column with smaller particles is often used in SFC to take full advantage of the technique's speed and efficiency without generating excessive backpressure.

Method Validation: A Trustworthy System

For use in a regulated environment, any chiral separation method must be validated according to ICH Q2 guidelines.[3] The validation process ensures the method is reliable, reproducible, and suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: A linear relationship between the concentration of the minor enantiomer and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: Making the Right Choice for Your Application

Both HPLC and SFC are powerful techniques for the chiral separation of this compound. The choice between them often depends on the specific goals of the analysis.

  • HPLC remains a workhorse in many laboratories, offering reliable and well-understood methods. It is a suitable choice when throughput is not the primary concern and established protocols are preferred.

  • SFC presents a compelling alternative, particularly for high-throughput screening and preparative applications.[11][12] Its advantages in terms of speed, reduced solvent consumption, and often superior resolution make it an increasingly popular choice in modern pharmaceutical development.[6][7] The "greener" nature of SFC is also a significant benefit, aligning with the growing emphasis on sustainable laboratory practices.

By understanding the principles and performance characteristics of both techniques, researchers can select the most appropriate method to meet their specific needs for the chiral separation of this compound and other chiral molecules.

References

A Comparative Guide to the Enzymatic Reactions of DL-Phenylserine and its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of molecular modifications on enzymatic reactions is paramount. This guide provides an in-depth comparative analysis of DL-Phenylserine and its halogenated derivatives as substrates in enzymatic reactions. By examining the underlying principles and presenting supporting experimental data, we aim to equip you with the critical insights needed to advance your research and development endeavors.

Introduction: The Significance of this compound and its Analogs

This compound, a non-proteinogenic amino acid, and its derivatives are crucial building blocks in the synthesis of various biologically active compounds, including antibiotics like chloramphenicol and thiamphenicol.[1] The enzymatic conversion of these molecules, primarily through aldol reactions, offers a stereoselective and environmentally benign alternative to traditional chemical synthesis.[2][3] The introduction of halogen atoms (fluorine, chlorine, bromine) onto the phenyl ring of this compound can profoundly alter its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability.[4] These modifications, in turn, can significantly influence the kinetics and outcomes of enzymatic reactions, a topic of considerable interest in biocatalysis and drug discovery.

This guide will focus on the comparative performance of this compound and its halogenated counterparts in reactions catalyzed by Phenylserine Aldolase and related enzymes. We will delve into the mechanistic implications of halogenation and provide practical experimental protocols for their evaluation.

The Key Enzyme: Phenylserine Aldolase

The primary enzyme responsible for the reversible cleavage of this compound is Phenylserine Aldolase (EC 4.1.2.26).[5] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the aldol condensation of glycine and benzaldehyde to form phenylserine, and the reverse retro-aldol reaction.[5][6] While specific phenylserine aldolases exist, this activity is also exhibited by other enzymes such as threonine aldolases and serine hydroxymethyltransferases (SHMTs).[6][7]

The catalytic mechanism involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor, followed by the cleavage of the Cα-Cβ bond, releasing benzaldehyde and a glycine-PLP complex.[6] The stereoselectivity of the enzyme, particularly its preference for the L-threo isomer, is a key feature exploited in synthetic applications.[6]

Comparative Enzymatic Performance: this compound vs. Halogenated Derivatives

The introduction of a halogen substituent on the phenyl ring of this compound can influence the enzymatic reaction in several ways:

  • Electronic Effects: Halogens are electron-withdrawing groups. This can affect the stability of the reaction intermediates and the overall reaction rate.

  • Steric Hindrance: The size of the halogen atom can create steric hindrance within the enzyme's active site, potentially reducing the binding affinity and catalytic efficiency.

  • Hydrophobicity: Halogenation increases the hydrophobicity of the substrate, which can alter its partitioning into the active site and its interaction with hydrophobic residues.

While direct, comprehensive comparative kinetic studies on a wide range of halogenated this compound derivatives are not extensively documented in a single source, we can synthesize insights from various studies on related substrates and enzymes. For instance, studies on threonine aldolases have shown that these enzymes can accept various substituted benzaldehydes, including halogenated ones, as substrates for the synthesis of corresponding phenylserine derivatives.[3] The efficiency of these reactions is often dependent on the nature and position of the substituent.

Table 1: Hypothetical Comparative Kinetic Data for Phenylserine Aldolase with this compound and its Halogenated Derivatives

SubstrateRelative Vmax (%)Relative Km (%)Relative Catalytic Efficiency (Vmax/Km) (%)
This compound100100100
DL-4-Fluoro-Phenylserine8511077
DL-4-Chloro-Phenylserine6015040
DL-4-Bromo-Phenylserine4518025

Note: This table is illustrative and based on general principles of enzyme kinetics with substituted substrates. Actual values would need to be determined experimentally.

The expected trend is a decrease in catalytic efficiency with increasing size and electronegativity of the halogen, primarily due to steric hindrance and potentially unfavorable electronic effects on the transition state. However, the precise impact can be enzyme- and substrate-specific.

Experimental Protocols

To facilitate a direct comparison in your own laboratory setting, we provide the following detailed experimental protocols.

Expression and Purification of Phenylserine Aldolase

Recombinant expression of Phenylserine Aldolase from sources like Pseudomonas putida in E. coli is a common practice.[6]

Workflow for Enzyme Production:

cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene Synthesis Gene Synthesis Vector Ligation Vector Ligation Gene Synthesis->Vector Ligation Insert into expression vector E. coli Transformation E. coli Transformation Vector Ligation->E. coli Transformation Transform competent E. coli cells Cell Culture Cell Culture E. coli Transformation->Cell Culture Inoculate LB medium with antibiotics Induction Induction Cell Culture->Induction Add IPTG at OD600 ~0.6 Harvesting Harvesting Induction->Harvesting Centrifugation Cell Lysis Cell Lysis Harvesting->Cell Lysis Sonication or French press Clarification Clarification Cell Lysis->Clarification Centrifugation Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography e.g., Ni-NTA for His-tagged protein Purified Enzyme Purified Enzyme Affinity Chromatography->Purified Enzyme

Caption: Workflow for recombinant production of Phenylserine Aldolase.

Enzymatic Activity Assay: Retro-Aldol Reaction

This assay measures the cleavage of this compound or its derivatives into the corresponding benzaldehyde and glycine. The formation of benzaldehyde can be monitored spectrophotometrically.[7]

Step-by-Step Protocol:

  • Prepare the reaction mixture: In a 1 mL cuvette, combine:

    • 50 mM Phosphate Buffer (pH 7.5-8.5, optimize for your enzyme)[6][7]

    • 50 µM Pyridoxal 5'-phosphate (PLP)[7]

    • Varying concentrations of the substrate (this compound or a halogenated derivative, e.g., 1-50 mM)[7]

  • Pre-incubate: Incubate the mixture at the optimal temperature (e.g., 30-70°C) for 5 minutes to allow for temperature equilibration.[7]

  • Initiate the reaction: Add a known amount of purified Phenylserine Aldolase to the cuvette and mix immediately.

  • Monitor the reaction: Measure the increase in absorbance at a wavelength corresponding to the λmax of the resulting benzaldehyde derivative (e.g., ~279 nm for benzaldehyde, this may shift with halogenation).[7] Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate the initial velocity: Determine the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for the specific benzaldehyde is required).

  • Determine kinetic parameters: Repeat steps 1-5 with a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Enzymatic Synthesis and Product Analysis

This protocol is for the synthesis of phenylserine derivatives from glycine and the corresponding benzaldehyde.

Step-by-Step Protocol:

  • Prepare the reaction mixture: In a suitable reaction vessel, combine:

    • 100 mM Buffer (e.g., HEPES-NaOH, pH 8.0)[8]

    • 100 mM Glycine

    • 10 mM Benzaldehyde or halogenated benzaldehyde

    • 50 µM PLP

    • A defined amount of Phenylserine Aldolase

  • Incubate: Incubate the reaction at the optimal temperature with gentle agitation for a set period (e.g., 24 hours).

  • Terminate the reaction: Stop the reaction by adding an acid (e.g., 1 M HCl) or by heat inactivation.[9]

  • Analyze the products: The formation of phenylserine derivatives can be analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral column to separate the stereoisomers (L-threo and L-erythro).[6][9]

Logical Flow of a Comparative Study:

cluster_assays Enzymatic Assays cluster_analysis Data Analysis Substrate Selection Substrate Selection Kinetic Analysis (Retro-aldol) Kinetic Analysis (Retro-aldol) Substrate Selection->Kinetic Analysis (Retro-aldol) Synthetic Reaction (Aldol) Synthetic Reaction (Aldol) Substrate Selection->Synthetic Reaction (Aldol) Enzyme Preparation Enzyme Preparation Enzyme Preparation->Kinetic Analysis (Retro-aldol) Enzyme Preparation->Synthetic Reaction (Aldol) Michaelis-Menten Kinetics Michaelis-Menten Kinetics Kinetic Analysis (Retro-aldol)->Michaelis-Menten Kinetics HPLC Product Quantification HPLC Product Quantification Synthetic Reaction (Aldol)->HPLC Product Quantification Comparative Evaluation Comparative Evaluation Michaelis-Menten Kinetics->Comparative Evaluation Stereoselectivity Determination Stereoselectivity Determination HPLC Product Quantification->Stereoselectivity Determination Stereoselectivity Determination->Comparative Evaluation

Caption: Logical workflow for a comparative study.

Conclusion and Future Outlook

The comparative analysis of this compound and its halogenated derivatives in enzymatic reactions reveals the profound influence of subtle molecular modifications on biocatalytic processes. While halogenation can present challenges in terms of reduced enzyme activity, it also opens up avenues for the creation of novel compounds with potentially enhanced biological activities. The protocols and insights provided in this guide serve as a starting point for researchers to systematically evaluate these effects.

Future research should focus on obtaining comprehensive kinetic data for a wider array of halogenated phenylserine derivatives with different Phenylserine Aldolases. Furthermore, protein engineering efforts could be directed towards developing mutant enzymes with improved activity and altered substrate specificity for these non-natural substrates, thereby expanding the synthetic utility of this important class of enzymes.

References

Safety Operating Guide

Navigating the Disposal of DL-Phenylserine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of DL-Phenylserine, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Core Principle: The Precautionary Approach to Disposal

This compound is an amino acid derivative. A review of its Safety Data Sheet (SDS) reveals a crucial piece of information: its toxicological properties have not been fully investigated.[1] Furthermore, while it is not explicitly listed as an acutely toxic (P-series) or toxic (U-series) hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, the absence of comprehensive hazard data mandates a conservative approach.[1]

Therefore, the guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste . This ensures the highest level of safety for laboratory personnel and the environment. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system.[2][3] This practice prevents the introduction of uncharacterized chemical substances into aquatic ecosystems and ensures compliance with local and national environmental regulations.[4][5]

Step-by-Step Disposal Protocol

This protocol is designed to align with the hazardous waste management guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and is a standard practice in academic and industrial laboratories.[6][7]

Step 1: Don Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Containerization

Proper segregation is fundamental to safe chemical waste management to prevent inadvertent and dangerous reactions.[8]

  • Solid Waste: Collect pure this compound powder, along with any contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a dedicated, durable, and sealable container. A wide-mouth polyethylene or glass jar is suitable. Do not mix with other solid wastes.[9]

  • Liquid Waste: If this compound is in a solution, collect it in a sealable, chemically compatible liquid waste container (e.g., a high-density polyethylene carboy).

    • Solvent Consideration: The disposal route for the liquid waste will be determined by the solvent used. For example, if dissolved in a halogenated solvent, it must be collected in a "Halogenated Organic Waste" container. If in an aqueous buffer, it would be "Non-halogenated Aqueous Waste."

    • Incompatibility: Never mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[1] Always consult the SDS for specific incompatibility information.[4]

Step 3: Accurate and Compliant Labeling

Properly labeling the waste container is a critical regulatory requirement.[4][9] As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.

The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound."

  • In the case of solutions, list all constituents and their approximate percentages.

  • The specific hazard characteristics (e.g., Toxic, Health Hazard). Check the appropriate boxes on the label.

  • The date accumulation started.

Step 4: Proper Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory for waste accumulation, known as a Satellite Accumulation Area (SAA).[6][10] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[4]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[11]

  • Volume Limits: Be aware of the regulatory volume limits for an SAA. A laboratory cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous (P-listed) waste at any given time.[6][12]

Step 5: Arrange for EHS Pickup and Disposal

Once the waste container is full or you have finished the project generating the waste, arrange for its removal by your institution's EHS department. This is typically done by submitting a chemical waste pickup request through an online portal or by contacting the EHS office directly. Do not allow waste to accumulate for extended periods.

Quantitative Data for Laboratory Waste Management

The following table summarizes key regulatory thresholds and best practices for managing chemical waste in a laboratory setting, as mandated by the EPA.

ParameterGuideline/LimitSource(s)
Max. Hazardous Waste Volume in SAA 55 gallons[6][10][12]
Max. Acutely Hazardous Waste in SAA 1 quart (liquid) or 1 kg (solid)[6][10]
Container Headspace for Liquids Leave ~10% of container volume for vapor expansion[5]
Maximum Storage Time (Academic Labs) Typically 6 months under EPA Subpart K regulations[11]
Empty Container Rinsing Triple rinse with a suitable solvent; rinsate must be collected as hazardous waste.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DL_Phenylserine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_manage Accumulation & Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Solid or Liquid Waste? ppe->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid segregate Ensure No Mixing with Incompatible Chemicals solid_waste->segregate liquid_waste->segregate label_container Affix 'Hazardous Waste' Label - List all constituents - Mark start date segregate->label_container store_saa Store in Secondary Containment in Designated SAA label_container->store_saa keep_closed Keep Container Tightly Closed store_saa->keep_closed is_full Container Full or Waste No Longer Generated? keep_closed->is_full is_full->keep_closed No contact_ehs Submit Waste Pickup Request to EHS Office is_full->contact_ehs Yes end_process Disposal Complete contact_ehs->end_process

Caption: Decision workflow for the safe disposal of this compound waste.

Prohibited Disposal Practices

To ensure safety and compliance, the following actions are strictly prohibited:

  • DO NOT pour this compound powder or solutions down the drain.[2]

  • DO NOT dispose of this compound in the regular trash or biohazardous waste bins.

  • DO NOT mix this compound waste with unknown or incompatible chemical wastes.[9]

  • DO NOT evaporate solutions of this compound in a fume hood as a method of disposal.[12]

  • DO NOT transport chemical waste containers between laboratories or buildings. This should only be done by trained EHS personnel.

By adhering to this structured and cautious disposal protocol, you contribute to a safer laboratory environment, protect our shared ecosystem, and uphold the rigorous standards of your scientific and professional community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-Phenylserine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of DL-Phenylserine, a serine derivative often utilized in peptide synthesis and other research applications. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a cornerstone of scientific integrity. This document moves beyond a simple checklist, offering a procedural and logical basis for personal protective equipment (PPE) selection, operational protocols, and disposal, ensuring that safety is an integrated, self-validating aspect of your workflow.

Hazard Assessment: Understanding the Compound

This compound is typically supplied as a stable, crystalline powder.[1] While comprehensive toxicological data is limited, which necessitates a cautious approach, the available information classifies it with specific hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents a clear risk of irritation.[2]

Table 1: GHS Hazard Identification for this compound

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)
alt text
Warning H315: Causes skin irritation[2]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)
alt text
Warning H335: May cause respiratory irritation[2]

The primary physical hazard stems from its form as a fine powder, which can easily become airborne during handling, leading to inhalation.[3] Furthermore, as a combustible solid, sources of ignition should be controlled in areas where large quantities are handled or dust may accumulate.[1]

Core PPE Protocol: A Multi-Barrier System

The selection of PPE is not a static requirement but a dynamic risk-based assessment. The following protocol establishes a baseline for handling this compound in a typical laboratory setting. The causality for each piece of equipment is critical: we are not just protecting ourselves, but preventing the contamination of our experiments and environment.

Primary Engineering Control: The Fume Hood

The first line of defense is not worn, but engineered. All handling of this compound powder, especially weighing and transferring, must be conducted within a certified chemical fume hood.[3][4] This is a non-negotiable control measure. Its purpose is to contain airborne particulates at the source, preventing respiratory exposure before it can occur.

Essential Personal Protective Equipment
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.

    • Causality: Goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. In situations with a higher risk of splashing (e.g., during dissolution in solvents), the use of a full-face shield over safety goggles is best practice.[5][6]

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard for incidental contact.[3]

    • Causality: Gloves provide a direct barrier to prevent skin contact and irritation.[4] It is crucial to recognize that no glove offers permanent protection. Gloves should be inspected before use and disposed of immediately upon any sign of contamination or degradation. For tasks involving solvents to dissolve the powder, consult a chemical compatibility chart to ensure the chosen glove material has an adequate breakthrough time.

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat.

    • Causality: A lab coat protects street clothes and skin from contamination with powders and spills.[7][8] It should be removed before leaving the laboratory to prevent the spread of contaminants.

  • Respiratory Protection:

    • Requirement: When engineering controls (like a fume hood) are not available or may be insufficient, a NIOSH-approved N95 respirator is required.[1][5]

    • Causality: The primary exposure route of concern for a fine powder is inhalation.[2] An N95 respirator filters at least 95% of airborne particles and is essential for protecting the respiratory tract from irritation. A complete respiratory protection program, including fit testing, must be implemented in accordance with OSHA standards (29 CFR 1910.134).[9]

Operational Workflow: From Receipt to Disposal

This step-by-step guide provides a self-validating system for handling this compound, ensuring safety at every stage.

Pre-Handling Procedure
  • Designate the Work Area: Cordon off and label a specific area within the chemical fume hood for handling this compound. Cover the work surface with disposable bench paper to simplify cleanup.[10]

  • Assemble all Materials: Before opening the chemical container, ensure all necessary items are within the fume hood: spatulas, weigh boats, secondary containers, and a dedicated waste container.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[6]

  • Don PPE: Put on all required PPE in the correct order: lab coat, safety goggles, and finally, gloves.

Step-by-Step Handling Protocol
  • Container Acclimatization: If the compound has been stored in a refrigerator or freezer, allow the container to reach room temperature before opening to prevent condensation.

  • Minimize Dust Generation: Open the container slowly inside the fume hood. Use smooth, deliberate motions when scooping and transferring the powder to minimize aerosolization.[3]

  • Weighing: If using an analytical balance, place it inside the fume hood or use a dedicated ventilated balance enclosure.

  • Container Sealing: Tightly seal the primary container of this compound immediately after use.

  • Post-Handling Decontamination: Wipe down the spatula and any external surfaces of containers with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.

Diagram: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the handling task.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE & Control Protocol start Task: Handling this compound assessment Assess Scale & Potential for Dust Generation start->assessment ppe_low Standard Protocol: - Chemical Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat assessment->ppe_low  Small Scale (<1g)  Low Dust Potential ppe_high Enhanced Protocol: - Chemical Fume Hood - Face Shield over Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if hood is insufficient) assessment->ppe_high Large Scale (>1g) High Dust Potential  

Caption: PPE selection workflow for this compound handling.

Emergency and Disposal Plans

Exposure and Spill Procedures
  • Skin Contact: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Small Spills: With appropriate PPE, gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.[3]

Waste Disposal

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [8][12]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and bench paper, must be collected as chemical waste.[8]

  • Containerization: Use a dedicated, sealable, and chemically compatible container clearly labeled "Hazardous Waste: this compound".[8]

  • Institutional Protocol: Store the sealed waste container in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) office.[8][13]

By adhering to this comprehensive safety framework, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Phenylserine
Reactant of Route 2
DL-Phenylserine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.